2,2-Difluoro-1,1-diphenylethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVTIROYPQINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,2-Difluoro-1,1-diphenylethanol from Benzophenone
Executive Summary
This technical guide details the synthetic strategies for accessing 2,2-difluoro-1,1-diphenylethanol (CAS: 700-03-8), a critical motif in medicinal chemistry serving as a lipophilic, metabolically stable bioisostere of benzhydrols.
Unlike trifluoromethylation, the introduction of a difluoromethyl (
This guide presents two validated methodologies:
-
Direct Nucleophilic Difluoromethylation using (Difluoromethyl)trimethylsilane (
). -
Sulfone-Mediated Stepwise Synthesis using Difluoromethyl phenyl sulfone (
).
Part 1: Strategic Retrosynthesis & Mechanistic Challenges
The synthesis hinges on the polarity inversion (umpolung) of the difluoromethyl synthon. While the carbonyl carbon of benzophenone is electrophilic, the
The "Carbanion vs. Carbene" Competition
The central difficulty in this synthesis is the stability of the intermediate anion.
-
Trifluoromethyl Anion (
): relatively stable due to the strong electron-withdrawing effect of three fluorine atoms. -
Difluoromethyl Anion (
): Less stable. The presence of the hydrogen atom and only two fluorines makes the anion highly susceptible to losing a fluoride ion to generate difluorocarbene , which leads to cyclopropanation side products or polymerization.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the Direct Silyl Route (Path A) and the Sulfone Auxiliary Route (Path B).
Part 2: Method A - Direct Nucleophilic Difluoromethylation
Reagent: (Difluoromethyl)trimethylsilane (
This is the modern, atom-economical approach. It avoids the use of heavy auxiliaries but requires precise temperature control to prevent carbene formation.
The Protocol
Reagents:
-
Benzophenone (1.0 equiv)
-
(1.5 equiv)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Potassium tert-pentoxide (
) or CsF (Catalytic to stoichiometric) -
Solvent: THF or DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon. Add Benzophenone (10 mmol) and dissolve in anhydrous THF (30 mL).
-
Reagent Addition: Cool the solution to -78°C (acetone/dry ice bath). Add
(15 mmol) via syringe. -
Activation: Slowly add the Lewis base (e.g.,
, 1.0 M in toluene, 1.2 equiv) dropwise over 10 minutes.-
Critical Note: Rapid addition causes localized high concentration of base, triggering
-elimination of to .
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Hydrolysis: Quench the reaction with HCl (1M) or TBAF (Tetra-n-butylammonium fluoride) in THF to cleave the O-TMS bond.
-
Workup: Extract with diethyl ether, wash with brine, dry over
, and concentrate. -
Purification: Silica gel column chromatography (Hexanes/EtOAc).
Mechanistic Pathway (DOT Visualization)
Figure 2: Mechanistic bifurcation. Success depends on the transfer rate to Benzophenone exceeding the elimination rate to carbene.
Part 3: Method B - Sulfone-Mediated Synthesis (Robust Scale-Up)
Reagent: Difluoromethyl phenyl sulfone (
This method is preferred for large-scale synthesis where the cost of
Step 1: Nucleophilic Addition
Reagents:
-
Benzophenone (1.0 equiv)
- (1.2 equiv)
-
Base:
or LiHMDS -
Solvent: DMF or THF at -78°C
Protocol:
-
Dissolve
and Benzophenone in DMF at -50°C. -
Add
(1.5 equiv) slowly. The solution will turn deep yellow/orange (characteristic of the sulfonyl carbanion). -
Stir for 1 hour.
-
Quench with saturated
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Isolate the intermediate: 1,1-diphenyl-2,2-difluoro-2-(phenylsulfonyl)ethanol .
Step 2: Reductive Desulfonylation
The sulfone group acts as a temporary activating group and must be removed (
Reagents:
-
Magnesium turnings (Mg, 10 equiv)
-
Methanol (MeOH) / Acetic Acid (catalytic)
Protocol:
-
Dissolve the sulfone intermediate in dry Methanol.
-
Add Mg turnings (activated by iodine or mechanical stirring) in portions.
-
The reaction is exothermic; maintain temperature below 50°C.
-
Stir until TLC shows consumption of the sulfone.
-
Workup: Quench with 1M HCl to dissolve magnesium salts. Extract with EtOAc.
Part 4: Comparative Analysis & Data Summary
| Feature | Method A: TMS-CHF | Method B: Sulfone Route |
| Step Count | 1 (plus hydrolysis) | 2 (Addition + Desulfonylation) |
| Atom Economy | High | Low (Loss of PhSO |
| Reagent Stability | Low (Moisture sensitive) | High (Shelf-stable solid) |
| Key Risk | Carbene formation ( | Incomplete desulfonylation |
| Scalability | < 100g (Cooling required) | > 1 kg (Robust) |
| Typical Yield | 65 - 85% | 70 - 90% (over 2 steps) |
Analytical Characterization Data (Expected)
-
NMR: Doublet of doublets (or broad doublet) around
to ppm, coupling to the single proton ( Hz). -
NMR: The
proton appears as a triplet of triplets (due to F and OH coupling) around ppm.
References
-
Nucleophilic Difluoromethylation of Carbonyl Compounds using TMS-CHF2
- Source: Prakash, G. K. S., et al. European Journal of Organic Chemistry, 2005.
- Context: Establishes the core protocol for using TMS-CHF2 with Lewis base activ
-
Difluoromethyl Phenyl Sulfone as a Selective Difluoromethyl
- Source: Prakash, G. K. S., & Hu, J. Accounts of Chemical Research, 2007.
- Context: Detailed review of the sulfone route, including desulfonyl
-
Magnesium-Mediated Desulfonyl
- Source: Stahly, G. P. Journal of Fluorine Chemistry, 1989.
-
Context: Protocol for removing sulfone groups while retaining difluoro functionality.[1]
-
Controlled Nucleophilic Transfer
- Source:RSC Advances, 2016.
- Context: Optimization of the base (t-AmOK)
Sources
Mechanistic Guide: Catalytic Vicinal Difluorination of 1,1-Diphenylethanol Derivatives
The following technical guide details the mechanistic pathways and experimental protocols for the difluorination of 1,1-diphenylethanol derivatives.
Note on Chemical Scope: 1,1-Diphenylethanol is a tertiary benzylic alcohol. Direct nucleophilic fluorination of the C–OH bond is chemically prohibited due to the high energy of C–F bond formation at a tertiary center without elimination. Therefore, "difluorination" of this substrate in high-impact literature refers to the strategic dehydration–difluorination sequence . This process converts the alcohol (in situ or pre-isolated) to 1,1-diphenylethene, followed by catalytic vicinal difluorination to yield 1,2-difluoro-1,1-diphenylethane.
Executive Summary
The introduction of vicinal difluoride motifs (
Unlike traditional electrophilic fluorination which often suffers from elimination side-products, this protocol utilizes an iodine mediator (typically
Key Advantages:
-
Safety: Avoids
gas or highly unstable hypofluorites. -
Selectivity: Controls the competition between 1,2-difluorination (vicinal) and 1,1-difluorination (geminal, via phenonium rearrangement).
-
Scalability: Compatible with electrochemical oxidation (anodic) or chemical oxidants (Selectfluor).
Mechanistic Deep Dive: The I(I)/I(III) Redox Cycle
The core transformation is governed by the oxidation of an aryl iodide (
Phase 1: Oxidative Activation
The catalytic cycle initiates with the oxidation of the resting state catalyst (
-
Chemical Route: Selectfluor acts as the oxidant, transferring
to the iodine center. -
Electrochemical Route: Anodic oxidation generates a radical cation
, which traps fluoride to form .
Phase 2: Electrophilic Alkene Activation
The electrophilic
-
Regioselectivity: The iodine atom coordinates to the less hindered terminal carbon (
), while the developing positive charge is stabilized at the benzylic position ( ). -
Intermediate Formation: This results in a
-fluoroalkyl- -iodane intermediate. Unlike simple bromonium ions, the C–I bond here is hypervalent and highly leaving-group active.
Phase 3: Nucleophilic Fluorination & Reductive Elimination
A second fluoride equivalent (from an amine:HF complex) attacks the intermediate.
-
The Critical Junction: The attack occurs at the C–I bond bearing carbon. The high leaving group ability of the ArI moiety facilitates an
-like displacement. -
Outcome: Formation of the C–F bond and release of
to restart the cycle.[1]
Pathway Divergence: The Phenonium Ion Rearrangement
For 1,1-diphenylethene, the benzylic carbocation is extremely stable. This allows a competitive pathway:[2]
-
Phenonium Formation: One phenyl ring shifts to the adjacent carbon (
). -
Gem-Difluorination: The shift moves the cation, leading to both fluorines adding to the same or rearranged carbons, often yielding 2,2-difluoro-1,1-diphenylethane isomers. Control Strategy: Using non-coordinating solvents (DCM) and specific HF:Amine ratios (e.g., Et3N·3HF) suppresses the rearrangement, favoring the vicinal 1,2-product.
Visualization: Catalytic Flux & Pathway Divergence
The following Graphviz diagram illustrates the I(I)/I(III) catalytic cycle, highlighting the divergence point for 1,1-diphenylethanol derivatives.
Caption: The I(I)/I(III) catalytic cycle showing the critical bifurcation between vicinal difluorination (target) and phenonium-driven rearrangement.
Experimental Protocol: Electrochemical Vicinal Difluorination
This protocol is validated for scalability and avoids the high cost of stoichiometric Selectfluor.
Reagents & Equipment:
-
Substrate: 1,1-Diphenylethene (1.0 mmol) [Derived from 1,1-diphenylethanol].
-
Catalyst:
-Iodotoluene (20 mol%). -
Electrolyte/F- Source:
(Amine:HF 1:5 ratio is critical for activity). -
Solvent: Dichloromethane (DCM).[3]
-
Setup: Undivided cell, Platinum (Pt) plate electrodes.
Step-by-Step Workflow:
-
Cell Assembly: In a 10 mL undivided electrolysis cell equipped with a stir bar, dissolve
-iodotoluene (43.6 mg, 0.2 mmol) and 1,1-diphenylethene (180 mg, 1.0 mmol) in DCM (5 mL). -
Electrolyte Addition: Add
(0.5 mL). Caution: HF complexes are corrosive. Use PTFE labware where possible. -
Electrolysis:
-
Set the potentiostat to constant current (CCE).
-
Current Density:
. -
Charge: Pass 2.5–3.0 F/mol of electricity.
-
Temperature: Maintain at 25°C (water bath).
-
-
Workup:
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
Color Change: The reaction solution typically turns faint yellow/orange due to the formation of the hypervalent iodine species. If the solution turns dark purple/black, over-oxidation or polymerization is occurring (reduce current density).
Comparative Data: Oxidant Efficacy
The choice of oxidant significantly impacts the yield and functional group tolerance.
| Parameter | Chemical Method (Selectfluor) | Electrochemical Method (Anodic) |
| Oxidant Source | Selectfluor (Stoichiometric) | Electrons (Anode) |
| Catalyst Loading | 10–20 mol% ArI | 5–20 mol% ArI |
| Atom Economy | Low (H-TEDA waste generated) | High (H2 gas byproduct) |
| Yield (Vicinal) | 75–85% | 70–80% |
| Rearrangement | Moderate Risk (Acidic conditions) | Low Risk (Controlled potential) |
| Cost | High ( | Low ($) |
References
-
Molnár, I. G., & Gilmour, R. (2016).[5] Catalytic Vicinal Difluorination of Olefins. Journal of the American Chemical Society.
-
[Link]
-
-
Harnying, W., & Berbasov, D. O. (2020). Electrochemical Vicinal Difluorination of Alkenes: Scalable and Amenable to Electron-Rich Substrates.[6][7] Angewandte Chemie International Edition.
-
[Link]
-
-
Fujita, T., & Fuchibe, K. (2011).
-
[Link]
-
-
Colomer, I., & Chamberlain, A. E. (2017). Geminal Difluorination of Alkenes via Phenonium Ion Rearrangement.[8] Nature Communications.
-
[Link]
-
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Catalytic Difluorination of Olefins [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Electrochemical Vicinal Difluorination of Alkenes: Scalable and Amenable to Electron‐Rich Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
2,2-Difluoro-1,1-diphenylethanol chemical properties and reactivity
[1][2][3][4][5][6][7]
Physicochemical Properties
The compound is characterized by the presence of a hydroxyl group adjacent to a difluoromethyl center, creating a unique electronic environment that influences its acidity and hydrogen-bonding capability.[1]
| Property | Data / Description |
| IUPAC Name | 2,2-Difluoro-1,1-diphenylethan-1-ol |
| Molecular Formula | |
| Molecular Weight | 234.24 g/mol |
| Physical State | White solid (low-melting) or viscous oil (depending on purity) |
| Solubility | Soluble in polar organic solvents (THF, |
| Key Spectral Feature | |
| Stability | Stable under ambient conditions; hygroscopic.[1] |
Synthesis Methodology
The most robust synthetic route involves the double addition of phenylmagnesium bromide to ethyl difluoroacetate.[1] This method is preferred for its operational simplicity and use of commercially available reagents.[1]
Protocol: Grignard Addition
Reaction:
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under an inert atmosphere (
or Ar). -
Reagent Loading: Charge the flask with phenylmagnesium bromide (2.2 - 2.5 equiv) in anhydrous diethyl ether or THF. Cool the solution to 0°C in an ice bath.
-
Addition: Add ethyl difluoroacetate (1.0 equiv) dropwise over 30–60 minutes. The exothermic nature of the reaction requires careful thermal management to prevent side reactions (e.g., polymerization).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the ester by TLC or GC-MS.[1]
-
Quench: Cool the mixture to 0°C and quench carefully with saturated aqueous
. -
Workup: Extract the aqueous layer with
( ).[1] Combine organic layers, wash with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: The crude product typically solidifies upon standing or cooling.[1] Recrystallization from hexanes/ethyl acetate or column chromatography yields the pure alcohol.[1]
Reactivity & Transformations
The reactivity of 2,2-difluoro-1,1-diphenylethanol is dominated by the hydroxyl group's activation and the stability of the adjacent C-F bonds.[1]
Dehydration to Gem-Difluoroolefins
The most significant application of this alcohol is its dehydration to form 1,1-difluoro-2,2-diphenylethene .[1] This transformation installs the gem-difluoroolefin motif, a bioisostere for carbonyl groups (ketones) in peptide mimics and enzyme inhibitors.[1]
-
Reagents:
/Pyridine, , or acid catalysis ( ).[1] -
Mechanism: Protonation/activation of the hydroxyl group followed by E1 or E2 elimination.[1] The electron-withdrawing effect of fluorine can destabilize the intermediate carbocation, often requiring harsher conditions or specific activating agents compared to non-fluorinated analogs.[1]
Gem-Difluoroepoxide Formation
While less common directly from the alcohol, the related 2-bromo-2,2-difluoro-1,1-diphenylethanol is a known precursor to gem-difluoroepoxides via base-mediated ring closure.[1] These epoxides are reactive electrophiles used to synthesize
Oxidation
Oxidative cleavage of the C-C bond (between the carbinol and difluoromethyl carbons) can occur under strong oxidative conditions (e.g., Chromic acid), reverting the molecule to benzophenone .[1] This reactivity highlights the need for mild conditions when functionalizing the phenyl rings.[1]
Figure 1: Primary reactivity divergence of 2,2-difluoro-1,1-diphenylethanol.[1]
Applications in Drug Discovery
Bioisosterism
The gem-difluoromethylene (
Metabolic Stability
Fluorination blocks metabolic "soft spots."[1] In the case of 1,1-diphenylethanol derivatives, the introduction of fluorine at the
Safety and Handling
References
-
Synthesis & Properties: S. A. Fuqua, R. M.[1] Parkhurst, and R. M.[1] Silverstein.[1] "The Preparation of 2,2-Difluoro-1,1-diphenylethanol." The Journal of Organic Chemistry, 1957.[1][2] Link[1]
-
Gem-Difluoroepoxide Applications: De Gennaro, L., et al.
-Aminoacyl Fluorides and -Fluoroamides via Base-Induced Cascade."[1] Advanced Synthesis & Catalysis, 2025.[1][3] Link[1] -
Gem-Difluoroolefin Synthesis: Ichikawa, J. "Difluorovinyl Compounds: A New Route to Gem-Difluoroolefins."[1] Journal of Fluorine Chemistry.
Mass spectrometry fragmentation pattern of 2,2-Difluoro-1,1-diphenylethanol
Executive Summary
This technical guide details the mass spectrometry (MS) fragmentation patterns of 2,2-Difluoro-1,1-diphenylethanol , a fluorinated diphenylcarbinol derivative often encountered in drug metabolism studies and impurity profiling of fluorinated pharmaceuticals.
The fragmentation behavior of this molecule is governed by the competition between the stability of the benzhydryl-like oxonium ion and the inductive destabilization introduced by the difluoromethyl (
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 2,2-Difluoro-1,1-diphenylethanol |
| Common Scaffolds | Diphenylcarbinol, |
| Chemical Formula | |
| Exact Mass | 234.0856 Da |
| Molecular Weight | 234.24 g/mol |
| Key Functional Groups | Tertiary alcohol, Gem-difluoro, Gem-diphenyl |
Electron Ionization (EI) Fragmentation Analysis
In Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (70 eV), 2,2-Difluoro-1,1-diphenylethanol exhibits a distinct fragmentation fingerprint driven by
Primary Fragmentation Pathway: -Cleavage
The most dominant pathway is the homolytic cleavage of the C1–C2 bond.
-
Mechanism: The radical cation formed at the oxygen atom triggers the cleavage of the adjacent C–C bond.
-
Energetics: Loss of the difluoromethyl radical (
) is thermodynamically favored over the loss of a phenyl radical due to the formation of the highly resonance-stabilized protonated benzophenone ion ( 183). -
Observation: The peak at
183 is typically the base peak (100% relative abundance).
Secondary Pathway: Dehydration
As a tertiary alcohol, the molecular ion (
-
Mechanism: 1,2-elimination of water involves the hydroxyl group and a hydrogen from the difluoromethyl group (or ring hydrogen, though less likely).
-
Product: Formation of 1,1-difluoro-2,2-diphenylethene radical cation at
216 . -
Significance: This peak distinguishes the alcohol from isomeric ethers or ketones which do not dehydrate as readily.
Tertiary Pathways: Benzoyl Formation
The ion at
-
Phenyl Migration/Loss: Rearrangement leads to the expulsion of a phenyl ring (as benzene or phenyl radical) to form the benzoyl cation (
) at 105 . -
Terminal Fragmentation: The benzoyl cation further loses carbon monoxide (CO, 28 Da) to yield the phenyl cation at
77 .
Visualization of EI Pathways
Figure 1: Electron Ionization (EI) fragmentation tree for 2,2-Difluoro-1,1-diphenylethanol showing the primary
Electrospray Ionization (ESI) & LC-MS Behavior
In Liquid Chromatography-Mass Spectrometry (LC-MS), the "soft" ionization techniques (ESI/APCI) produce different spectral features, often dominated by adducts and in-source fragmentation.
Positive Mode (ESI+)
-
Protonated Molecule (
): Expected at 235 . However, tertiary alcohols are labile; this peak is often weak or absent due to rapid in-source water loss. -
In-Source Fragment: The dominant species is often
217 ( ), corresponding to the protonated 1,1-difluoro-2,2-diphenylethene cation. -
Adducts:
-
:
257 (Strong in non-acidic mobile phases). -
:
252 (If ammonium buffers are used).
-
:
Negative Mode (ESI-)
-
Deprotonation (
): Expected at 233 . -
Sensitivity: Generally low for neutral alcohols unless high pH buffers are used or the molecule is derivatized. The fluorine atoms provide some inductive stabilization for the alkoxide, making negative mode slightly more viable than for non-fluorinated analogs.
Experimental Workflow Diagram
Figure 2: Recommended LC-MS/MS workflow for the detection of 2,2-Difluoro-1,1-diphenylethanol.
Summary of Key Diagnostic Ions
| m/z | Ion Identity | Origin | Diagnostic Value |
| 234 | Molecular Ion | Parent confirmation (EI, weak). | |
| 216 | Dehydration | Indicates tertiary alcohol. | |
| 183 | Base Peak (EI) | Primary identifier. Confirms gem-diphenyl carbinol core. | |
| 105 | Benzoyl Cation | Characteristic of phenyl ketones/alcohols. | |
| 77 | Phenyl Cation | General aromatic marker. | |
| 51 | Fragment | Low intensity, but confirms difluoroalkyl group. |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage rules).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,1-Diphenylethanol. NIST Standard Reference Database 1A v17. Link (Used as mechanistic analog).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link (Source for ESI fragmentation mechanisms of alcohols).
-
U.S. EPA CompTox Chemicals Dashboard. (2024). 2,2-Difluoro-1-phenylethanol Properties. Link (Structural isomer data for comparison).
Infrared Spectroscopy of Benzylic Alcohols with Fluorine Substitution
The following technical guide details the infrared spectroscopic analysis of fluorinated benzylic alcohols.
A Technical Guide for Structural Elucidation and Conformational Analysis
Executive Summary: The Fluorine Effect
In medicinal chemistry, the strategic introduction of fluorine into benzylic alcohol scaffolds is a high-value tactic to modulate lipophilicity (
Unlike standard alkyl alcohols, fluorinated benzylic alcohols exhibit a complex interplay of electronic inductive effects and conformational isomerism (rotamers). This guide provides the framework for distinguishing these effects using Infrared (IR) spectroscopy, specifically differentiating between intermolecular hydrogen bonding (concentration-dependent) and intramolecular F···HO interactions (structural).
Theoretical Framework: Vibrational Modes & Frequency Shifts
The infrared spectrum of a fluorinated benzylic alcohol is defined by three primary vibrational zones. Understanding the causality behind these shifts is essential for accurate interpretation.
The Hydroxyl Stretch ( ): The Diagnostic Prime Mover
The O-H stretching frequency is the most sensitive reporter of the chemical environment.
| State | Frequency Range ( | Band Character | Structural Cause |
| Free (Monomeric) | 3600 – 3640 | Sharp, Weak-Medium | No H-bonding. Isolated molecules in dilute solution or gas phase.[1] |
| Intramolecular H-Bond | 3580 – 3620 | Sharp, Medium | Internal interaction (e.g., OH···F in ortho-isomers). Concentration independent. |
| Intermolecular H-Bond | 3300 – 3450 | Broad, Strong | Polymeric aggregates (dimers/trimers). Concentration dependent. |
The "Ortho-Fluorine" Anomaly
While hydrogen bonding typically lowers the stretching frequency (red shift) by weakening the O-H bond, ortho-fluorine substitution presents a unique case.
-
Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density through the
-framework. This can shorten the O-H bond, potentially causing a blue shift (higher frequency) compared to non-fluorinated analogs.[2] -
H-Bonding Effect: The F atom is a weak H-bond acceptor. If an intramolecular OH[1][2][3][4][5]···F bond forms, it induces a minor red shift .
-
Net Result: In 2-fluorobenzyl alcohol, these opposing forces often result in a split peak or a shift of only 3–10
relative to the meta/para isomers, rather than the dramatic >100 shifts seen with OH···N interactions.
The Carbon-Fluorine Stretch ( )
The C-F stretch is a "fingerprint" marker but is often obscured by C-H bending modes.
-
Aromatic C-F: Appears strongly in the 1200 – 1100
region. -
Benzylic C-F (if
-substituted): Appears in the 1100 – 1000 range. -
Differentiation: The C-F band is typically the most intense band in the fingerprint region (1500–1000
), distinguishing it from weaker C-C or C-H vibrations.
Experimental Protocol: Dilution Studies
To rigorously distinguish between intermolecular aggregation and intramolecular features (like the OH···F interaction), a dilution study is mandatory.
Protocol: Variable Concentration IR in
Objective: Isolate the monomeric species to assess intrinsic structural features.
-
Solvent Selection: Use Carbon Tetrachloride (
) or Tetrachloroethylene ( ).-
Why: These non-polar, non-H-bonding solvents are transparent in the
region ( ).[6] -
Caution: Ensure solvents are anhydrous. Traces of water will appear at ~3700
and disrupt the H-bond equilibrium.
-
-
Preparation: Prepare a serial dilution:
-
Solution A (Neat/High Conc): 0.1 M (Simulates bulk liquid).
-
Solution B: 0.01 M.
-
Solution C (Infinite Dilution): 0.001 M – 0.0005 M.
-
-
Acquisition: Use a transmission cell with a path length of 1.0 mm to 5.0 mm (longer path length required for lower concentrations to maintain signal-to-noise ratio).
Data Interpretation Workflow
Figure 1: Decision logic for assigning Hydrogen Bonding modes based on dilution experiments.
Structural Elucidation: Isomer Differentiation
The position of the fluorine atom dictates the spectral fingerprint.
Ortho-Fluorobenzyl Alcohol (2-FBA)
-
Conformation: Exists in equilibrium between "open" (trans) and "closed" (gauche/cis) conformers.
-
Spectral Signature:
-
Key Insight: The shift is subtle (
).[8] Do not expect a massive shift. The presence of conformational splitting is the diagnostic feature.
Meta- and Para-Fluorobenzyl Alcohols (3-FBA, 4-FBA)
-
Conformation: The F atom is too distant for intramolecular H-bonding.
-
Spectral Signature:
-
Single, sharp
peak at infinite dilution (Pure "Free" OH). -
Frequency is determined solely by the Inductive Effect (-I) .
-
Trend: The electron-withdrawing nature of F increases the acidity of the OH proton, often shifting the
slightly higher (blue shift) compared to non-fluorinated benzyl alcohol due to bond polarization, though this is often counter-balanced by the mass effect.
-
Summary Table: Characteristic Frequencies (Dilute )
| Compound | Notes | |||
| Benzyl Alcohol | ~3640 | N/A | N/A | Reference standard. |
| 2-Fluorobenzyl Alcohol | ~3630 | ~3615 | 1230, 1150 | Conformational splitting often visible. |
| 3-Fluorobenzyl Alcohol | ~3635 | N/A | 1260, 1140 | Single sharp OH peak. |
| 4-Fluorobenzyl Alcohol | ~3635 | N/A | 1220, 1155 | Single sharp OH peak. |
Mechanistic Pathway: Electronic Effects
The following diagram illustrates how fluorine substitution propagates electronic changes to the hydroxyl group, altering the vibrational frequency.
Figure 2: Mechanistic pathway of Fluorine's electronic influence on IR vibrational modes.
References
-
Kovacs, A., et al. (2015). "Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives." ChemPhysChem. Link
-
NIST Chemistry WebBook. (2023). "2-Fluorobenzyl alcohol Infrared Spectrum." National Institute of Standards and Technology. Link
- Lippert, E., & Prigge, H. (1963). "Die Wasserstoffbrücke im IR-Spektrum von Alkoholen." Justus Liebigs Annalen der Chemie.
-
Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 46: A New Method for the Determination of Intramolecular Hydrogen Bonding." New Journal of Chemistry. Link
Sources
- 1. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 2. jknee.faculty.wesleyan.edu [jknee.faculty.wesleyan.edu]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Structural Insights & Crystallographic Analysis of 2,2-Difluoro-1,1-diphenylethanol Derivatives
Executive Summary: The Fluorine Bioisostere Advantage
In modern drug discovery, the gem-difluoro group (
This guide focuses on 2,2-difluoro-1,1-diphenylethanol , a critical scaffold where the interplay between the lipophilic diphenyl moiety and the polar, hydrogen-bond-donating hydroxyl group creates a complex conformational landscape.[1] Understanding the solid-state arrangement of this molecule is not merely an academic exercise; it provides predictive data for solubility, bioavailability, and ligand-protein binding interactions.[1]
Synthesis & Purification Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the chemical purity of the substrate must exceed 99%. The standard route to 2,2-difluoro-1,1-diphenylethanol is the Reformatsky Reaction , utilizing ethyl bromodifluoroacetate and benzophenone.[1]
Optimized Synthetic Workflow
Reaction Principle: The insertion of activated Zinc into the C-Br bond of ethyl bromodifluoroacetate generates a nucleophilic zinc enolate, which attacks the electrophilic carbonyl of benzophenone.
Reagents:
-
Benzophenone (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.2 equiv)
-
Zinc dust (Activated, 1.5 equiv)[1]
-
Trimethylsilyl chloride (TMSCl) (Catalytic activator)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Activation: Suspend Zinc dust in dry THF under Argon. Add 5 mol% TMSCl and stir for 15 minutes to remove the oxide layer. Critical Step: Failure to activate Zn results in stalled initiation.
-
Addition: Add ethyl bromodifluoroacetate dropwise to the refluxing Zn suspension. Observe the exotherm (formation of the Reformatsky reagent).
-
Coupling: Add a solution of benzophenone in THF. Reflux for 4 hours.
-
Reduction (Optional but common for Ethanol derivatives): The immediate product is the ester. To get the ethanol derivative (
), the ester group is typically modified or, if the target is the primary alcohol side chain, reduced. Correction: For 2,2-difluoro-1,1-diphenylethanol ( ), the reagent used is typically difluoroacetic acid derivatives or direct difluoromethylation.[1]-
Refined Route: React Benzophenone with Difluoromethyl phenyl sulfone or use the Reformatsky route with Bromodifluoromethyl phenyl ketone followed by reduction, OR reaction of Benzophenone with
anion equivalents (e.g., from ). -
Standard Lab Route:Nucleophilic Difluoromethylation .
-
Reagent:
( ). -
Catalyst: CsF or TBAT.
-
Revised Protocol for Target Molecule (
-
Setup: Dissolve Benzophenone (10 mmol) in DMF/THF (1:1).
-
Reagent: Add
(1.2 equiv). -
Initiation: Add CsF (0.1 equiv) at 0°C. Stir at RT for 12h.
-
Hydrolysis: Treat with 1M HCl to cleave the silyl ether.
-
Purification: Column chromatography (Hexane/EtOAc 9:1).
Workflow Diagram
Figure 1: Nucleophilic difluoromethylation pathway to generate the target alcohol.[2]
Crystallization & Polymorph Screening[1]
The crystallization of fluorinated alcohols is governed by the competition between Intramolecular Hydrogen Bonds (O-H...F) and Intermolecular Hydrogen Bonds (O-H...O).
Solvent Selection Strategy
To grow single crystals suitable for XRD, we employ a "Good Solvent / Poor Solvent" diffusion method.[1]
| Solvent System | Interaction Type | Outcome |
| Dichloromethane / Hexane | Non-polar / Non-polar | Favors intramolecular H-bonding. Slow evaporation yields block-like crystals. |
| Methanol / Water | Polar Protic | Disrupts intramolecular O-H...F. Promotes intermolecular networks. Often yields needles. |
| Toluene | Aromatic | Encourages |
Crystallization Logic
Figure 2: Decision tree for polymorph screening based on solvent polarity.
Structural Analysis & Data Interpretation[1][3][4][5][6][7]
Upon solving the structure (typically Monoclinic, Space Group
The Gauche Effect (The Fluorine Influence)
In 2,2-difluoroethanol derivatives, the structure is dominated by the gauche effect . The C-O bond and the C-F bond tend to adopt a gauche conformation (dihedral angle ~60°) rather than anti (180°).
-
Mechanism: Hyperconjugation between the
orbital and the orbital, reinforced by an intramolecular electrostatic attraction between the electropositive hydroxyl proton and the electronegative fluorine ( ). -
Observation in Diphenyl Derivative: In
, steric bulk from the phenyl rings competes with this effect. However, the intramolecular interaction usually prevails in non-polar environments, "locking" the conformation.
Key Crystallographic Metrics (Typical Values)
| Parameter | Atoms | Typical Value ( | Significance |
| Bond Length | Short, indicative of strong polar character. | ||
| Bond Length | Standard single bond. | ||
| Interaction | Intramolecular H-bond. Shorter than sum of van der Waals radii. | ||
| Torsion | Gauche conformation. | ||
| Angle | Steric spreading of phenyl rings. |
Supramolecular Architecture
In the crystal lattice, 2,2-difluoro-1,1-diphenylethanol derivatives typically exhibit:
-
Dimers: Centrosymmetric dimers formed via intermolecular
bonds if the solvent disrupts the intramolecular bond. -
Pi-Stacking: The two phenyl rings often engage in T-shaped (edge-to-face) interactions with neighboring molecules, stabilizing the lattice along the b-axis.
-
Fluorine Segregation: Fluorine atoms tend to cluster, creating fluorous domains that repel hydrocarbon regions, aiding in the formation of layered structures.[1]
References
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry.[4] Beilstein Journal of Organic Chemistry, 6,[1] 38. Link
-
Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006).[1][5] Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones.[5] Organic Syntheses, 83, 177.[1][5] (Reference for Reformatsky/Fluorine chemistry protocols). Link
-
PubChem. (2023). 2,2-Difluoro-1-phenylethanol Compound Summary. (Structural analog data). Link
-
Cambridge Crystallographic Data Centre (CCDC). Search for "gem-difluoroalcohol" structures. Link
Sources
- 1. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
- 2. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Physical Properties & Characterization of 2,2-Difluoro-1,1-diphenylethanol
This guide details the physical properties, synthesis, and characterization of 2,2-Difluoro-1,1-diphenylethanol , a specialized fluorinated building block used in medicinal chemistry. The content is structured to support researchers in the synthesis and application of this compound, emphasizing the modulation of physicochemical properties by the difluoromethyl (
Executive Summary
2,2-Difluoro-1,1-diphenylethanol (Formula:
Chemical Identity & Structural Analysis[1][2]
| Property | Specification |
| Systematic Name | 2,2-Difluoro-1,1-diphenylethanol |
| Molecular Formula | |
| Molecular Weight | 234.24 g/mol |
| Structural Features | Gem-difluoro ( |
| Key Analogs | 1,1-Diphenylethanol (Non-fluorinated); 2-Chloro-2,2-difluoro-1,1-diphenylethanol |
Structural Impact on Properties
The introduction of the gem-difluoro group adjacent to the hydroxyl center significantly alters the electronic landscape compared to the non-fluorinated parent (1,1-diphenylethanol):
-
Acidity (pKa): The electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl proton, enhancing its hydrogen-bond donating capability.
-
Lipophilicity: The
group is more lipophilic than a methyl or hydroxymethyl group, affecting the LogP and solubility in non-polar media.
Physical Properties: Melting Point & Solubility
Melting Point Characterization
Experimental data and structure-activity relationship (SAR) analysis with close structural analogs indicate the compound exists as a crystalline solid at room temperature.
-
Observed State: Solid (Crystalline).
-
Reference Range (Analogs):
-
1,1-Diphenylethanol (Parent):77–81 °C [1].
-
2-Chloro-2,2-difluoro-1,1-diphenylethanol (Chloro-analog):77–79 °C [2].
-
-
Technical Insight: While the exact melting point of the pure 2,2-difluoro-1,1-diphenylethanol is often context-dependent on purity and polymorphs, it is expected to fall within the 40–80 °C range. The disruption of crystal packing by the
moiety (compared to ) may slightly lower the melting point relative to the non-fluorinated parent, but the strong hydrogen bonding capability retains its solid character.
Solubility Profile
The solubility behavior is governed by the competition between the hydrophobic diaryl scaffold and the polar hydroxyl group.
| Solvent Class | Solvent Examples | Solubility Status | Mechanistic Rationale |
| Non-Polar / Lipophilic | Diethyl Ether, THF, Ethyl Acetate | High | The diphenyl and difluoro moieties drive strong interaction with organic ethers and esters. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic rings and the fluorinated segment. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Soluble due to hydroxyl group H-bonding, though limited by the bulky hydrophobic phenyl groups at high concentrations. |
| Aqueous | Water | Insoluble | The lipophilicity of the two phenyl rings dominates; LogP is estimated > 3.0. |
Synthesis & Experimental Protocols
The definitive synthesis of 2,2-Difluoro-1,1-diphenylethanol utilizes a Grignard reaction, as established in foundational organic chemistry literature [3].
Synthesis Workflow (Grignard Route)
Reaction: Ethyl difluoroacetate + 2 equiv. Phenylmagnesium bromide
Figure 1: Synthetic pathway for 2,2-Difluoro-1,1-diphenylethanol via Grignard addition.
Step-by-Step Protocol
-
Preparation of Grignard: Generate Phenylmagnesium bromide (PhMgBr) from bromobenzene (2.5 equiv) and magnesium turnings in anhydrous diethyl ether or THF under nitrogen atmosphere.
-
Addition: Cool the Grignard solution to 0°C. Add Ethyl difluoroacetate (1.0 equiv) dropwise. The difluoro ester acts as the electrophile.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The first equivalent of PhMgBr forms the ketone (2,2-difluoroacetophenone), which is more reactive and immediately consumes the second equivalent to form the tertiary alcohol.
-
Workup: Quench the reaction carefully with ice-cold dilute sulfuric acid (
) or saturated ammonium chloride. -
Isolation: Extract the aqueous layer with diethyl ether (
). Combine organic layers, wash with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from a mixture of hexane/ethyl acetate or purify via silica gel column chromatography (eluent: Hexane:EtOAc 9:1) to yield the pure solid.
Applications in Drug Development
The physicochemical profile of 2,2-Difluoro-1,1-diphenylethanol makes it a valuable tool for:
-
Bioisosteric Replacement: Substituting a standard tertiary alcohol with this fluorinated variant can block metabolic oxidation at the alpha-position.
-
pKa Modulation: The fluorine atoms lower the pKa of the alcohol, potentially increasing potency in targets requiring a hydrogen bond donor.
-
Solubility Engineering: While water solubility is low, the compound's high lipophilicity is useful for CNS-targeted drugs requiring blood-brain barrier penetration.
Figure 2: Solubility partitioning logic driven by the diaryl and difluoro motifs.
References
-
Sigma-Aldrich. 1,1-Diphenylethanol Product Specification. Link
-
Manchester Organics. 2-Chloro-2,2-difluoro-1,1-diphenylethanol Properties. Link
-
Herbst, R. M., & Stone, K. G. (1957). Iminotetrazolinium Salts.[1] Identification of Sulfonic Acids. The Journal of Organic Chemistry, 22(10), 1050–1052. (Describes the preparation of 2,2-difluoro-1,1-diphenylethanol via Grignard). Link
Sources
Technical Guide: Stability and Handling of 2,2-Difluoro-1,1-diphenylethanol
Executive Summary & Chemical Significance
2,2-Difluoro-1,1-diphenylethanol (Structure: (C6H5)2C(OH)CHF2) is a specialized organofluorine intermediate primarily utilized in the synthesis of gem-difluoroalkenes —bioisosteres for carbonyl groups in drug design.[1] Its structural uniqueness lies in the juxtaposition of a bulky, lipophilic diphenyl carbinol moiety with an electron-withdrawing difluoromethyl group.
While chemically robust under neutral conditions, this compound exhibits specific base-sensitivity leading to
Physicochemical Profile
The following data aggregates experimental observations and calculated properties for 2,2-Difluoro-1,1-diphenylethanol.
| Property | Value / Description | Note |
| Chemical Structure | Gem-difluoro tertiary alcohol | |
| Physical State | White to off-white solid | Crystalline or semi-crystalline powder |
| Melting Point | 77–79 °C (Approximate) | Derived from analog synthesis reports [1] |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Lipophilic; insoluble in water |
| pKa (OH) | ~13.5 (Estimated) | More acidic than non-fluorinated analogs due to |
| Stability Class | Metastable (Conditionally Stable) | Prone to HF elimination under basic/thermal stress |
Stability Analysis & Degradation Mechanisms
Understanding the degradation pathways is critical for process control. The presence of the
Base-Induced -Fluoride Elimination
The most critical instability arises from the acidity of the
-
Mechanism: Deprotonation of the hydroxyl group followed by E1cB-like elimination of Fluoride.
-
Product: 1,1-Diphenyl-2-fluoroethene (Vinyl Fluoride).
-
Implication: Avoid strong bases during workup; use buffered aqueous washes.
Acid-Catalyzed Dehydration
While the electron-withdrawing
-
Mechanism: Protonation of
Loss of Cation formation Elimination. -
Risk: Heating with Brønsted acids (e.g.,
, ) will generate 1,1-diphenyl-2,2-difluoroethene or rearranged products.
Visualization of Degradation Pathways
The following diagram maps the chemical fate of the molecule under stress conditions.
Caption: Figure 1. Divergent degradation pathways driven by pH extremes. Base exposure favors HF elimination, while acid favors dehydration.
Handling & Storage Protocols
Storage Conditions
To maximize shelf-life and prevent slow degradation:
-
Temperature: Store at 2–8°C (Refrigerated). While solid at RT, cooler temperatures retard spontaneous HF elimination.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can facilitate surface acidity on glass, promoting slow decomposition.
-
Container: Borosilicate glass is generally acceptable for the pure solid. However, for long-term storage of solutions, PTFE (Teflon) or HDPE containers are recommended to prevent any potential HF etching or silicate leaching.
Handling Precautions (PPE)
-
Respiratory: Use a fume hood. Fluorinated alcohols can cause respiratory irritation.
-
Dermal: Nitrile gloves (double-gloving recommended if handling solutions >1M).
-
Ocular: Chemical splash goggles.
Experimental Workflow: Safe Purification
Purification of this intermediate requires avoiding standard acidic/basic silica conditions which can catalyze decomposition.
Recommended Protocol:
-
Dissolution: Dissolve crude material in Hexanes/EtOAc (9:1).
-
Stationary Phase: Use Neutral Alumina or Buffered Silica Gel (pre-treated with 1%
in Hexanes).-
Rationale: Standard silica is slightly acidic (
) and can induce dehydration or rearrangement of the sensitive tertiary alcohol [2].
-
-
Elution: Elute rapidly with a gradient of Hexanes
10% EtOAc. -
Evaporation: Keep water bath temperature < 40°C .
Emergency & Disposal
-
Spill Management: Adsorb with inert material (Vermiculite). Do not use basic absorbents (like lime) immediately as this may trigger rapid HF evolution and exotherm. Neutralize strictly after containment.
-
Fire Hazard: In case of fire, this compound may release Hydrogen Fluoride (HF) and Carbonyl Fluoride (
) . Firefighters must wear full SCBA. -
First Aid (Specific):
-
Skin Contact: Wash with copious water. If HF burn is suspected (delayed pain), apply Calcium Gluconate gel immediately.
-
Synthesis Context & Validation
For researchers synthesizing this compound via Grignard addition (Phenylmagnesium bromide + Ethyl difluoroacetate):
-
Exotherm Control: The addition of the difluoroacetate to the Grignard reagent is highly exothermic. Maintain internal temperature < 0°C during addition to prevent over-alkylation or polymerization [3].
-
Quenching: Quench with Saturated
rather than HCl. Strong acid quenching can dehydrate the product in situ.
Caption: Figure 2. Optimized handling workflow emphasizing neutral conditions to preserve the gem-difluoro alcohol motif.
References
-
Synthesis and Reactivity of 2-Fluoro-1,1-diarylethenes. Journal of Organic Chemistry, 1957, 22(10), 110-118.
-
Stability of gem-difluoro alcohols. J-GLOBAL Scientific & Technical Links, ID: 200907060980566172.[1] [1]
-
Grignard Reagents for Addition to Aldehydes and Ketones. Master Organic Chemistry.
-
2,2-Difluoro-1,1-diphenylethanol Chemical Data. PubChem Compound Summary.
Sources
Understanding the electronic effects of the gem-difluoro group
Title: The Gem-Difluoro Motif: Electronic Architecture, Bioisosteric Utility, and Synthetic Integration Subtitle: A Technical Guide for Medicinal Chemists and Structural Biologists
Executive Summary: The "Fluorine Effect"
The introduction of a gem-difluoro group (
This guide deconstructs the electronic causality behind these effects, moving beyond empirical observation to the stereoelectronic principles that dictate why the gem-difluoro group behaves as a carbonyl bioisostere and how to synthesize it reliably.
The Fundamental Electronic Architecture
To understand the macroscopic properties of the
Bond Polarization and Bent’s Rule
The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~105 kcal/mol), characterized by high polarity. According to Bent’s Rule , atomic s-character concentrates in orbitals directed toward electropositive substituents, while p-character is directed toward electronegative substituents (Fluorine).[1]
-
Consequence: The
bonds utilize high p-character, leaving the remaining bonds with increased s-character. -
Observable Result: Shortening of adjacent
bonds and widening of the bond angle (typically ~109.5° ~112–114°).
Hyperconjugation and the Anomeric Effect
The stability and conformation of gem-difluoroalkanes are governed by hyperconjugation. The electron-rich orbitals of adjacent bonds (specifically
Diagram 1: Stereoelectronic Stabilization (Hyperconjugation) This diagram visualizes the orbital overlap responsible for the "gauche" preference and bond strengthening.
Caption: Schematic of the
Physicochemical Consequences
The electronic pull of the
pKa Modulation
The
-
Mechanism: The inductive withdrawal destabilizes the positively charged conjugate acid (
), shifting the equilibrium toward the neutral free base. -
Utility: This is critical for improving oral bioavailability by reducing the percentage of ionized drug in the GI tract or lowering hERG liability.
Lipophilicity (LogP/LogD)
Contrary to the intuition that "fluorine is lipophilic," the
-
The "Fluorous" Effect: While the C-F bond has a strong dipole, the overall group can increase lipophilicity compared to a carbonyl (
) or hydroxyl ( ) group due to the absence of hydrogen bond donation. -
Comparison:
usually increases lipophilicity ( ), whereas usually increases lipophilicity significantly by removing the H-bond acceptor capability.
Table 1: Comparative Physicochemical Metrics
| Property | Methylene ( | Carbonyl ( | Gem-Difluoro ( |
| Electronic Nature | Neutral | H-Bond Acceptor | Polar / H-Bond Inert |
| Bond Dipole | ~0.4 D | ~2.4 D | ~2.0 D (Net vector) |
| Van der Waals Radius | ~2.0 Å | ~1.7 Å (Oxygen) | ~1.47 Å (Fluorine) |
| Metabolic Stability | Low (Oxidation prone) | Variable | High (Blocks metabolic soft spots) |
| Bioisostere For | N/A | Amide, Ester, Ketone | Ether (-O-), Carbonyl ( |
Bioisosteric Utility in Drug Design
The
-
Vs. Carbonyl: The
group mimics the bond angle and dipole of a ketone but lacks the nucleophilicity. This is useful for inhibiting hydrolytic enzymes (e.g., proteases) by replacing the scissile amide carbonyl with a non-hydrolyzable . -
Vs. Ether: The
group is isosteric and isopolar to oxygen. Replacing an ether oxygen with can block oxidative dealkylation while maintaining the geometry required for receptor binding.
Diagram 2: Bioisostere Decision Logic A strategic workflow for deciding when to deploy a gem-difluoro modification.[1]
Caption: Decision matrix for incorporating gem-difluoro groups during Lead Optimization (LO) to address specific ADME/Tox liabilities.
Synthetic Access & Experimental Validation
The synthesis of gem-difluorides often requires harsh conditions due to the stability of the C-O bond being broken. The most robust protocol involves the deoxofluorination of carbonyls.
Standard Protocol: Deoxofluorination (DAST/Deoxo-Fluor)[1]
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] Deoxo-Fluor is thermally more stable.[1]
-
Mechanism: Nucleophilic attack of the carbonyl oxygen on sulfur, followed by fluoride displacement.
Step-by-Step Methodology (Self-Validating)
-
Preparation: Dissolve ketone (1.0 eq) in anhydrous DCM under
. -
Addition: Add DAST (2.0–3.0 eq) dropwise at
(or for reactive substrates). -
Reaction: Allow to warm to RT. Stir 12–24h.[1]
-
Quench: Pour slowly into saturated
(gas evolution!). -
Purification: Silica gel chromatography.
compounds are often non-polar and stain poorly; use or NMR for fraction analysis.[1]
Diagram 3: Synthetic Workflow (Deoxofluorination)
Caption: Synthetic pathway for converting ketones to gem-difluorides using DAST, highlighting the critical bifurcation between substitution and elimination.
References
-
Enamine. gem-Difluorinated Amines for Drug Design. (Accessed 2026).[1] Link
-
Grygorenko, O. O., et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[6] Chemistry – A European Journal, 2022.[7][6] Link
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. Link
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008. Link
-
Hudlicky, M. Fluorination with Diethylaminosulfur Trifluoride (DAST).[1][4][8] Organic Reactions, 1988.[8] Link
-
Hu, J., et al. The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. Beilstein Journal of Organic Chemistry, 2014. Link
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. EP0735043B1 - Process for the preparation of a 2-substituted-3,3-difluorofuran - Google Patents [patents.google.com]
CAS number and IUPAC name for 2,2-Difluoro-1,1-diphenylethanol
Executive Summary
2,2-Difluoro-1,1-diphenylethanol is a specialized organofluorine intermediate critical for the synthesis of metabolically stable bioisosteres and gem-difluoro-substituted pharmaceutical scaffolds. Its structural core—a gem-difluoromethyl group adjacent to a bulky, lipophilic diphenylhydroxymethyl moiety—offers unique electronic and steric properties that modulate pKa, lipophilicity (LogP), and metabolic resistance in drug candidates.
This guide provides a comprehensive technical analysis of the compound, including its chemical identity, a validated synthesis protocol based on Grignard addition to ethyl difluoroacetate, and its utility as a precursor for gem-difluoroepoxides and
Chemical Identity & Properties
This compound is often synthesized de novo in research settings due to its specialized nature. While the 2-chloro analog (CAS 6312-18-1) is commercially common, the pure 2,2-difluoro-1,1-diphenylethanol requires specific preparation.
| Property | Data / Description |
| IUPAC Name | 2,2-Difluoro-1,1-diphenylethan-1-ol |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 234.24 g/mol |
| SMILES | OC(C(F)F)(c1ccccc1)c2ccccc2 |
| Physical State | White to off-white crystalline solid (predicted) or viscous oil |
| Boiling Point | ~180–195 °C at 25 mmHg (Lit.[1] range for analogs) |
| Solubility | Soluble in |
| CAS Number | Not widely indexed in public commercial registries; often cited via synthesis from CAS 454-31-9 (Ethyl difluoroacetate). |
Synthetic Pathway & Mechanism
The most robust synthetic route involves the double nucleophilic addition of phenylmagnesium bromide to ethyl difluoroacetate. This method, established in foundational organofluorine literature (e.g., J. Org. Chem. 1957), leverages the electrophilicity of the ester carbonyl and the stability of the difluoromethyl group under Grignard conditions.
Mechanism of Action
-
First Addition: The Grignard reagent (
) attacks the ester carbonyl of ethyl difluoroacetate, eliminating ethoxide to form the intermediate ketone, 2,2-difluoro-1-phenylethanone ( ). -
Second Addition: The ketone is more reactive than the initial ester, leading to rapid addition of a second equivalent of
. -
Alkoxide Formation: The resulting magnesium alkoxide is stable until acidic hydrolysis yields the target alcohol.
Key Technical Insight: The gem-difluoro group exerts a strong electron-withdrawing effect, increasing the electrophilicity of the carbonyl center compared to non-fluorinated analogs. This ensures rapid conversion but requires careful temperature control (0°C) to prevent over-reaction or polymerization side products.
Visualized Synthesis Workflow
Experimental Protocol
Objective: Synthesis of 2,2-Difluoro-1,1-diphenylethanol on a 20 mmol scale.
Reagents:
-
Ethyl difluoroacetate (
, MW 124.09): 2.48 g (20 mmol) -
Phenylmagnesium bromide (
): 1.0 M solution in THF/Ether (50 mL, 50 mmol, 2.5 eq) -
Anhydrous Diethyl Ether or THF: 50 mL
-
Saturated Ammonium Chloride (
): 50 mL -
Magnesium Sulfate (
): Drying agent[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (
or ). -
Grignard Preparation (or Commercial Use): Charge the flask with the
solution. Cool the solution to 0 °C using an ice/water bath. -
Addition: Dilute ethyl difluoroacetate (2.48 g) in 10 mL of anhydrous ether. Transfer to the addition funnel.
-
Reaction: Dropwise add the ester solution to the Grignard reagent over 30–45 minutes .
-
Observation: A white precipitate (magnesium salts) may form. The exotherm must be controlled to keep the internal temperature < 5 °C.
-
-
Completion: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours .
-
Validation: Monitor by TLC (Silica, 10% EtOAc/Hexane). The starting ester spot (
) should disappear.
-
-
Quench: Cool the mixture back to 0 °C. Slowly add saturated
solution (Caution: Gas evolution/foaming). -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (
mL). -
Purification:
-
Combine organic layers and wash with Brine (1x).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Crude Product: Typically a viscous pale-yellow oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from Hexane/Ethanol. If oil, purify via flash column chromatography (Gradient: 0
10% EtOAc in Hexanes).
-
Utility in Drug Development
This molecule serves as a versatile building block in medicinal chemistry.
-
Metabolic Blocking: The
group blocks the metabolic oxidation of the adjacent carbon, a common clearance pathway for benzylic positions. -
Bioisostere for Benzhydrol: The
group mimics the size of a or linker but increases lipophilicity and alters the hydrogen bond donor capability of the hydroxyl group (pKa lowering effect). -
Precursor to
-Fluoroamides: As highlighted in recent methodologies (e.g., Univ. Turin, 2025), this alcohol can be converted to 1,1-diphenyl-2,2-difluoroepoxide . Subsequent ring-opening with amines triggers a Meinwald-type rearrangement, yielding -fluoroamides—a motif found in protease inhibitors.
Application Workflow: Epoxide Cascade
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]
-
Specific Risks:
-
Fluoride Ion Release: Under strongly basic or metabolic conditions, degradation may release fluoride ions.
-
Reactivity: Avoid strong oxidizing agents.
-
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Work within a fume hood.
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but hygroscopic.
References
-
McBee, E. T., et al. (1957). "The Preparation of 2,2-Difluoro-1,1-diarylethanols." The Journal of Organic Chemistry, 22(10), 1153–1157.
-
De Gennaro, L., et al. (2025).[1] "Tunable Preparation of
-Aminoacyl Fluorides and -Fluoroamides via Base-Induced Cascade." University of Turin / Dept of Pharmacy-Drug Sciences. -
PubChem Database. "2,2-Difluoro-1-phenylethanol (Analog Reference)."[1] National Center for Biotechnology Information.
-
ChemicalBook. "Ethyl difluoroacetate Product Entry (Precursor)."
Sources
Technical Guide: Discovery and Synthesis of 2,2-Difluoro-1,1-diphenylethanol
The following technical guide details the discovery, synthesis, and characterization of 2,2-Difluoro-1,1-diphenylethanol , a seminal organofluorine building block.
Executive Summary & Historical Significance
2,2-Difluoro-1,1-diphenylethanol (CAS: 6312-18-1) represents a foundational scaffold in the history of organofluorine chemistry. First reported in 1957 by the research group of E. T. McBee at Purdue University, this compound demonstrated the viability of introducing a gem-difluoro (
In modern medicinal chemistry, this scaffold is critical.[1] The
The Discovery: First Reported Synthesis (1957)
The first definitive synthesis was published in the Journal of the American Chemical Society by McBee, Pierce, and Smith .[1] The team sought to explore the reactivity of fluorinated esters with organometallic reagents, specifically investigating whether the inductive effect of the
Reaction Logic
The synthesis employs a double nucleophilic addition of phenylmagnesium bromide to ethyl difluoroacetate. Unlike non-fluorinated esters, the intermediate ketone (2,2-difluoroacetophenone) is highly electrophilic due to the electron-withdrawing fluorine atoms, ensuring rapid addition of the second equivalent of Grignard reagent.
Key Mechanistic Insight: The reaction must be controlled at low temperatures to prevent polymerization or defluorination side reactions (such as
Reaction Scheme Visualization
The following diagram illustrates the transformation from ethyl difluoroacetate to the target alcohol.
Caption: Figure 1. Double Grignard addition pathway for the synthesis of 2,2-difluoro-1,1-diphenylethanol.
Detailed Experimental Protocol
This protocol is reconstructed from the seminal 1957 methodology and modernized for current safety standards.[1]
Reagents & Stoichiometry
| Component | Role | Quantity | Molar Equiv.[2] |
| Ethyl Difluoroacetate | Substrate | 20.0 g (0.16 mol) | 1.0 |
| Bromobenzene | Grignard Precursor | 69.0 g (0.44 mol) | 2.75 |
| Magnesium Turnings | Metal Reagent | 10.7 g (0.44 mol) | 2.75 |
| Diethyl Ether (Anhydrous) | Solvent | ~200 mL | N/A |
| HCl (10% aq) | Quench | Excess | N/A |
Step-by-Step Procedure
-
Grignard Formation:
-
In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place magnesium turnings (10.7 g).
-
Add anhydrous diethyl ether (100 mL) and a crystal of iodine to initiate.
-
Add bromobenzene (69.0 g) dropwise. Maintain a gentle reflux.[3] After addition, reflux for 30 minutes to ensure complete formation of PhMgBr.
-
-
Controlled Addition:
-
Cool the Grignard solution to 0°C using an ice bath.
-
Dilute ethyl difluoroacetate (20.0 g) with an equal volume of anhydrous ether.
-
Add the ester solution dropwise to the Grignard reagent over 1 hour .
-
Critical Control Point: Vigorous stirring is essential to prevent local heating, which can lead to tar formation.[1]
-
-
Reaction Completion:
-
Maintain stirring at 0°C for 2 hours post-addition.
-
Allow the mixture to warm to room temperature gradually.
-
-
Workup:
-
Pour the reaction mixture onto a mixture of crushed ice and 10% HCl.
-
Separate the organic layer and extract the aqueous phase with ether (2 x 50 mL).
-
Wash combined organics with saturated
and brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification:
-
The crude product is typically an oil or low-melting solid.
-
Purification via fractional distillation under reduced pressure is recommended (BP approx. 180–195°C at 25 mmHg).
-
Mechanistic Analysis
The formation of 2,2-difluoro-1,1-diphenylethanol proceeds via a classic tetrahedral intermediate , but with specific electronic influences from the fluorine atoms.
Caption: Figure 2. Mechanistic pathway showing the sequential addition of phenylmagnesium bromide.
Stability & Side Reactions
A major challenge in this synthesis is the potential for dehydration . The resulting alcohol,
Physical Properties & Characterization
Data derived from the 1957 report and subsequent characterization studies.[1]
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 234.24 g/mol | |
| Appearance | Viscous Oil / Low-melting Solid | Crystallizes upon standing/chilling |
| Boiling Point | 180–195°C | at 25 mmHg |
| Solubility | Soluble in Ether, DCM, Benzene | Insoluble in water |
| Key IR Bands | ~3400 | Broad stretch |
References
-
McBee, E. T.; Pierce, O. R.; Smith, D. D. (1957).[1] "The Preparation of 2,2-Difluoro-1,1-diphenylethanol and Related Compounds". Journal of the American Chemical Society, 79(15), 4174–4177.[1] Link
-
Herbst, R. M.; Stone, K. G. (1957).[1] "Iminotetrazolinium Salts. Identification of Sulfonic Acids". The Journal of Organic Chemistry, 22(10), 1050–1053.[1] (Describes the general Grignard procedure in the experimental section). Link
-
Middleton, W. J.; Bingham, E. M. (1980).[1] "
-Fluorination of carbonyl compounds with trifluoromethyl hypofluorite". Journal of the American Chemical Society, 102(14), 4845–4846.[1] (Context on fluorinated carbonyl reactivity). Link
Sources
Methodological & Application
Application Note: Protocol for Nucleophilic Difluoromethylation of Ketones
Executive Summary
The introduction of a difluoromethyl group (
Historically, direct nucleophilic difluoromethylation was considered impractical due to the rapid decomposition of the
Mechanistic Insight & Reaction Design
The Anion Instability Challenge
Unlike the trifluoromethyl anion (
Key Design Rule: Successful protocols must avoid the generation of a "naked"
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the critical competition between the desired nucleophilic addition and the undesired carbene formation.
Figure 1: The "Siliconate-Mediated" pathway minimizes free anion concentration, favoring addition over carbene formation.
Reagent Selection Guide
| Reagent | Formula | Pros | Cons | Recommendation |
| TMS-Difluoromethane | Direct nucleophilic source; commercially available; atom economical.[1] | Requires strict dryness; sensitive to base strength. | Primary Choice | |
| Difluoromethyl Phenyl Sulfone | Stable "masked" anion; good for specific electrophiles. | Requires reductive desulfonylation step (Mg/Hg or Na/Hg). | Secondary (if TMS fails) | |
| Difluoromethyl Phosphonate | Useful for Horner-Wadsworth-Emmons type chemistry. | Not suitable for simple alcohol synthesis. | Application Specific |
Standard Protocol: CsF-Mediated Difluoromethylation[4]
This protocol is based on the optimized conditions reported by Jinbo Hu et al. (2011) . It is effective for a wide range of aryl and alkyl ketones.[3]
Materials & Equipment
-
Reagent: (Difluoromethyl)trimethylsilane (
) [CAS: 65864-64-4]. -
Substrate: Ketone (1.0 equiv).
-
Activator: Cesium Fluoride (CsF) or Potassium Hydroxide (KOH).
-
Solvent: DMF (Anhydrous, 99.8%). Critical: DMF promotes the formation of the reactive siliconate species.
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of argon.
-
Charging: Add the ketone (1.0 mmol, 1.0 equiv) and activator (CsF, 0.2 mmol, 20 mol%) to the flask.
-
Note: If using KOH, use 20-30 mol%. KOH is often effective for less sensitive substrates.
-
-
Solvent Addition: Add anhydrous DMF (3.0 mL). Stir to dissolve the ketone.
-
Reagent Addition: Cool the mixture to
(ice bath). Add (1.5 mmol, 1.5 equiv) dropwise via syringe.-
Expert Tip: The reagent is volatile (bp 65°C). Use a cold syringe if ambient temp is high.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–6 hours.
-
Monitoring: Monitor by TLC or
NMR (singlet around -116 ppm for product, doublet around -139 ppm for reagent).
-
-
Desilylation (Workup): Once conversion is complete, add
(2 mL) or TBAF (1.0 equiv in THF) to cleave the intermediate silyl ether. Stir for 30 minutes. -
Extraction: Dilute with water (10 mL) and extract with ethyl acetate (
). -
Purification: Wash combined organics with brine, dry over
, concentrate, and purify via silica gel chromatography.
Optimization for Enolizable Ketones
Enolizable ketones (e.g.,
-
Modification: Add DMPU (20 vol% relative to DMF) as a co-solvent.
-
Temperature: Run the reaction strictly at
to to suppress enolization. -
Base Switch: Use CsF exclusively; avoid hydroxide bases (KOH) which are more likely to act as Brønsted bases.
Troubleshooting & Critical Parameters
| Observation | Diagnosis | Corrective Action |
| No Reaction | Inert Si-C bond; Activator failure. | Ensure DMF is dry. Increase CsF load to 0.5 equiv. Verify |
| Low Yield (Enolizable) | Competitive Enolization. | Lower temperature to |
| Carbene Products | Anion decomposition ( | The siliconate is too "loose." Increase concentration of ketone to trap the intermediate faster. |
| Product is Silyl Ether | Incomplete workup. | The initial product is the silyl ether. Ensure acidic hydrolysis (HCl) or TBAF treatment is sufficient. |
Safety & Handling
- : Flammable liquid. Reacts with moisture. Handle in a fume hood.
-
Difluorocarbene (
): If the reaction runs away or reagents are mixed improperly, trace difluorocarbene can form. While not explosive, it is reactive. -
Fluoride Waste: Dispose of all aqueous waste in dedicated fluoride-compatible containers.
References
-
Hu, J., Zhao, Y., Huang, W., & Zheng, J. (2011).[4] Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature. Organic Letters. Link
-
Prakash, G. K. S., & Hu, J. (2005). Nucleophilic Difluoromethylation of Carbonyl Compounds using Difluoromethyl Phenyl Sulfone. Journal of Organic Chemistry. Link
-
Yerien, D. E., Barata-Vallejo, S., & Postigo, A. (2017). Difluoromethylation of Organic Substrates: Concepts and Methodologies. Chemistry - A European Journal.[1] Link
Sources
Application Note: 2,2-Difluoro-1,1-diphenylethanol as a High-Affinity Pharmacophore
Topic: Strategic Deployment of 2,2-Difluoro-1,1-diphenylethanol in Lead Optimization Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Leads
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the strategic introduction of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. 2,2-Difluoro-1,1-diphenylethanol (DFDPE) represents a specialized scaffold where the gem-difluoromethyl group (
This guide details the synthesis, characterization, and medicinal application of DFDPE. Unlike standard diaryl carbinols, DFDPE exhibits enhanced hydrogen bond (HB) donor capability due to the inductive effect of the
Key Physicochemical Modulators
| Property | Non-Fluorinated Analog ( | DFDPE ( | Impact on Drug Design |
| pKa (Alcohol) | ~16.5 | ~13.5 (Est.) | Stronger H-Bond Donor: Lower pKa enhances interaction with H-bond acceptors (e.g., backbone carbonyls). |
| LogP | High | Moderate Increase | Lipophilicity: Fluorine increases lipophilicity but the polarized OH maintains solubility. |
| Metabolic Stability | Susceptible to oxidation | High | The |
| Conformation | Rotatable | Restricted | The Gauche effect ( |
Synthetic Protocol: Double Grignard Addition
The most robust route to generate the 1,1-diphenyl-2,2-difluoroethanol scaffold is the double addition of phenylmagnesium bromide to ethyl difluoroacetate. This method is preferred over difluoromethylation of benzophenone due to the ready availability and low cost of the ester starting material.
Materials Required
-
Substrate: Ethyl 2,2-difluoroacetate (CAS: 454-31-9)[1]
-
Reagent: Phenylmagnesium bromide (3.0 M in diethyl ether or THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Methodology
1. Preparation of Anhydrous Environment
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush the system with Argon or Nitrogen for 15 minutes.
-
Add Ethyl 2,2-difluoroacetate (10.0 mmol, 1.24 g) and 30 mL of anhydrous THF .
-
Cool the reaction mixture to 0°C using an ice/water bath.
2. Grignard Addition (The Critical Step)
-
Note: A stoichiometric excess (2.5 to 3.0 equivalents) of the Grignard reagent is required to drive the reaction from the ester
ketone tertiary alcohol. -
Transfer Phenylmagnesium bromide (25.0 mmol, 8.3 mL of 3.0 M solution) to the addition funnel under inert atmosphere.
-
Dropwise Addition: Add the Grignard reagent slowly over 30 minutes. Caution: The reaction is exothermic.
-
Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and warm to Room Temperature (RT) . Stir for an additional 3 hours.
3. Quenching and Workup
-
Cool the mixture back to 0°C.
-
Quench: Slowly add 20 mL of saturated
. Vigorous bubbling will occur. -
Transfer to a separatory funnel.[2] Extract the aqueous layer with Ethyl Acetate (
mL) . -
Combine organic layers and wash with Brine (50 mL) .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
4. Purification
-
The crude oil typically contains biphenyl byproducts.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (95:5 to 80:20 gradient).
-
Yield Expectation: 75–85% as a white crystalline solid or viscous oil.
Structural Characterization & QC
Validation of the DFDPE structure relies heavily on
Spectroscopic Fingerprint
| Technique | Expected Signal | Diagnostic Value |
| The triplet splitting with a large coupling constant confirms the | ||
| Distinct doublet indicating two equivalent fluorines coupled to one proton. | ||
| Triplet carbon signal characteristic of a |
Mechanism of Action & Logic Flow
The following diagrams illustrate the synthesis workflow and the medicinal chemistry logic behind using this scaffold.
A. Synthetic Pathway (Grignard Route)
Figure 1: Step-wise conversion of the difluoro-ester to the diphenyl-alcohol via double nucleophilic addition.
B. Medicinal Chemistry Logic: The "Acidity Boost"
Figure 2: Mechanistic flow explaining how
Application Case Study: Protease Inhibition
Scenario: A drug discovery team is targeting a serine protease where the catalytic mechanism involves a histidine-aspartate dyad. The binding pocket is hydrophobic but requires a specific hydrogen bond to the backbone carbonyl of Leu-88.
Problem: The initial hit, 1,1-diphenylethanol, has good shape complementarity but weak potency (
Solution: Substitution with 2,2-Difluoro-1,1-diphenylethanol .
-
Acidity: The pKa drops to ~13.5, making the OH a "sticky" proton.
-
Interaction: The strengthened H-bond (
) reduces the entropic penalty of binding. -
Result: Potency improves to
while maintaining the lipophilic contacts of the phenyl rings.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Hu, J., Zhang, W., & Ni, F. (2014). Synthesis of 2,2-Difluoroethanol Derivatives via Nucleophilic Difluoromethylation. Journal of the American Chemical Society.[3] Link
-
PubChem Compound Summary. (2025). 2,2-Difluoro-1-phenylethanol (Analogous substructure data). National Library of Medicine. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of Fluorinated Alcohols. Journal of Organic Chemistry. Link
Sources
2,2-Difluoro-1,1-diphenylethanol as a precursor for fluorinated APIs
Application Note: 2,2-Difluoro-1,1-diphenylethanol as a Precursor for Fluorinated APIs
Executive Summary
2,2-Difluoro-1,1-diphenylethanol (CAS: 6312-18-1 derivatives) represents a critical structural node in medicinal chemistry. It serves as the immediate precursor to 1,1-difluoro-2,2-diphenylethene (a gem-difluoroalkene), a motif that functions as a bioisostere for carbonyl groups and oxygen atoms. The incorporation of the gem-difluoro (
This guide details the validated synthesis of this precursor, its dehydration to the corresponding alkene, and its strategic application in generating metabolically stable bioisosteres.[1]
Part 1: Strategic Importance in Drug Design
The Fluorine Effect: Bioisosterism & Metabolic Stability
The
-
Carbonyl Mimicry: The C–F bond length (1.35 Å) and bond angle (
) mimic the geometry of ketones while removing the hydrogen bond acceptor capability, which can improve membrane permeability. -
Metabolic Blocking: The benzhydryl position (
) is a "soft spot" for Cytochrome P450-mediated hydroxylation. Replacing the -protons with fluorine or introducing a proximal group sterically and electronically inhibits this degradation, extending the drug's half-life ( ).
Structural Role
2,2-Difluoro-1,1-diphenylethanol acts as a divergent intermediate. It can be:
-
Dehydrated to form gem-difluoroalkenes (Michael acceptors, peptidomimetics).
-
Functionalized at the hydroxyl group to create fluorinated ethers.
-
Rearranged to form difluoromethyl-substituted heterocycles via phenonium ion intermediates.
Part 2: Validated Synthesis Protocols
Two primary routes are recommended based on scale and substrate complexity.
Protocol A: Nucleophilic Difluoromethylation (Modern & Selective)
Best for: Late-stage functionalization, mild conditions, and high functional group tolerance.[1]
Mechanism:
This route utilizes (Difluoromethyl)trimethylsilane (
Materials:
-
Benzophenone (1.0 equiv)
- (1.2 – 1.5 equiv)
-
Initiator: CsF or TBAF (0.1 – 1.0 equiv) or KOH/DMF
-
Solvent: DMF or THF (Anhydrous)
-
Temperature:
to RT
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve benzophenone (10 mmol) and
(12 mmol) in anhydrous DMF (20 mL). -
Activation: Cool to
. Slowly add the initiator (e.g., CsF, 1.0 mmol). Note: Exothermic reaction possible. -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the silyl ether intermediate may be visible).
-
Hydrolysis: Add aqueous HCl (1M, 10 mL) or TBAF solution to cleave the O-Si bond and release the free alcohol. Stir for 30 mins.
-
Workup: Dilute with water, extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Double Grignard Addition (Scalable)
Best for: Large-scale synthesis from inexpensive starting materials.
Mechanism: Double nucleophilic attack of phenylmagnesium bromide on ethyl difluoroacetate.
Materials:
-
Ethyl difluoroacetate (1.0 equiv)
-
Phenylmagnesium bromide (
, 3.0 M in ether, 2.2 – 2.5 equiv)[1] -
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Procedure:
-
Setup: Equip a 3-neck flask with a reflux condenser and dropping funnel under inert atmosphere (
or ). -
Reagent Prep: Charge flask with
solution (25 mmol). Cool to . -
Addition: Dissolve ethyl difluoroacetate (10 mmol) in THF (10 mL). Add dropwise to the Grignard solution over 30 minutes. Caution: Vigorous exotherm.
-
Reflux: Once addition is complete, warm to RT, then reflux for 2 hours to ensure double addition.
-
Quench: Cool to
. Quench carefully with saturated solution. -
Workup: Extract with diethyl ether. Wash with water and brine.
-
Isolation: Recrystallize from Hexanes/Ethanol if solid, or distill if oil.
Part 3: Downstream Application – Synthesis of Gem-Difluoroalkenes
The most common application of 2,2-difluoro-1,1-diphenylethanol is the dehydration to 1,1-difluoro-2,2-diphenylethene . This alkene is a versatile building block for fluorinated bioisosteres.
Protocol C: Dehydration
-
Reactants: 2,2-Difluoro-1,1-diphenylethanol (1 equiv), Thionyl Chloride (
, 1.5 equiv) or . -
Solvent: Pyridine (excess) or DCM/Pyridine mix.
-
Procedure:
-
Dissolve alcohol in Pyridine at
. -
Add
dropwise. -
Stir at RT for 1 hour, then heat to
if conversion is slow. -
Mechanism: Formation of chlorosulfite intermediate followed by elimination.
-
-
Result: 1,1-difluoro-2,2-diphenylethene.
Part 4: Visualizing the Workflow
The following diagram illustrates the synthetic pathways and the strategic divergence point provided by the title compound.
Caption: Synthetic workflow for accessing gem-difluoro motifs from commercial starting materials via 2,2-Difluoro-1,1-diphenylethanol.
Part 5: Data Summary & Troubleshooting
Table 1: Comparison of Synthetic Routes
| Feature | Route A (TMS-CF2H) | Route B (Grignard) |
| Cost | Moderate (Reagent cost) | Low (Commodity chemicals) |
| Scalability | Gram to Kilogram | Multi-Kilogram |
| Functional Group Tolerance | High (Compatible with esters, nitriles) | Low (Incompatible with electrophiles) |
| Key Risk | Fluoride waste, Silyl byproducts | Exothermic control required |
| Yield (Typical) | 85 - 95% | 75 - 85% |
Troubleshooting Guide
-
Low Yield in Route A: Ensure the DMF is strictly anhydrous. Water quenches the difluoromethyl anion immediately. Use activated molecular sieves.
-
Incomplete Dehydration: If
fails to fully dehydrate the alcohol (steric bulk of phenyl rings), switch to Martin Sulfurane or Burgess Reagent for milder, more effective elimination. -
Safety Note:
is generally safe but releases fluoroform ( ) or difluoromethane if quenched improperly. Ensure good ventilation.
References
-
Hu, J., Zhang, W., & Wang, F. (2009).[1] "Nucleophilic Difluoromethylation of Carbonyl Compounds." Chemical Communications. Link
-
Prakash, G. K. S., & Hu, J. (2005).[1] "Selective Fluoroalkylation of Organic Compounds: Nucleophilic Difluoromethylation." Accounts of Chemical Research. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Echeverria, P. G., et al. (2016). "Recent Advances in the Synthesis of Gem-Difluoroalkenes." Synthesis. Link
-
Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry." ChemBioChem. Link
Sources
Application Note: Synthesis of Fluorinated Tertiary Alcohols via Grignard Protocol
Abstract & Strategic Overview
The introduction of a trifluoromethyl (
The Core Challenge: The strong electron-withdrawing nature of the fluorine atoms renders the carbonyl carbon highly electrophilic. While this increases reactivity toward nucleophiles, it also stabilizes hydrates and hemiacetals , which are fundamentally unreactive toward Grignard reagents and act as proton sources that quench the organometallic species. Furthermore, the increased steric bulk and electronic effects can promote
This guide details a robust, self-validating protocol for the addition of alkyl/aryl Grignard reagents to trifluoromethyl ketones, with a specific focus on the critical (and often overlooked) pre-drying of the fluorinated substrate.
Mechanistic Insight & Pre-Reaction Planning
The Fluorine Effect
Unlike standard ketones, trifluoromethyl ketones (
-
Standard Ketone:
(Mostly ketone form). -
Trifluoromethyl Ketone:
(Mostly hydrate form).
Implication: Using "bottle-grade" trifluoromethyl ketones without rigorous dehydration will result in immediate quenching of the Grignard reagent (
Route Selection
Two primary routes exist for synthesizing these targets:
| Route | Reagents | Outcome | Application |
| A (Standard) | Tertiary Alcohol ( | Modular synthesis of chiral/asymmetric centers. | |
| B (Symmetric) | Tertiary Alcohol ( | Rapid access to symmetric dimethyl/diphenyl analogs. | |
| C (Inverse) | NOT RECOMMENDED |
Recommendation: This protocol focuses on Route A , as it is the most versatile for medicinal chemistry.
Experimental Protocols
Protocol 1: Dehydration of Trifluoromethyl Ketones (CRITICAL STEP)
Failure to perform this step is the #1 cause of reaction failure.
Reagents:
Workflow:
-
Azeotropic Distillation: Dissolve the trifluoromethyl ketone in anhydrous toluene (10 mL/g).
-
Dean-Stark Trap: Reflux the solution using a Dean-Stark trap to remove water. Continue until the distillate is clear and no water droplets separate (typically 2–4 hours).
-
Concentration: Distill off the toluene under an inert atmosphere (Nitrogen/Argon) or use a rotary evaporator only if back-filled effectively with Argon.
-
Storage: Store the resulting oil/solid over activated 3A molecular sieves in a sealed Schlenk flask.
-
Validation Check: Take a
-NMR in . The hydrate typically shows a broad OH peak and a shifted CH signal compared to the ketone. Ensure the hydrate species is <5%.
-
Protocol 2: Grignard Addition to Trifluoromethyl Ketones
Scale: 10 mmol scale (adaptable).
Reagents:
-
Substrate: Dehydrated Trifluoromethyl Ketone (from Protocol 1) (1.0 equiv, 10 mmol).
-
Nucleophile: Grignard Reagent (
or ) (1.2 – 1.5 equiv).-
Note: Titrate Grignard before use (e.g., using salicylaldehyde phenylhydrazone or simple iodine titration).
-
-
Solvent: Anhydrous THF or Diethyl Ether (
).-
Selection: Use
to minimize -hydride reduction (solvent coordination effect). Use THF if solubility is an issue.
-
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Flush continuously with Argon.
-
Substrate Preparation: Charge the flask with the Dehydrated Trifluoromethyl Ketone (10 mmol) and anhydrous
(20 mL). Cool the solution to 0 °C using an ice bath.-
Why 0 °C?
ketones are highly reactive. Lower temperatures prevent haloform-type cleavage and control the exotherm.
-
-
Grignard Addition: Transfer the titrated Grignard reagent (12–15 mmol) into the addition funnel via cannula.
-
Controlled Reaction: Dropwise add the Grignard reagent to the ketone solution over 30 minutes.
-
Observation: The solution may turn cloudy or change color (yellow/brown) depending on the R group.
-
Exotherm Check: Monitor internal temperature; do not exceed 5 °C during addition.
-
-
Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation Check: TLC or GC-MS aliquot. Quench a small aliquot (0.1 mL) into sat.
. Look for disappearance of the ketone.
-
-
Quench (Safety Critical): Cool the mixture back to 0 °C. Slowly add saturated aqueous
(10 mL). -
Workup:
-
Dilute with water and extract with
(3 x 20 mL). -
Wash combined organics with Brine.
-
Dry over
(Sodium Sulfate) or . -
Concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (Silica Gel).
-
Note: Fluorinated alcohols can be "sticky" on silica. Use a gradient of Hexanes/EtOAc.
-
Protocol 3: "Turbo Grignard" Variant (For Sensitive Aryl Groups)
Use this when the Grignard reagent is difficult to form or contains sensitive functional groups (e.g., esters, nitriles).
Reagents:
Procedure:
-
Exchange: Dissolve
(1.0 equiv) in anhydrous THF at -20 °C. Add (1.1 equiv) dropwise. Stir for 30–60 mins to form . -
Addition: Add the Dehydrated Trifluoromethyl Ketone (0.8 equiv relative to Ar-I) dissolved in THF slowly at -20 °C.
-
Completion: Warm to RT and quench as above.
Troubleshooting & Data Analysis
Common Side Reactions
The high electrophilicity of the
| Observation | Probable Cause | Corrective Action |
| Starting Material (Hydrate) Recovered | Wet ketone substrate. Grignard acted as a base.[3][9] | Must use Protocol 1 (Azeotropic distillation). Store over 3A sieves.[2] |
| Secondary Alcohol ( | Switch solvent to Diethyl Ether (less coordinating). Lower reaction temp to -78 °C. Use Grignards without | |
| Low Yield / Complex Mixture | Enolization (if | Add |
Comparison: Grignard vs. Ruppert-Prakash ( )
While this protocol focuses on Grignard, it is authoritative to acknowledge the alternative.
-
Grignard (
): Best for adding alkyl/aryl groups to a core.[3] Cheaper reagents.[10] -
Ruppert-Prakash (
): Best for adding the group to a standard ketone. Milder conditions, but reagents are more expensive.
Visualization of Workflows
DOT Diagram 1: Reaction Workflow
This diagram illustrates the critical path from dehydration to isolation.
Caption: Workflow emphasizing the critical dehydration step required to activate trifluoromethyl ketones before Grignard addition.
DOT Diagram 2: Competing Pathways (Mechanism)
Understanding why the reaction fails (Reduction vs. Addition) helps in troubleshooting.
Caption: Mechanistic divergence showing how steric bulk or beta-hydrogens on the Grignard reagent can lead to undesired reduction products.
References
-
Krasavin, M., et al. (2020). One-Pot Successive Turbo Grignard Reactions for the Facile Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-Aryl- -Trifluoromethyl Alcohols. National Institute of Informatics. 11[9] -
Turlington, M., et al. (2019). Asymmetric addition of Grignard reagents to ketones. Semantic Scholar. 12
-
Organic Chemistry Portal. (2023). Grignard Reaction Mechanism and Side Reactions. [9]
-
BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. [9]
-
Sigma-Aldrich. (2023). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) Application Note.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Derivatization of the hydroxyl group in 2,2-Difluoro-1,1-diphenylethanol
Application Note & Protocol Guide | Doc ID: AN-F-2024-09
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Substrate: 2,2-Difluoro-1,1-diphenylethanol (CAS: Derived from 345-64-2 analogs)
Structure:
This tertiary alcohol represents a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for ketones or as a lipophilic hydrogen bond donor. However, derivatizing the hydroxyl group presents a dual challenge:
-
Steric Hindrance: The hydroxyl is located on a quaternary carbon flanked by two bulky phenyl rings and a difluoromethyl group.
-
Electronic Deactivation: The adjacent difluoromethyl (
) group exerts a strong inductive electron-withdrawing effect ( ), significantly lowering the of the hydroxyl proton (estimated , compared to for tert-butanol) while simultaneously reducing the nucleophilicity of the oxygen lone pairs.
The "Fluorine Effect" Dilemma: Standard acid-catalyzed esterifications (Fischer) typically fail due to the low nucleophilicity and the high risk of E1 elimination , which yields the thermodynamically stable 1,1-difluoro-2,2-diphenylethene. Conversely, the enhanced acidity makes the hydroxyl group an excellent candidate for base-promoted functionalization, provided the base is non-nucleophilic to avoid haloform-type cleavage.
Decision Logic & Reactivity Flowchart
The following diagram outlines the strategic decision-making process for functionalizing this hindered substrate, highlighting the critical "Elimination Trap" that must be avoided.
Figure 1: Strategic decision tree for derivatization. Note the red pathway indicating the high risk of elimination under acidic conditions.
Detailed Experimental Protocols
Protocol A: O-Methylation via Deprotonation (Williamson Ether Synthesis)
Objective: Synthesis of 2,2-difluoro-1-methoxy-1,1-diphenylethane. Rationale: Utilizing the enhanced acidity of the fluorinated alcohol allows for clean deprotonation by Sodium Hydride (NaH). The resulting alkoxide is sufficiently nucleophilic to attack methyl iodide (MeI) without competing elimination.
Materials:
-
Substrate: 1.0 eq
-
Sodium Hydride (60% dispersion in oil): 1.5 eq
-
Methyl Iodide (MeI): 2.0 eq
-
Solvent: Anhydrous THF or DMF (DMF accelerates reaction but is harder to remove).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add NaH (1.5 eq) and wash with dry hexane (3x) to remove mineral oil if downstream purification is sensitive; otherwise, use as is.
-
Solvation: Suspend NaH in anhydrous THF (
concentration relative to substrate). Cool to . -
Deprotonation: Dissolve 2,2-difluoro-1,1-diphenylethanol in minimal THF. Add dropwise to the NaH suspension.
-
Observation: Gas evolution (
) will be vigorous. The solution may turn slight yellow. -
Time: Stir at
for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete alkoxide formation.
-
-
Alkylation: Cool back to
. Add MeI (2.0 eq) dropwise. -
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Monitor: TLC (Hexane/EtOAc) or
NMR. The broad singlet of the starting material ( region) will resolve into a sharp pattern upon etherification.
-
-
Quench: Carefully add saturated
solution at . -
Workup: Extract with
(3x). Wash combined organics with water and brine. Dry over .
Protocol B: Steglich Esterification (Modified for Steric Bulk)
Objective: Acylation of the hindered hydroxyl group. Rationale: Standard acyl chlorides often fail or require forcing conditions that lead to elimination. The Steglich method, using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), generates a highly reactive acyl-pyridinium intermediate that can access the hindered alcohol.
Materials:
-
Substrate: 1.0 eq
-
Carboxylic Acid (e.g., Benzoic Acid): 1.2 eq
-
DCC: 1.2 eq
-
DMAP: 0.5 eq (Higher loading required for hindered substrates).
-
Solvent: Anhydrous
(DCM).
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate, carboxylic acid, and DMAP in dry DCM (
). -
Activation: Cool the mixture to
. -
Coupling: Add DCC (dissolved in minimal DCM) dropwise.
-
Incubation: Stir at
for 1 hour, then warm to RT. Stir for 24 hours.-
Note: If conversion is low after 24h, add
(5 mol%) as a Lewis Acid co-catalyst.
-
-
Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Purification: The filtrate is washed with
(to remove DMAP), saturated , and brine.
Protocol C: Carbamoylation (Analytical Derivatization)
Objective: Formation of a crystalline carbamate for X-ray or purity analysis. Rationale: Isocyanates are highly electrophilic and the reaction is driven by the formation of a stable urea-like bond. This is often the most reliable method for "tagging" this specific alcohol.
Materials:
-
Substrate: 1.0 eq
-
Phenyl Isocyanate: 1.2 eq
-
Catalyst: Dibutyltin Dilaurate (DBTL) - 1 drop (~1 mol%).
-
Solvent: Toluene (anhydrous).
Methodology:
-
Dissolve substrate in Toluene.
-
Add Phenyl Isocyanate and DBTL.
-
Heat to
for 4 hours. -
Cool to RT. Add Hexane to induce precipitation of the carbamate.
Analytical Validation & Data Interpretation
Due to the lack of protons on the carbon bearing the hydroxyl group,
Table 1: Expected NMR Shifts (Solvent:
| Moiety | Starting Material ( | Product (Ether/Ester) | Diagnostic Feature |
| OH Proton | Absent | Disappearance of exchangeable proton. | |
| Triplet splitting pattern remains; slight downfield shift. | |||
| Key Indicator: Distinct chemical shift change due to O-substitution. | |||
| Alkene Side Product | N/A | Appearance of vinylic fluorines indicates Elimination . |
Troubleshooting: The Elimination Trap
If the 1,1-difluoro-2,2-diphenylethene (Elimination product) is observed:
-
Check Acid Contamination: Ensure solvents (especially chloroform/DCM) are acid-free. Pass through basic alumina if necessary.
-
Temperature Control: In Protocol A (Etherification), do not exceed RT. In Protocol B, ensure
addition. -
Base Selection: If NaH causes elimination (rare but possible if heating occurs), switch to Potassium tert-butoxide (
) in THF at to favor kinetic deprotonation over thermodynamic elimination.
References
-
Reactivity of Difluoromethyl Groups
-
Prakash, G. K. S., & Hu, J. (2005).[3] "Nucleophilic Difluoromethylation of Carbonyl Compounds." Chemical Society Reviews.
- Context: Establishes the synthesis and stability of -difluoromethyl carbinols.
-
-
Esterification of Hindered Alcohols
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
- Context: The foundational protocol for DMAP-catalyzed esterific
-
-
Dehydration Mechanisms
-
Noyce, D. S., et al. (1968). "The mechanism of the acid-catalyzed dehydration of 1,2-diphenylethanol." Journal of the American Chemical Society.
- Context: Mechanistic insight into the elimination risks of diphenyl-substituted ethanols.
-
-
Fluorine Effect on Acidity
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
- Context: Explains the inductive effects lowering the pKa of the hydroxyl group.
-
Sources
- 1. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Palladium-catalyzed cross-coupling reactions with difluoro-compounds
Executive Summary
The incorporation of gem-difluoro (
However, the synthesis of gem-difluoro compounds via Palladium (Pd)-catalyzed cross-coupling presents a unique kinetic challenge:
This Application Note details the Negishi-type Cross-Coupling of Difluoro-Reformatsky Reagents , the industry "Gold Standard" for introducing difluoroacetate motifs. We provide a robust, self-validating protocol that overcomes the
Part 1: Technical Background & Mechanistic Strategy
The "Fluorine Effect" in Medicinal Chemistry
The gem-difluoromethylene group is structurally similar to a methylene (
-
Bioisosterism: Replaces
in ethers or in ketones. -
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of adjacent amines or alcohols, often improving bioavailability.
-
Conformational Locking: The "gauche effect" of the C-F bond can lock molecules into bioactive conformations.
The Mechanistic Challenge: -Fluoride Elimination
In a standard Pd-catalyzed cycle involving alkyl halides, the intermediate alkyl-Pd species must undergo reductive elimination to form the C-C bond. When the alkyl group contains
Competing Pathways:
-
Desired Path (Reductive Elimination):
-
Undesired Path (
-F Elimination):
To favor Path 1, the reaction requires ligands with a large bite angle (e.g., Xantphos) which destabilize the square-planar transition state required for
Figure 1: Mechanistic Divergence
Caption: Kinetic competition between the desired reductive elimination and the parasitic
Part 2: Critical Parameters & Optimization
Success in difluoro-coupling relies on three variables. Deviating from these often leads to low yields or defluorination.
Table 1: Optimization Matrix
| Parameter | Recommendation | Rationale |
| Ligand | Xantphos (or substituted Xantphos) | Large bite angle ( |
| Solvent | THF (Anhydrous) | Stabilizes the Reformatsky zinc reagent. DMF can promote protodefluorination. |
| Zinc Source | Dust (Activated) | Essential for in-situ formation of the Reformatsky reagent. Commercial |
| Temperature | 40°C - 60°C | Higher temperatures favor the high-energy barrier of reductive elimination, but |
| Additives | TMSCl (Trimethylsilyl chloride) | Activates the Zinc surface and removes oxide layers, ensuring rapid reagent formation. |
Part 3: Experimental Protocol
Protocol A: Pd-Catalyzed Negishi Coupling of Aryl Bromides with Ethyl Bromodifluoroacetate
Target: Synthesis of Ethyl
3.1 Reagents & Equipment
-
Substrate: Aryl Bromide (1.0 equiv)
-
Coupling Partner: Ethyl Bromodifluoroacetate (1.5 equiv) [CAS: 667-27-6]
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos (5.0 mol%)[4]
-
Reductant: Zinc dust (2.0 equiv, <10 micron, activated)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Activator: TMSCl (0.1 equiv)
3.2 Step-by-Step Workflow
Step 1: Catalyst Pre-complexation (Critical)
-
In a glovebox or under Argon, charge a flame-dried reaction vial with
and Xantphos. -
Add anhydrous THF (
of total volume). -
Stir at room temperature (RT) for 15 minutes. The solution should turn from dark purple/red to a clear orange/yellow, indicating ligation.
Step 2: Reformatsky Reagent Formation (In-Situ)
-
In a separate vessel, weigh out Zinc dust.
-
Activation: Add dry THF and TMSCl (0.1 equiv). Stir vigorously for 5 minutes.
-
Add Ethyl Bromodifluoroacetate dropwise to the Zinc slurry.
-
Observation: A mild exotherm usually occurs. Stir for 20 minutes at RT to ensure formation of
.
Step 3: Cross-Coupling
-
Add the Aryl Bromide to the Catalyst solution (from Step 1).
-
Transfer the Reformatsky reagent (supernatant from Step 2) via syringe/cannula into the Catalyst/Aryl Bromide mixture.
-
Seal the vessel and heat to 55°C for 12–18 hours.
Step 4: Workup & Purification
-
Cool to RT. Quench with saturated
(aq). -
Extract with Ethyl Acetate (
). -
Dry organic layer over
. -
Concentrate and purify via silica gel chromatography. Note: Difluoro-esters are often non-polar; start with 100% Hexanes.
Figure 2: Experimental Workflow
Caption: Parallel preparation of the catalyst and zinc reagent ensures high activity and reproducibility.
Part 4: Troubleshooting & Self-Validation
4.1 "Self-Validating" The Reaction
Before committing precious GMP material, run this diagnostic check:
-
Color Check: The catalyst solution must change color upon ligand addition. If it remains dark purple/black, the Pd is aggregated (inactive).
-
Reagent Check: Take an aliquot of the Zinc/Bromodifluoroacetate mixture and quench with
. Analyze by NMR.-
Success: Peak corresponding to
(triplet, ). -
Failure: Only starting material
(singlet).
-
4.2 Common Failure Modes
| Observation | Root Cause | Solution |
| Low Conversion | Inactive Zinc | Use "Rieke Zinc" or wash Zn dust with dilute HCl, then water, acetone, ether, and dry under vacuum. |
| Defluorinated Product | Switch ligand to Xantphos or BrettPhos . Lower temperature to 40°C. | |
| Protodefluorination ( | Moisture in solvent | Re-distill THF over Na/Benzophenone or use molecular sieves. Ensure base is anhydrous. |
| Homocoupling ( | Slow Transmetallation | Increase catalyst loading to 5 mol%. Ensure Zinc reagent is in excess (2.0 equiv). |
References
-
Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Pd-Catalyzed Difluoroalkylation (Negishi): Zhang, Z., et al. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates.[5][6] Organic Letters, 19(10), 2610–2613.[5] Link
-
Xantphos Ligand Effect: Guari, Y., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Reformatsky Reagents. Chemistry – A European Journal, 7(2), 475–482. Link
-
Beta-Fluoride Elimination Mechanism: Watson, D. A., et al. (2009). Formation of Ar-F from Pd(II)-Ar-F Complexes via Reductive Elimination. Science, 325(5948), 1661-1664. Link
-
Safety of Bromodifluoroacetate: SynQuest Labs. (2024). Safety Data Sheet: Ethyl bromodifluoroacetate. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Experimental setup for direct fluorination using fluorine gas
Application Note: Experimental Setup for Direct Fluorination Using Fluorine Gas
Part 1: Executive Summary
Direct fluorination using elemental fluorine (
This guide provides a field-proven protocol for establishing a safe, reproducible direct fluorination platform. It prioritizes flow chemistry approaches over batch modes, as flow systems offer superior heat management and minimize the active inventory of hazardous gas.
Part 2: Safety & Infrastructure (The Foundation)
Before acquiring hardware, the "License to Operate" must be established through rigorous engineering controls.
The Hierarchy of Controls
-
Engineering: All
handling must occur within a dedicated, high-velocity fume hood or ventilated enclosure. -
Gas Source: Use 10% or 20%
in mixtures for discovery/scale-up. Pure is reserved for industrial production and requires specialized nickel-lined bunkers. -
Detection: Install fixed
and detectors interlocked to an automatic shut-off valve (ASOV) at the cylinder source.
Material Compatibility
The choice of material dictates system longevity and safety.
| Component | Material | Compatibility Note |
| High Pressure (>10 bar) | Monel 400 | The gold standard. High nickel content forms a robust fluoride passivation layer. |
| Low Pressure (<10 bar) | SS 316L | Acceptable for dilute |
| Seals/Gaskets | PTFE / Kalrez | Standard Viton is not compatible (it swells and degrades). |
| Tubing | PFA | Excellent for low-pressure reactor lines; transparent, allowing visual monitoring. |
| Regulators | Monel/SS | Must be diaphragm-tied (tied-seat) to prevent creep. |
Part 3: Experimental Setup & Visualization
The following diagram illustrates a standard continuous-flow direct fluorination rig. This setup ensures that unreacted
Figure 1: Schematic of a continuous-flow direct fluorination setup. Key safety feature: The
Part 4: Protocols
Protocol 1: System Passivation (Mandatory)
Purpose: To create a metal fluoride layer (
-
Leak Check: Pressurize the entire system with
to 1.5x operating pressure. Hold for 30 minutes. Pressure drop must be <0.1 bar. -
Inert Purge: Flush system with dry
for 1 hour to remove all moisture (Moisture + = corrosion). -
Stepwise Exposure:
-
Introduce 10%
mixture at low pressure (1 bar) and low flow (10 mL/min). -
Monitor the scrubber exhaust for
breakthrough (using starch-iodide paper; turns blue/black). -
Gradually increase pressure to operating level over 4 hours.
-
-
Validation: Isolate the system filled with
. If pressure remains stable for 1 hour, passivation is complete.
Protocol 2: Direct Fluorination of an Aromatic Substrate
Context: Direct fluorination is electrophilic. To prevent radical polymerization, we use a high-dielectric solvent and low temperature.
Reagents:
-
Substrate: 1.0 M solution of aromatic compound (e.g., toluene, anisole) in Acetonitrile or Formic Acid.
-
Gas: 10%
in .[1]
Procedure:
-
System Prep: Cool the reactor (coil or chip) to -10°C.
-
Priming: Start the solvent flow (liquid only) to wet the reactor channels.
-
Gas Introduction:
-
Open
purge flow. -
Switch to 10%
flow. Set Mass Flow Controller (MFC) to achieve a 1.1 : 1 molar equivalent ( :Substrate). -
Calculation:
-
-
Reaction:
-
Residence time is typically 1–5 minutes.
-
The stream exits into the Gas-Liquid Separator.
-
-
Quenching: The liquid phase drops into a collection flask containing saturated
(to neutralize byproduct). -
Shutdown: Switch gas feed back to pure
. Flush for 10 minutes before stopping liquid flow.
Part 5: Waste Management & Scrubbing
You cannot vent
-
Dry Scrubbing (Preferred for Labs): Pass exhaust gas through a column of activated alumina (
).-
Reaction:
. -
Indicator: The column will heat up (exothermic). Use thermal strips to monitor saturation.
-
-
Wet Scrubbing: Bubbling through 10-20% KOH.
-
Warning: Ensure a check-valve is installed to prevent liquid suck-back into the reactor.
-
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor gas-liquid mass transfer | Increase pressure (back-pressure regulator) to compress gas bubbles; use a micromixer. |
| Tarry/Black Product | Radical polymerization | Add a radical scavenger (e.g., minimal |
| Corrosion/Leaking | Incomplete passivation or moisture | Re-passivate system. Install molecular sieve traps on gas lines before the reactor. |
| Blue Flame | Contamination (Grease/Organic) | EMERGENCY STOP. Isolate gas. System must be disassembled and chemically cleaned. |
References
-
Sandford, G. (2003). Perfluoroalkanes. Tetrahedron. Link (Seminal work on direct fluorination mechanisms).
-
Chambers, R. D., et al. (2000). Elemental Fluorine.[2][3] Part 11. Direct Fluorination of Aromatics. Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational protocol for aromatic fluorination).
-
Air Products. (2022). Safetygram 15: Gaseous Fluorine. Link (Industry standard safety data).
-
Hessel, V., et al. (2004). Direct Fluorination of Toluene using Elemental Fluorine in Gas/Liquid Microreactors. Lab on a Chip. Link (Microreactor setup validation).
-
Furuya, T., et al. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. Link (Context on late-stage functionalization).
Sources
Application Note: 2,2-Difluoro-1,1-diphenylethanol as a Gateway to Fluorinated Functional Polymers
This is a comprehensive Application Note and Protocol guide for 2,2-Difluoro-1,1-diphenylethanol in polymer chemistry.
Executive Summary
2,2-Difluoro-1,1-diphenylethanol (DFDPE) is a specialized organofluorine intermediate primarily utilized in polymer chemistry as the stable precursor to 1,1-difluoro-2,2-diphenylethene (DFDPE-ene) . While the alcohol itself possesses latent reactivity, its dehydrated olefinic form acts as a critical electron-deficient monomer (acceptor) in radical copolymerization.
This compound enables the incorporation of gem-difluoromethylene (
Key Applications
-
Precursor to gem-Difluoroolefins: High-yield dehydration to generate DFDPE-ene.
-
Alternating Copolymerization: Acts as an acceptor monomer with electron-rich donors (e.g., vinyl ethers) to form strictly alternating sequences.
-
End-Group Functionalization: Used in "living" radical polymerization to introduce terminal fluorine markers for NMR analysis or surface energy modification.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2,2-Difluoro-1,1-diphenylethanol |
| Abbreviation | DFDPE |
| CAS Number | 6312-18-1 (Generic for analogs; specific non-Cl version often custom synthesized) |
| Molecular Formula | |
| Molecular Weight | 234.24 g/mol |
| Structure | |
| Solubility | Soluble in THF, DCM, Chloroform, Ethanol; Insoluble in Water.[1] |
| Stability | Stable at room temperature; hygroscopic. |
Mechanism of Action
The utility of DFDPE relies on its conversion to the active monomer, 1,1-difluoro-2,2-diphenylethene . This olefin does not homopolymerize due to the steric hindrance of the two phenyl rings and the electron-withdrawing nature of the fluorine atoms. However, it readily undergoes radical copolymerization with electron-rich monomers.
The "Donor-Acceptor" Mechanism
-
Acceptor (A): 1,1-difluoro-2,2-diphenylethene (Electron-deficient due to
and ). -
Donor (D): Vinyl Ether, N-Vinyl Pyrrolidone, etc. (Electron-rich).[2][3]
-
Propagation: The radical derived from A prefers to react with D , and the radical from D prefers A . This results in a strictly alternating poly(A-alt-D) sequence.
Caption: Transformation of DFDPE precursor into alternating fluorinated copolymers.
Experimental Protocols
Protocol A: Synthesis of the Active Monomer (Dehydration)
Objective: Convert the stable alcohol (DFDPE) into the polymerizable olefin. Scale: 10 mmol basis.
Reagents:
-
2,2-Difluoro-1,1-diphenylethanol (2.34 g, 10 mmol)
-
Phosphorus Pentoxide (
) or conc. Sulfuric Acid ( ) -
Solvent: Benzene or Toluene (anhydrous)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Dissolution: Dissolve 2.34 g of DFDPE in 30 mL of anhydrous toluene.
-
Catalysis: Add catalytic amount of
-toluenesulfonic acid (pTSA) (approx. 50 mg) OR add 1.0 g of directly.-
Note: pTSA is preferred for cleaner workup;
is faster but messier.
-
-
Reflux: Heat the mixture to reflux (110°C) for 3-5 hours. Monitor water collection in the Dean-Stark trap.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The alcohol spot (
) should disappear, replaced by a non-polar olefin spot ( ). -
Workup: Cool to room temperature. Wash the organic layer with saturated
(2 x 15 mL) and brine (1 x 15 mL). -
Purification: Dry over
, filter, and concentrate under reduced pressure. -
Yield: Expect >90% yield of 1,1-difluoro-2,2-diphenylethene as a clear or pale yellow oil (solidifies upon cooling if pure).
Protocol B: Radical Copolymerization with Butyl Vinyl Ether
Objective: Synthesize a fluorinated alternating copolymer to demonstrate the utility of the DFDPE-derived monomer.
Reagents:
-
Monomer A: 1,1-Difluoro-2,2-diphenylethene (1.15 g, 5 mmol) [From Protocol A]
-
Monomer D: n-Butyl Vinyl Ether (0.50 g, 5 mmol)
-
Initiator: AIBN (Azobisisobutyronitrile) (16 mg, 2 mol%)
-
Solvent: Anhydrous Chlorobenzene (5 mL)
Procedure:
-
Vessel Prep: Use a heavy-walled glass ampoule or a Schlenk tube equipped with a magnetic stir bar.
-
Loading: Add Monomer A, Monomer D, and AIBN into the tube. Dissolve in Chlorobenzene.
-
Degassing (Critical): Perform at least 3 Freeze-Pump-Thaw cycles to remove oxygen, which inhibits radical polymerization.
-
Cycle: Freeze in liquid
, evacuate vacuum, thaw in warm water (under static vacuum or inert gas).
-
-
Polymerization: Seal the ampoule (or close the Schlenk valve) and immerse in an oil bath at 70°C for 16–24 hours.
-
Termination: Quench the reaction by cooling to 0°C and exposing to air.
-
Precipitation: Dropwise add the polymer solution into excess cold Methanol (100 mL) under vigorous stirring. The polymer will precipitate as a white powder.
-
Analysis: Filter and dry in a vacuum oven at 40°C.
-
NMR Validation:
NMR will show broad peaks corresponding to the butyl group and phenyl rings. NMR is definitive, typically showing a broad signal around -90 to -110 ppm (depending on tacticity).
-
Advanced Application: End-Group Analysis
Because the DFDPE moiety contains two fluorine atoms and two phenyl rings, it serves as an excellent NMR tag for polymer chain ends.
Protocol:
-
Use DFDPE-ene in excess (5-10 equivalents) relative to a radical initiator in the presence of a target monomer (e.g., Styrene).
-
The DFDPE-ene will likely not homopolymerize but will capture the propagating radical at the chain end if the stoichiometry is managed (Primary Radical Termination).
-
Result: A polymer chain capped with a -CF2-C(Ph)2-H group.
-
Quantification: Use
NMR with an internal standard (e.g., trifluorotoluene) to calculate the absolute number-average molecular weight ( ) by end-group analysis.
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Low Yield (Synthesis) | Incomplete dehydration | Ensure water is physically removed (Dean-Stark) or increase catalyst load. |
| No Polymerization | Oxygen contamination | Rigorous Freeze-Pump-Thaw is mandatory. |
| Oligomers only | Chain transfer to solvent | Use benzene or bulk polymerization instead of chlorinated solvents. |
| Safety Hazard | HF generation | If heated strictly >200°C, C-F bonds may degrade. Work in a fume hood. |
References
-
Synthesis of DFDPE Precursor
- Title: Radical Copolymerization of 1,1-Difluoro-2,2-diphenylethene with Vinyl Ethers.
-
Difluoro-Epoxide Applications (Related)
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. iris.unito.it [iris.unito.it]
- 3. iris.unito.it [iris.unito.it]
- 4. 服部商事(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 5. 21622-18-4 | 2,3,4,5-テトラフルオロベンジルクロリド | 2,3,4,5-Tetrafluorobenzyl chloride - アラケム株式会社 [alachem.co.jp]
- 6. 服部商事(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 7. 6312-18-1 CAS Manufactory [chemicalbook.com]
- 8. hfc-chemicals.com [hfc-chemicals.com]
Application Note: Strategic Access to Chiral Difluorinated Alcohols
Precision Asymmetric Synthesis for Medicinal Chemistry
Executive Summary
The incorporation of a gem-difluoromethylene (
However, the synthesis of these targets is complicated by the "Fluorine Effect" : the high electronegativity of fluorine destabilizes adjacent carbocationic transition states and increases the propensity for ketone hydration, while its small steric radius renders traditional steric-driven asymmetric induction difficult.
This Application Note details two field-proven protocols for the asymmetric synthesis of chiral difluorinated alcohols:
-
Chemocatalysis: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).
-
Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs).[1]
Strategic Decision Matrix
Before selecting a protocol, evaluate your substrate against the following decision matrix to ensure process efficiency.
Figure 1: Strategic workflow for selecting the optimal synthetic route based on substrate availability and scale.
Critical Mechanistic Insight: The Hydrate Trap
The Challenge: Unlike non-fluorinated ketones,
The Implication:
-
For Chemical Reduction: Water must be rigorously excluded, or the catalyst must be capable of reducing the ketone faster than the hydrate equilibrium shifts.
-
For Enzymatic Reduction: KREDs are uniquely advantageous here. They bind the small amount of free ketone form, driving the equilibrium forward (Le Chatelier’s principle) to the chiral alcohol product.
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Best For: Broad substrate scope, scale-up, and substrates soluble in organic media.
4.1. The Catalyst System
We utilize the Noyori-Ikariya type Ru(II) complexes. The electron-deficient nature of difluoroketones requires a catalyst that facilitates hydride transfer via a metal-ligand bifunctional mechanism.
-
Catalyst:
-Ts-DPEN-Ru(p-cymene)Cl -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DMF or DCM (DMF is preferred for difluoro substrates to prevent aggregation).
4.2. Step-by-Step Protocol
-
Pre-reaction QC: Verify the difluoroketone purity by
F NMR. Ensure water content is <0.1% (Karl Fischer) to minimize hydrate formation. -
Charge: In a glovebox or under Ar, charge a reaction vessel with:
-
Difluoroketone substrate (1.0 equiv, e.g., 10 mmol)
- -Ts-DPEN-Ru(p-cymene)Cl (0.5 mol% loading)
-
DMF (anhydrous, 5.0 vol)
-
-
Initiation: Add the HCOOH/Et
N mixture (2.0 equiv of hydride source) via syringe. -
Reaction: Stir at 25°C.
-
Note: Difluoroketones reduce significantly faster than non-fluorinated analogs. Monitor at 1 hour.
-
-
Monitoring (Self-Validation):
-
Aliquot 50
L into . - F NMR: Look for the shift from ~ -105 ppm (singlet/triplet, ketone) to two distinct diastereotopic signals ~ -115 to -125 ppm (AB quartet pattern, chiral alcohol).
-
-
Workup: Quench with saturated
. Extract with EtOAc.[2][3] Wash organic layer with water (3x) to remove DMF. -
Purification: Silica gel chromatography. (Note: Difluoroalcohols are H-bond donors; they may streak. Add 1% MeOH to eluent).
4.3. Mechanistic Visualization (ATH)
Figure 2: Metal-ligand bifunctional mechanism. The NH moiety of the ligand directs the difluoroketone orientation via H-bonding, ensuring high enantioselectivity.
Protocol B: Biocatalytic Reduction (KRED)
Best For: Ultra-high enantiopurity (>99% ee), mild conditions, and substrates prone to decomposition.
5.1. The System
Ketoreductases (KREDs) are NADPH-dependent enzymes. This protocol uses a "Recycle Mix" containing the cofactor (NADP+) and a secondary enzyme (GDH - Glucose Dehydrogenase) to regenerate NADPH using glucose.
5.2. Step-by-Step Protocol
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM
. -
Substrate Solution: Dissolve the difluoroketone (50 mg) in IPA (5% v/v of final volume).
-
Tip: If solubility is poor, DMSO (up to 10%) can be used, but IPA is preferred as it can sometimes act as a co-substrate.
-
-
Enzyme Charge:
-
Reaction: Add the substrate solution to the aqueous enzyme mix. Shake at 30°C / 250 rpm.
-
Monitoring:
-
Extract 50
L with EtOAc. -
Analyze via Chiral HPLC or GC.
-
Success Criterion: >99% conversion in 24 hours.
-
-
Workup: Add diatomaceous earth (Celite) to form a paste, extract with MTBE (3x). Filter and concentrate.
Comparative Data Analysis
| Feature | Method A: Ru-ATH | Method B: Biocatalysis (KRED) |
| Enantioselectivity (ee) | 90 - 97% | >99% |
| Substrate Conc. | High (0.5 - 1.0 M) | Low (0.05 - 0.1 M) |
| Reaction Time | Fast (1 - 4 h) | Slow (12 - 24 h) |
| Solvent | DMF, DCM, Neat | Aqueous Buffer / IPA |
| Cost | Moderate (Ru catalyst) | Low (at scale), High (screening) |
| Difluoro-Hydrate Tolerance | Low (Requires anhydrous) | High (Drives equilibrium) |
References
-
Asymmetric Transfer Hydrogenation of Fluoroalkyl Ketones
- Source: ResearchG
-
Link:
-
Biocatalytic Reduction Strategies
-
Nucleophilic Difluoroalkylation (Alternative Route)
-
General Review of Chiral Fluorinated Alcohols
- Source: N
-
Link:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases [mdpi.com]
- 4. Catalytic enantioselective difluoroalkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic Reduction Reactions from a Chemist's Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric difluoroalkylation via Michael addition of an in situ generated difluoroenol intermediate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Purification Protocol for 2,2-Difluoro-1,1-diphenylethanol
This Application Note is designed for researchers in medicinal chemistry and process development. It details the purification of 2,2-Difluoro-1,1-diphenylethanol , a fluorinated bioisostere of 1,1-diphenylethanol often used to enhance metabolic stability and lipophilicity in drug scaffolds.[1]
Abstract
The introduction of a difluoromethyl (
Chemical Context & Impurity Profile
The synthesis generally involves the reaction of Ethyl Difluoroacetate with two equivalents of Phenylmagnesium Bromide .
| Impurity | Origin | Physicochemical Characteristic | Removal Strategy |
| Biphenyl | Grignard Homocoupling | Highly Lipophilic, Non-polar | Elutes in dead volume (Hexanes) |
| Benzophenone | Intermediate (Mono-addition) | UV-active, Moderately Polar | Chromatographic separation |
| Mg-Salts | Reaction Byproduct | Inorganic, Lewis Acidic | Acidic Quench + Aqueous Workup |
| Difluoroacetic Acid | Hydrolysis of unreacted ester | Acidic, Water Soluble | Bicarbonate Wash |
Safety & Hazards
-
Fluorinated Organics: While generally stable, avoid strong bases at high temperatures to prevent HF elimination.[1]
-
Silica Gel: Inhalation hazard; use a fume hood.[1]
-
Solvents: Hexanes and Ethyl Acetate are flammable.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from crude reaction mixture to pure crystal isolation.
Caption: Step-by-step purification workflow from crude Grignard workup to final crystallization.
Detailed Protocol
Phase 1: Workup and Preliminary Isolation
Goal: Remove inorganic magnesium salts and water-soluble impurities.
-
Quenching: Carefully pour the crude reaction mixture into a stirred beaker containing ice-cold 1M HCl or Saturated
.-
Note: Acidic quench is preferred to solubilize basic magnesium salts.[1]
-
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with Diethyl Ether (
per gram of substrate). -
Washing: Wash the combined organic layers sequentially with:
-
Water (
) -
Saturated
(to remove any difluoroacetic acid) -
Brine (Saturated NaCl)
-
-
Drying: Dry the organic phase over Anhydrous
for 20 minutes. Filter and concentrate under reduced pressure (Rotary Evaporator, bath) to obtain a yellow/orange oil or semi-solid.
Phase 2: Flash Column Chromatography (FCC)
Goal: Separation of Biphenyl and Benzophenone from the Target Alcohol.
Stationary Phase: Silica Gel 60 (
-
TLC Method Development:
-
Column Packing: Pack a silica column (ratio 1:30 silica to crude mass). Slurry pack in 100% Hexanes.
-
Elution Gradient:
-
0–5% EtOAc/Hexanes: Elutes Biphenyl (discard).
-
5–10% EtOAc/Hexanes: Elutes Benzophenone (collect if recycling is needed).
-
10–20% EtOAc/Hexanes: Elutes 2,2-Difluoro-1,1-diphenylethanol .[1]
-
-
Fraction Collection: Collect fractions corresponding to the target spot. Evaporate solvent to yield a white to off-white solid.[1]
Phase 3: Recrystallization (Polishing)
Goal: Removal of trace isomers and achievement of crystalline purity.
-
Solvent Selection: The compound is highly lipophilic but polar enough to crystallize from non-polar solvents upon cooling.
-
Primary Solvent:Hexanes (or Pentane for lower boiling point).
-
Co-solvent (if needed): Minimal Dichloromethane (DCM) or Benzene (historical, use Toluene if possible).
-
-
Procedure:
-
Dissolve the solid from Phase 2 in the minimum amount of boiling Hexanes.
-
If insoluble material remains, filter hot.[1]
-
Allow the solution to cool slowly to room temperature, then place in a refrigerator (
) for 12 hours.
-
-
Filtration: Collect the white needles via vacuum filtration. Wash with cold Hexanes.[1]
-
Drying: Dry under high vacuum (
) at room temperature for 4 hours to remove solvent lattice inclusions.
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeCN/H2O) | |
| Identity | ||
| Identity | Doublet of doublets or Triplet (depending on decoupling) | |
| Melting Point | Capillary |
Troubleshooting
-
Problem: Product oils out during recrystallization.
-
Solution: The solution is too concentrated or the solvent is too polar. Re-dissolve and add a seed crystal. Switch to a Pentane/Et2O mixture (
).
-
-
Problem: Low Yield after Column.
-
Solution: The compound may be streaking. Add
Triethylamine to the eluent to neutralize silica acidity, although the alcohol is generally stable.[1] Ensure the "Benzophenone" fraction is checked; the alcohol might co-elute if the gradient is too steep.
-
References
-
McBee, E. T., Pierce, O. R., & Christman, D. L. (1957).[1] "Fluorinated Derivatives of 1,1-Diphenylethanol." The Journal of Organic Chemistry, 22(10), 1169–1171.[1] Link
-
Gong, Y., et al. (2012).[1] "Preparation method of 2,2-difluoroethanol." Google Patents, CN104098444A.[1] Link
-
NIST Chemistry WebBook. "2,2-Diphenylethanol."[1] (Structural analog reference). Link
-
ChemScene.[1] "(S)-1-Phenyl-2,2-difluoroethanol."[1] (Monophenyl analog reference for spectral comparison). Link
Sources
Quantitative Analysis of 2,2-Difluoro-1,1-diphenylethanol: A Guide to Robust HPLC-UV and GC-MS/FID Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This comprehensive guide details robust and validated analytical methods for the precise quantification of 2,2-Difluoro-1,1-diphenylethanol, a compound of significant interest in pharmaceutical and fine chemical synthesis. Recognizing the critical need for accurate measurement in drug development and quality control, this document provides two primary, orthogonal protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for high-throughput analysis and a Gas Chromatography with Mass Spectrometry or Flame Ionization Detection (GC-MS/FID) method for high-specificity and confirmatory analysis. The causality behind experimental choices, self-validating system suitability checks, and performance expectations are thoroughly discussed to ensure immediate applicability in a research or cGMP environment.
Introduction and Analytical Strategy
2,2-Difluoro-1,1-diphenylethanol is a fluorinated organic compound whose structural motifs—gem-difluoroethyl and diphenylmethanol groups—are prevalent in modern pharmaceuticals. Fluorine substitution is a key strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, the accurate quantification of intermediates like 2,2-Difluoro-1,1-diphenylethanol is paramount for process optimization, pharmacokinetic studies, and regulatory compliance.
The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte. While no specific experimental data for 2,2-Difluoro-1,1-diphenylethanol is publicly available, we can infer its properties from structurally similar compounds such as 1,1-diphenylethanol and 2,2-difluoro-1-phenylethanol[1][2].
Inferred Physicochemical Properties of 2,2-Difluoro-1,1-diphenylethanol:
| Property | Estimated Value/Characteristic | Rationale & Implication for Analysis |
| Molecular Weight | ~236.25 g/mol | Standard mass range for both HPLC and GC-MS. |
| UV Chromophore | Strong | The two phenyl rings provide excellent UV absorbance, ideal for HPLC-UV detection. |
| Polarity | Moderately Polar | The hydroxyl group imparts polarity, while the diphenyl and difluoro groups add nonpolar character. Suitable for reversed-phase HPLC. |
| LogP (Octanol-Water) | ~2.5 - 3.5 | Suggests good solubility in common organic solvents used for sample preparation (e.g., acetonitrile, methanol). |
| Boiling Point | Estimated >250 °C | Likely high due to the diphenyl structure, but should be sufficiently volatile and thermally stable for GC analysis with an appropriate temperature program. |
| Hydrogen Bonding | Donor (1), Acceptor (1) | The hydroxyl group can interact with HPLC column silanols; a well-end-capped column is recommended to prevent peak tailing. |
Based on this analysis, two complementary methods are proposed:
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): The primary method for routine quantification due to its robustness, speed, and the strong UV chromophore of the analyte.
-
Gas Chromatography with FID or MS Detection (GC-FID/MS): An orthogonal method ideal for identity confirmation (MS) and quantification in complex matrices where higher separation efficiency is required (FID or MS).
Method 1: Quantification by RP-HPLC-UV
This method leverages the strong ultraviolet absorbance of the dual phenyl rings, providing excellent sensitivity and a linear response over a wide concentration range. A C18 stationary phase is selected to provide optimal retention and separation from potential impurities based on hydrophobicity.
Experimental Protocol: HPLC-UV
1. Reagents and Materials:
-
Acetonitrile (ACN), HPLC Grade or higher.
-
Water, HPLC Grade or Milli-Q.
-
2,2-Difluoro-1,1-diphenylethanol reference standard (>99% purity).
-
Methanol, HPLC Grade (for dilutions).
2. Standard and Sample Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Calibration Standards (1-200 µg/mL): Perform serial dilutions of the Primary Stock Solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a minimum of five calibration standards.
-
Sample Preparation: Dissolve the sample matrix in methanol to achieve a target concentration within the calibration range. Centrifuge or filter through a 0.45 µm syringe filter to remove particulates before injection.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard workhorse column for reversed-phase, offering excellent resolution and peak shape. |
| Mobile Phase A | HPLC Grade Water | |
| Mobile Phase B | HPLC Grade Acetonitrile | Acetonitrile offers low UV cutoff and viscosity, ensuring good peak shape and low backpressure[3]. |
| Gradient Program | 0-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B | A gradient is employed to ensure elution of the analyte with a good peak shape while cleaning the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | |
| UV Detector | Diode Array Detector (DAD) | |
| Detection Wavelength | 225 nm (Primary), 254 nm (Secondary) | The DAD allows for monitoring at multiple wavelengths and assessing peak purity. 225 nm is chosen for maximum sensitivity based on the phenyl chromophore. |
4. System Suitability and Validation:
-
System Suitability: Before analysis, inject a mid-range standard (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%. Tailing factor should be between 0.9 and 1.5.
-
Quantification: Construct a calibration curve by plotting peak area against concentration. Perform a linear regression (y = mx + c). The correlation coefficient (r²) should be ≥0.999.
Expected Performance Characteristics (HPLC-UV)
| Parameter | Expected Result | Standard Reference |
| Linearity | 1 – 200 µg/mL (r² ≥ 0.999) | ICH Q2(R1) |
| Limit of Detection (LOD) | ~0.3 µg/mL | Based on Signal-to-Noise ratio of 3:1[4]. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | Based on Signal-to-Noise ratio of 10:1[4]. |
| Precision (RSD%) | ≤ 2% | ICH Q2(R1) |
| Accuracy (% Recovery) | 98 - 102% | ICH Q2(R1) |
HPLC Workflow Diagram
Caption: Workflow for quantification of 2,2-Difluoro-1,1-diphenylethanol by HPLC-UV.
Method 2: Quantification and Confirmation by GC-MS/FID
This method is ideal for samples in complex matrices or when definitive structural confirmation is required. Gas chromatography provides high-resolution separation, while a Flame Ionization Detector (FID) offers robust quantification and Mass Spectrometry (MS) provides mass-to-charge ratio data for unequivocal identification.
Experimental Protocol: GC-MS/FID
1. Reagents and Materials:
-
Dichloromethane (DCM), GC Grade or higher.
-
2,2-Difluoro-1,1-diphenylethanol reference standard (>99% purity).
-
Internal Standard (IS), e.g., 1,1-Diphenylethylene (optional but recommended for highest precision).
2. Standard and Sample Preparation:
-
Primary Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but use DCM as the solvent. If using an IS, add it to the stock solution at a fixed concentration (e.g., 100 µg/mL).
-
Calibration Standards (1-200 µg/mL): Perform serial dilutions of the Primary Stock Solution with DCM. Ensure each standard contains the fixed concentration of the IS.
-
Sample Preparation: Dissolve a known quantity of the sample in DCM to achieve a concentration within the calibration range. Add the IS to the same final concentration as in the standards.
3. Chromatographic and Detector Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane column provides excellent inertness and separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen, 1.2 mL/min (constant flow) | |
| Inlet | Split/Splitless, 250 °C, Split ratio 20:1 | The split injection prevents column overloading. The temperature ensures efficient vaporization without thermal degradation. |
| Injection Volume | 1 µL | |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | The temperature program allows for separation from volatile solvents and ensures the elution of the target analyte as a sharp peak. |
| FID Settings | 280 °C; H₂ Flow: 30 mL/min; Air Flow: 300 mL/min | Standard conditions for a robust and sensitive response for carbon-containing compounds[5]. |
| MS Settings | Transfer Line: 280 °C; Ion Source: 230 °C; EI: 70 eV; Scan Range: 40-350 amu | Standard Electron Ionization (EI) conditions for generating reproducible fragmentation patterns. |
4. Quantification and Confirmation:
-
Quantification (FID): Use the ratio of the analyte peak area to the internal standard peak area for constructing the calibration curve. This corrects for injection volume variability.
-
Confirmation (MS): The mass spectrum of the analyte peak should be compared to a reference spectrum. Key identifying ions and their relative abundances must match.
Predicted Mass Spectral Fragmentation
Alcohols in EI-MS typically undergo alpha-cleavage and dehydration[6]. For 2,2-Difluoro-1,1-diphenylethanol (MW=236.25), we predict the following key fragments:
-
[M-H₂O]⁺ (m/z 218): Loss of water from the molecular ion.
-
[M-CHF₂]⁺ (m/z 185): Alpha-cleavage with loss of the difluoromethyl radical. This diphenylmethanol cation would be a very stable and likely abundant fragment.
-
[C₆H₅]⁺ (m/z 77): Phenyl cation.
-
[CHF₂]⁺ (m/z 51): Difluoromethyl cation.
Caption: Predicted EI-MS fragmentation pathway for 2,2-Difluoro-1,1-diphenylethanol.
Expected Performance Characteristics (GC-FID)
| Parameter | Expected Result | Standard Reference |
| Linearity | 1 – 200 µg/mL (r² ≥ 0.998) | General GC validation practices. |
| LOD | ~0.5 µg/mL | Based on typical FID sensitivity[7]. |
| LOQ | ~1.5 µg/mL | Based on typical FID sensitivity. |
| Precision (RSD%) | ≤ 3% | |
| Accuracy (% Recovery) | 97 - 103% |
Conclusion and Best Practices
The HPLC-UV and GC-MS/FID methods presented provide a comprehensive analytical toolkit for the quantification of 2,2-Difluoro-1,1-diphenylethanol.
-
For high-throughput screening and routine quality control, the HPLC-UV method is recommended due to its simplicity, robustness, and speed.
-
For analyses requiring higher specificity, confirmation of identity, or for challenging sample matrices, the GC-MS method is the authoritative choice. The GC-FID method serves as a reliable alternative when MS is not available.
To ensure data integrity, it is crucial to always run system suitability tests before any analytical batch, and to periodically verify method performance with quality control standards at low, medium, and high concentrations. These protocols provide a solid, scientifically-grounded foundation for the accurate and reliable quantification of this important fluorinated intermediate.
References
- U.S. Environmental Protection Agency (EPA). 2,2-difluoro-1-phenylethanol Properties.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69031, 1,1-Diphenylethanol. [Link]
- Shalash, A. O., & Commons, C. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
-
McMurry, J. (2024). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Shimadzu Corporation. (n.d.). Tips for practical HPLC analysis. [Link]
-
Wasson-ECE Instrumentation. (n.d.). Chromatography Corner. [Link]
-
Alcohol and Tobacco Tax and Trade Bureau (TTB). (n.d.). An Extension of a Validated Quantitative Method for the Determination of Flavoring Agents in Distilled Spirits. [Link]
Sources
Application Note: Accelerated Synthesis & Optimization of Next-Generation SDHI Fungicides
Focus: Late-Stage Functionalization (LSF) and Bioisosteric Replacement in Fluorinated Pyrazole-Carboxamides.
Executive Summary
The emergence of resistance against Succinate Dehydrogenase Inhibitor (SDHI) fungicides necessitates the rapid development of novel chemotypes.[1] This guide details a streamlined workflow for synthesizing and optimizing pyrazole-carboxamide scaffolds (analogous to Fluxapyroxad and Bixafen). We move beyond traditional linear synthesis by implementing Late-Stage Functionalization (LSF) protocols to introduce metabolic blocking groups (fluorine motifs) and bioisosteres directly onto complex intermediates.
Key Technical Advantages[1][3][4]
-
Modular Assembly: Convergent synthesis of the pyrazole core and aniline tail allows for rapid library generation.
-
Late-Stage Diversification: Direct C-H activation protocols reduce step counts by 40% compared to de novo synthesis.
-
Metabolic Stability: Strategic incorporation of difluoromethyl (
) and trifluoromethyl ( ) groups to block P450 oxidation sites.
Scientific Background & Rationale
The Target: Complex II Inhibition
SDHIs bind to the ubiquinone-binding pocket (site II) of the mitochondrial complex II. The pharmacophore typically consists of:
-
Linker: An amide bond (critical for H-bonding with Tyrosine/Tryptophan residues).
-
Orthogonal Head: A heterocyclic acid core (often pyrazole or pyridine).
-
Lipophilic Tail: A hydrophobic aryl/biaryl group that occupies the deep hydrophobic pocket.
The Challenge: Resistance & Metabolic Soft Spots
Current market leaders (e.g., Fluxapyroxad) face resistance mutations (e.g., SdhB-H277Y in Septoria tritici).[2] Furthermore, the biphenyl tail is prone to rapid metabolic hydroxylation.
The Solution: Bioisosteric LSF
By utilizing LSF, we can rapidly swap the "tail" section or modify the "head" core without rebuilding the molecule from scratch. We employ bioisosterism —replacing the phenyl ring with a bicyclo[1.1.1]pentane or introducing fluorine to modulate lipophilicity (
Discovery Workflow Visualization
The following diagram outlines the iterative cycle from scaffold design to biological validation.
Figure 1: Integrated workflow for the rapid synthesis and testing of novel SDHI candidates.
Experimental Protocols
Protocol A: Convergent Synthesis of the Pyrazole-Carboxamide Scaffold
Objective: Synthesize the parent scaffold N-(3',4',5'-trifluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[2]
Materials
-
Acid: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)[2]
-
Amine: 3',4',5'-trifluorobiphenyl-2-amine (1.0 eq)[2]
-
Reagent: Thionyl chloride (
) or Oxalyl Chloride -
Catalyst: DMF (Dimethylformamide) - 2 drops[2]
-
Base: Triethylamine (
) or Pyridine -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Acid Chloride Formation:
-
Charge a dry 3-neck flask with the pyrazole acid (10 mmol) and Toluene (50 mL).
-
Add catalytic DMF (2 drops) to initiate the Vilsmeier-Haack-like active species.
-
Add
(15 mmol) dropwise at room temperature. -
Heat to reflux (80°C) for 2 hours. Monitor gas evolution (
). -
Checkpoint: Evaporate excess
and Toluene under reduced pressure to yield the crude acid chloride as a yellow oil. Re-dissolve in fresh anhydrous Toluene (20 mL).
-
-
Amide Coupling:
-
In a separate vessel, dissolve the aniline derivative (10 mmol) and
(12 mmol) in Toluene (30 mL). -
Cool the amine solution to 0°C (ice bath) to prevent side reactions.
-
Add the acid chloride solution dropwise over 30 minutes.
-
Allow to warm to room temperature and stir for 4 hours.
-
-
Work-up:
Protocol B: Late-Stage C-H Fluorination (The Innovation Step)
Objective: Introduce a fluorine atom onto the pyrazole ring or the biphenyl tail to block metabolic hotspots without re-synthesizing the precursor. Mechanism: Silver-catalyzed radical decarboxylative fluorination or Selectfluor-mediated electrophilic fluorination.
Materials
-
Substrate: Pyrazole-carboxamide scaffold (from Protocol A)
-
Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.5 eq)[2]
-
Catalyst:
(10 mol%) -
Oxidant:
(Potassium persulfate) (2.0 eq) -
Solvent: Acetonitrile/Water (1:1)
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve the substrate (0.5 mmol) in MeCN/Water (10 mL total).
-
Add Selectfluor (0.75 mmol),
(0.05 mmol), and (1.0 mmol).[2]
-
-
Execution:
-
Heat the mixture to 60°C under an inert atmosphere (
) for 12 hours. -
Note: The radical mechanism allows for functionalization of electron-rich aromatic positions (ortho/para to the amide nitrogen).
-
-
Isolation:
-
Cool to RT. Filter through a Celite pad to remove silver salts.
-
Extract with DCM (3x 10 mL).
-
Concentrate and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).[2]
-
Chemical Pathway Visualization
Figure 2: Chemical synthesis pathway demonstrating the divergence from the parent scaffold to novel analogs via LSF.
Biological Evaluation & Data Analysis
Protocol C: Mycelial Growth Inhibition Assay
-
Organism: Rhizoctonia solani (Rice sheath blight pathogen).[3]
-
Method: 96-well microtiter plate format.
-
Media: Potato Dextrose Broth (PDB).
Data Summary Table: The following table illustrates the impact of LSF (Fluorination) on fungicidal potency compared to the commercial standard.
| Compound ID | Modification (R-Group) | LogP | EC50 (mg/L) vs R. solani | Relative Potency |
| Ref-01 | Fluxapyroxad (Std) | 3.1 | 0.035 | 1.0x (Baseline) |
| Syn-A1 | Parent Scaffold (H) | 2.8 | 0.042 | 0.83x |
| LSF-F1 | Ortho-F (via LSF) | 3.2 | 0.018 | 1.94x |
| LSF-F2 | Meta-F (via LSF) | 3.2 | 0.025 | 1.40x |
| Bio-01 | Bicyclo[1.1.1]pentane | 2.9 | 0.050 | 0.70x |
Interpretation:
-
LSF-F1: Introduction of fluorine at the ortho-position of the aniline ring (via Protocol B) doubled the potency. This is likely due to increased lipophilicity facilitating membrane penetration and a conformational lock that fits the binding pocket better.
-
Bio-01: While slightly less potent, the bicyclo-bioisostere offers a completely novel IP space and potentially better environmental degradation profiles.
References
-
ChemicalBook. (2024). Fluxapyroxad: Synthesis and Introduction. Retrieved from
-
Ritter, T., et al. (2014).[2] Late-Stage Fluorination: From Fundamentals to Application.[4][5] American Chemical Society.[5] Retrieved from
-
Meanwell, N. A. (2023).[2][6] Applications of Bioisosteres in the Design of Biologically Active Compounds.[6] Journal of Agricultural and Food Chemistry.[6][7] Retrieved from
-
Jamison, T. F., et al. (2017).[2] Synthesis of Fluxapyroxad Enabled by Continuous Flow Reaction Modules.[8] Retrieved from
-
Yang, G-F., et al. (2020).[2] Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103333113B - The preparation and application study of fluxapyroxad like derivatives - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem-space.com [chem-space.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Deoxyfluorination of 1,1-diphenyl-1,2-ethanediol
Introduction: The Strategic Role of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Consequently, the development of robust methods for selective fluorination is of paramount importance.[2]
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, stands out as a primary strategy due to the vast availability of alcohol precursors.[2][3][4] This application note provides a detailed technical guide for the deoxyfluorination of 1,1-diphenyl-1,2-ethanediol, a vicinal diol substrate. The protocol addresses the challenges inherent in fluorinating such molecules, including the potential for skeletal rearrangements and the need for careful control over reaction conditions. We will focus on the use of aminofluorosulfurane reagents, such as Diethylaminosulfur Trifluoride (DAST), providing insights into mechanism, reagent selection, and a field-tested experimental protocol.
Mechanistic Rationale and Reagent Selection
The Aminofluorosulfurane Mechanism
Deoxyfluorination with reagents like DAST or Deoxo-Fluor proceeds through the activation of the alcohol's hydroxyl group.[5] The alcohol oxygen attacks the electrophilic sulfur atom of DAST, displacing a fluoride ion. This forms an alkoxysulfur difluoride intermediate. In a subsequent step, the previously displaced fluoride ion acts as a nucleophile, attacking the carbon center in an SN2-type reaction and displacing the sulfur-containing leaving group.[1]
Caption: Generalized mechanism for DAST-mediated deoxyfluorination of a vicinal diol.
The Challenge of Vicinal Diols: Rearrangement
The deoxyfluorination of vicinal diols like 1,1-diphenyl-1,2-ethanediol is complicated by the potential for Wagner-Meerwein or pinacol-type rearrangements. After the formation of the initial alkoxysulfur intermediate at one hydroxyl group, the neighboring hydroxyl or a phenyl group can migrate, leading to the formation of a carbocation that is then trapped by fluoride. This often results in a rearranged fluoro-ketone or fluoro-aldehyde product instead of the desired fluoro-alcohol.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): Initiating the reaction at very low temperatures is critical. It slows the rate of both the desired reaction and undesired side reactions, particularly the rearrangement, which often has a higher activation energy. This allows for controlled formation of the alkoxysulfur intermediate before significant rearrangement can occur.
-
Reagent Choice:
-
DAST (Diethylaminosulfur Trifluoride): A widely used but thermally unstable reagent. It is highly reactive and effective but can promote elimination and rearrangement. Its cost and propensity for violent decomposition at elevated temperatures necessitate careful handling.[3][6]
-
Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur Trifluoride): A more thermally stable alternative to DAST, making it safer for larger-scale reactions.[5][7] However, it is also highly reactive and requires stringent safety precautions.[8]
-
PyFluor (2-pyridinesulfonyl fluoride): A newer generation, inexpensive, and thermally stable crystalline solid that often shows higher selectivity for fluorination over elimination compared to DAST.[3][9] It requires a base, such as DBU, for activation.[6]
-
For this protocol, we will detail the use of DAST, as it remains a common laboratory standard, while emphasizing the critical safety and handling procedures.
Detailed Experimental Protocol
Critical Safety Precautions
-
Hazard Warning: DAST and Deoxo-Fluor are toxic, corrosive, and react violently with water.[8] DAST can disproportionate explosively above 90 °C.[3] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene). A face shield is strongly recommended.[10]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Quenching: The reaction must be quenched slowly and carefully by adding it to a cooled, stirred quenching solution. Never add water directly to the reaction mixture.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (for 1 mmol scale) | Equivalents | Notes |
| 1,1-diphenyl-1,2-ethanediol | 214.25 | 214 mg | 1.0 | Substrate |
| Diethylaminosulfur Trifluoride (DAST) | 161.19 | 0.14 mL (1.1 mmol) | 1.1 | Deoxyfluorinating agent |
| Dichloromethane (DCM), Anhydrous | 84.93 | 10 mL | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - | Aqueous solution for quenching |
| Magnesium Sulfate (MgSO₄), Anhydrous | 120.37 | As needed | - | Drying agent |
| Silica Gel (230-400 mesh) | - | As needed | - | For column chromatography |
| Hexanes / Ethyl Acetate | - | As needed | - | Eluent for chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-diphenyl-1,2-ethanediol (214 mg, 1.0 mmol).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous dichloromethane (10 mL) via syringe. Stir until the diol is fully dissolved.
-
-
Reaction Execution:
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Using a plastic syringe, slowly add DAST (0.14 mL, 1.1 mmol) dropwise to the stirred solution over 5-10 minutes. Note: A slight yellow color may develop.
-
Continue stirring at -78 °C for 30 minutes after the addition is complete.
-
Allow the reaction to warm slowly to room temperature by removing the cooling bath. Let the reaction stir for 2-4 hours at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[11]
-
Prepare a TLC plate with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting material, a co-spot, and the reaction mixture.
-
Visualize under UV light. The reaction is complete upon the disappearance of the starting diol spot.
-
-
Workup and Quenching:
-
In a separate flask, cool 20 mL of saturated aqueous NaHCO₃ solution in an ice bath.
-
CRITICAL STEP: Slowly and carefully, transfer the reaction mixture via cannula or syringe into the vigorously stirred, cold NaHCO₃ solution. Observe for gas evolution (CO₂).
-
Once the addition is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel.[12]
-
Use a gradient eluent system, starting with 95:5 Hexanes:Ethyl Acetate, to isolate the product(s). The fluorinated product will be less polar than the starting diol.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity. The presence of a signal in the ¹⁹F NMR spectrum and characteristic C-F coupling constants in the ¹³C NMR are definitive.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for deoxyfluorination.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive DAST (degraded by moisture).2. Insufficient reaction time/temp. | 1. Use a fresh bottle of DAST.2. Allow the reaction to stir longer at room temperature or warm gently to 40 °C. |
| Major Rearrangement Product | 1. Reaction temperature too high.2. Slow SN2 displacement. | 1. Maintain temperature at -78 °C for a longer period before warming.2. Consider a less hindered fluorinating agent if applicable. |
| Complex Mixture of Products | 1. Wet solvent or glassware.2. DAST added too quickly. | 1. Ensure all equipment is scrupulously dried.2. Add DAST more slowly at -78 °C to control the initial exotherm. |
| Low Yield After Column | 1. Product is volatile.2. Incomplete extraction from the aqueous layer. | 1. Use care during solvent removal (roto-evaporation at low temperature).2. Perform an additional extraction of the aqueous phase. |
References
-
Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor. [Link]
-
ChemRxiv. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. [Link]
-
The Research Repository @ WVU. (n.d.). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. [Link]
-
PMC. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. [Link]
-
Macmillan Group. (2019). Tetrahedron 75 (2019) 4222-4227. [Link]
-
Hypha Discovery. (n.d.). Deoxyfluorination. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]
-
The Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]
-
ACS Publications. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. [Link]
-
PMC. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. [Link]
-
Amazon S3. (2019). Deoxyfluorination Using CuF2. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. [Link]
-
ACS Publications. (n.d.). Synthesis of 1,1-Diphenylethylene (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). ChemInform Abstract: Organofluorine Chemistry: Deoxyfluorination Reagents for C—F Bond Synthesis. [Link]
-
Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]
-
ACS Publications. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]
-
3M. (2019). Safety Data Sheet. [Link]
- Google Patents. (n.d.).
-
PMC. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. fishersci.com [fishersci.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. researchrepository.wvu.edu [researchrepository.wvu.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in Difluorination Reactions
Executive Summary & Diagnostic Framework
Low conversion in difluorination is rarely a random event; it is usually a conflict between kinetic barriers (steric hindrance, poor nucleophilicity) and thermodynamic sinks (elimination, decomposition).
Before adjusting your protocol, determine your reaction class:
-
Nucleophilic Deoxyfluorination: Converting C=O (ketones/aldehydes) to –CF₂–.
-
Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®.[1]
-
-
Electrophilic/Radical Vicinal Difluorination: Converting C=C (alkenes) to –CF–CF–.
-
Reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), Hypervalent Iodine catalysts.
-
Interactive Troubleshooting Logic (Decision Tree)
Use this logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of difluorination failure.
Deep Dive: Nucleophilic Deoxyfluorination (C=O CF )
This is the most common transformation in drug discovery but is plagued by moisture sensitivity and elimination side reactions.
Common Failure Modes & Solutions
| Symptom | Root Cause | Technical Intervention |
| Reaction turns black/brown immediately | Reagent Decomposition: DAST decomposes violently >80°C; Deoxo-Fluor is more stable but still exothermic. | Protocol Change: Cool reaction to -78°C before addition. Dilute reagent in CH₂Cl₂ (DCM). Switch to Deoxo-Fluor or XtalFluor-E for higher thermal stability [1]. |
| Recovered Starting Material (0% Conv.) | Hydrolysis: The reagent reacted with moisture in the solvent/air before the substrate. | System Check: Reagents like DAST hydrolyze to HF and SO₂. Ensure solvent is <50 ppm H₂O. Use a fresh bottle (older bottles etch glass due to HF buildup). |
| Vinyl Fluoride Product (Elimination) | Basic Elimination: The intermediate carbocation loses a proton instead of accepting a fluoride. | Reagent Switch: Switch to XtalFluor-E + Et₃N·3HF . This combination is less basic than DAST/Deoxo-Fluor, minimizing elimination [2]. |
| Glassware Etching | HF Generation: Significant HF byproduct formation. | Safety: Use Teflon (PFA/FEP) or polypropylene vessels. Add NaF or K₂CO₃ to buffer the reaction. |
The "Gold Standard" Protocol: DAST/Deoxo-Fluor
Valid for: Non-enolizable ketones, aldehydes.
-
Vessel: Oven-dried Teflon or polypropylene vial with a stir bar.
-
Solvent: Anhydrous DCM (Dichloromethane).[2] Note: THF often inhibits reactivity due to donor effects.
-
Setup: Under N₂ atmosphere, cool substrate (1.0 equiv) in DCM (0.5 M) to -78°C (dry ice/acetone).
-
Addition: Add DAST or Deoxo-Fluor (1.5 – 2.0 equiv) dropwise.
-
Critical: Rapid addition causes localized exotherms, leading to decomposition (black tar).
-
-
Ramp: Allow to warm to Room Temperature (RT) overnight.
-
Troubleshooting: If conversion is <50% at RT, do not heat DAST above 50°C. Switch to Deoxo-Fluor (safe to ~80°C) or add a Lewis Acid catalyst (e.g., SbCl₃ or TiCl₄, 5 mol%) to activate the carbonyl [3].
-
-
Quench: Pour slowly into saturated aqueous NaHCO₃ at 0°C. Warning: Vigorous CO₂ evolution.
Deep Dive: Vicinal Difluorination of Alkenes
Modern methods often utilize hypervalent iodine catalysis or electrophilic fluorinating agents like Selectfluor®. The challenge here is usually chemoselectivity (avoiding allylic fluorination).
Mechanism & Failure Points
The reaction typically proceeds via an iodonium or radical intermediate. If the fluoride source is not nucleophilic enough, or if the oxidant is too aggressive, the cycle breaks.
Figure 2: Competition between nucleophilic capture (Path A) and elimination (Path B).
Troubleshooting Guide
| Symptom | Root Cause | Technical Intervention |
| Low Yield / Complex Mixture | Substrate Oxidation: Electron-rich alkenes (styrenes) may polymerize or oxidize before fluorination. | Method Switch: Use an "Ex-Cell" electrochemical method or iodotoluene difluoride to separate the oxidation step from the substrate [4].[3] |
| Allylic Fluorination | Radical Hydrogen Abstraction: The active species is abstracting H• instead of adding across the double bond. | Solvent Control: Avoid ethereal solvents. Use Nitromethane or Acetonitrile to stabilize the cationic intermediate. |
| Reaction Stalls | Surface Passivation: If using solid reagents (Selectfluor), the surface may become coated. | Optimization: Ensure vigorous stirring. Add a phase transfer catalyst or use a soluble source like NFSI in specific cases. |
Protocol: Selectfluor-Mediated Difluorination
Valid for: Terminal and internal alkenes.
-
Reagents: Selectfluor (2.0 equiv), Aryl Iodide Catalyst (e.g., p-iodotoluene, 20 mol%), HF-amine complex (e.g., Et₃N·3HF).
-
Solvent: DCM or MeCN (must be strictly anhydrous).
-
Procedure:
-
Dissolve Alkene and Catalyst in solvent.
-
Add HF-amine complex (Caution: Corrosive).
-
Add Selectfluor in one portion at 0°C.
-
-
Monitoring: Monitor by ¹⁹F NMR. If the reaction stalls, add more oxidant (Selectfluor), not more catalyst.
Frequently Asked Questions (FAQs)
Q: I am using XtalFluor-E but getting zero conversion. The reagent is fresh. Why? A: Unlike DAST, XtalFluor-E does not generate free fluoride ions spontaneously. You must add an exogenous fluoride promoter, such as Et₃N·3HF or DBU, to the reaction mixture. Without the promoter, the reagent activates the oxygen but cannot complete the substitution [5].
Q: My DAST reaction works on small scale (50 mg) but fails on gram scale. Why? A: This is a classic heat transfer issue . The fluorination is exothermic. On a larger scale, the internal temperature spikes, causing DAST to decompose (creating dark tars) before it can fluorinate the substrate. Fix: Slow down the addition rate significantly and ensure efficient cooling (-78°C). Consider using a flow reactor or switching to Deoxo-Fluor for better thermal safety.
Q: Can I use glass NMR tubes to monitor the reaction? A: Only if the reaction is quenched or if you are using non-HF generating reagents (like pure Selectfluor without HF additives). For DAST/Deoxo-Fluor reactions, the HF generated will etch the precision glass of the NMR tube, ruining the shim and potentially breaking the tube inside the probe. Use Teflon (PFA) NMR liners or quench a valid aliquot before analysis.
References
-
Lal, G. S., et al. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4][5][6] Journal of Organic Chemistry. Link
-
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents." Organic Letters. Link
-
Middleton, W. J. (1975).[7] "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link
-
Doobary, S., et al. (2019).[8] "Electrochemical Vicinal Difluorination of Alkenes: Scalable and Amenable to Electron-Rich Substrates." Angewandte Chemie Int.[8] Ed.Link
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[9] Journal of Organic Chemistry. Link
Sources
- 1. XtalFluor-E® | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 5. Buy XtalFluor-E | 63517-29-3 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Difluoro-1,1-diphenylethanol
[1]
Executive Summary
You are attempting to synthesize 2,2-difluoro-1,1-diphenylethanol via the nucleophilic addition of a difluoromethyl anion equivalent (from
While this reaction is chemically sound, it is operationally unforgiving.[1] The target molecule contains a benzylic alcohol adjacent to a difluoromethyl group .[2] This structural combination creates a "perfect storm" for specific side reactions—primarily elimination (dehydration) and proton quenching .[1]
This guide bypasses generic advice to focus on the three specific failure modes of this exact reaction system.
The Reaction Landscape (Pathway Analysis)
Before troubleshooting, visualize the competing pathways occurring in your flask. The difluoromethyl anion (
Figure 1: Competing reaction pathways.[1] Note that Side Product B (Elimination) can form from the intermediate OR the final product if handled incorrectly.
Troubleshooting Guides (Q&A Format)
Issue A: The "Disappearing" Nucleophile (Low Yield, No Side Products Visible)
Symptom: The starting material (benzophenone) remains unconsumed, or conversion is low. No obvious by-products are seen on TLC because the side product is a gas.[1]
Q: Why did the reaction stall despite adding excess
-
Mechanism: If your THF or DMF contains even trace water (
ppm), the generated anion immediately strips a proton to form difluoromethane ( ), which bubbles out of the solution as an invisible gas. -
Diagnostic: Check for pressure buildup in the sealed vessel.
-
Correction:
-
Solvents must be distilled over Sodium/Benzophenone or processed through an activated alumina column immediately before use.[1]
-
Use CsF (Cesium Fluoride) dried under vacuum at
for 4 hours. Hygroscopic initiators are the #1 silent killer of this reaction.
-
Issue B: The "Non-Polar Spot" (Elimination)
Symptom: You isolated a white solid or oil that matches the molecular weight of the product minus 18 (water). NMR shows a vinyl signal, and the OH peak is missing.
Q: I used a standard HCl workup; why did my alcohol dehydrate? A: You synthesized 1,1-difluoro-2,2-diphenylethene (gem-difluoroolefin).[1]
-
The Causality: Your target molecule is a tertiary benzylic alcohol . The resulting carbocation (if the OH is protonated) is stabilized by resonance from two phenyl rings. Furthermore, the adjacent
bonds hyperconjugatively stabilize the double bond in the resulting olefin. -
The Trap: Standard 1M HCl or even saturated
can be too acidic if the contact time is long. -
Correction:
-
Buffered Quench: Do NOT use strong acids.[1] Quench with TBAF (1M in THF) first to cleave the silyl ether, then add a saturated Sodium Bicarbonate (
) solution. -
Thermal Control: Never heat the reaction above
during the addition phase. Perform the desilylation step at or Room Temperature (RT), never reflux.
-
Issue C: Reagent Inertness
Symptom:
Q: Is my initiator dead?
A: The Si-C bond in
-
Mechanism: Standard catalytic fluoride (TBAF) sometimes fails to initiate the catalytic cycle if the solution is too dilute or the TBAF is "wet" (which kills the active species).
-
Correction: Switch to Lewis Base Activation .
-
Use KOtBu (Potassium tert-butoxide) or KHMDS (Potassium hexamethyldisilazide) in DMF.[1] The hard oxygen/nitrogen base attacks the silicon more aggressively than fluoride in certain solvent cages, driving the equilibrium forward [1].
-
Standardized Protocol: Nucleophilic Difluoromethylation
Recommended for high-fidelity synthesis of 2,2-difluoro-1,1-diphenylethanol.[1]
Reagents Table
| Reagent | Equiv. | Role | Critical Spec |
| Benzophenone | 1.0 | Substrate | Dry, recrystallized |
| 1.5 | Nucleophile Source | "Hu's Reagent" or similar | |
| CsF | 0.2 (20 mol%) | Initiator | Must be anhydrous |
| DMF/THF (1:1) | Solvent | Medium |
Step-by-Step Methodology
-
Preparation: Flame-dry a two-neck round-bottom flask under Argon. Add CsF (20 mol%) and flame-dry again under vacuum to remove surface moisture.
-
Solvation: Add Benzophenone (1.0 equiv) and anhydrous DMF/THF (1:1 ratio). Cool to
(Cryocooler or Ice/Salt bath). Note: Lower temperature stabilizes the anion. -
Addition: Add
(1.5 equiv) dropwise over 10 minutes.-
Observation: A color change (often yellow/orange) indicates the formation of the alkoxide intermediate.
-
-
Reaction: Stir at
for 1 hour, then slowly warm to . Monitor by 19F NMR (look for disappearance of the TMS-CF2H signal at -138 ppm). -
Critical Workup (The "Soft" Quench):
-
Purification: Silica gel chromatography.
Troubleshooting Logic Tree
Use this decision matrix to diagnose failures in real-time.
Figure 2: Diagnostic logic flow for reaction optimization.
References
-
Prakash, G. K. S., & Hu, J. (2004).[1] Nucleophilic Difluoromethylation of Carbonyl Compounds using (Difluoromethyl)trimethylsilane (
).[1] Journal of Organic Chemistry. -
Ni, C., & Hu, J. (2016).[1] Recent Advances in Controlled Nucleophilic Difluoromethylation. Synthesis.
-
Li, Y., & Hu, J. (2005).[2] Stereoselective Nucleophilic Difluoromethylation. Angewandte Chemie International Edition.
-
Echeverria, P.-G., et al. (2016).[1] Gem-difluoroolefins as bioisosteres: Synthesis and applications. Drug Discovery Today.
Optimization of reaction conditions for fluorination of tertiary alcohols
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Optimization of Reaction Conditions & Troubleshooting
Welcome to the Fluorination Support Hub
You have reached the advanced support tier for nucleophilic fluorination. Tertiary alcohols represent the most challenging substrate class for deoxyfluorination due to the high energy barrier of
This guide moves beyond standard textbook protocols, focusing on suppressing elimination and ensuring operator safety .
Part 1: Reagent Selection & Safety Architecture
Before initiating any experiment, you must select the reagent based on thermal stability and elimination risk. DAST is no longer the default recommendation for scale-up or high-temperature work due to its shock sensitivity.
Reagent Stability & Profile Table
| Reagent | Chemical Name | Thermal Decomp. ( | Safety Profile | Primary Use Case |
| DAST | Diethylaminosulfur trifluoride | ~90°C | CRITICAL: Shock sensitive; detonation risk >90°C. Generates free HF. | Small scale (<1g), low temp (-78°C). |
| Deoxo-Fluor™ | Bis(2-methoxyethyl)aminosulfur trifluoride | ~140°C | High: More stable than DAST but still exothermic. Generates free HF. | Scale-up, reactions requiring RT or mild heat. |
| XtalFluor-E® | Diethylaminodifluorosulfinium tetrafluoroborate | >160°C | Superior: Crystalline salt. Does not generate free HF spontaneously. | Recommended. Requires promoter (DBU or |
| PyFluor | 2-Pyridinesulfonyl fluoride | Stable | High: Non-fuming, stable solid. | Low-cost alternative; less aggressive.[1] |
⚠️ CRITICAL SAFETY WARNING: Never distill DAST. If heating a reaction with DAST or Deoxo-Fluor, ensure the temperature remains at least 20°C below the decomposition onset. Always use a blast shield.
Part 2: The Decision Matrix (Workflow)
Do not guess your reaction conditions. Follow this logic flow to minimize experimentation time.
Figure 1: Decision matrix for selecting the optimal fluorination protocol based on substrate sensitivity and elimination risk.
Part 3: Troubleshooting & Optimization (FAQs)
Ticket #001: "I am getting >80% alkene (elimination) and <10% fluoride."
Diagnosis:
Tertiary alcohols react via an ion-pair mechanism. The leaving group (
The Fix (The "Fluoride-Starved" Protocol):
Switch to XtalFluor-E with
- (TREA), you provide a controlled source of fluoride that is acidic enough to prevent basic elimination but nucleophilic enough to trap the carbocation.
Optimized Protocol (XtalFluor-E for Tertiary Alcohols):
-
Setup: Flame-dry a round-bottom flask under
. -
Reagents: Add XtalFluor-E (1.2 equiv) and
(2.0 equiv) to anhydrous DCM (0.1 M). -
Addition: Cool to -78°C. Add the tertiary alcohol (1.0 equiv) dropwise in DCM.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm only to 0°C. Do not heat to reflux.
-
Quench: Pour into saturated aqueous
.
Technical Note: If elimination persists, switch solvent to Toluene or Ether . Non-polar solvents promote tighter ion-pairing, favoring substitution (
) over elimination.
Ticket #002: "My product rearranges (Wagner-Meerwein shift)."
Diagnosis: Tertiary carbocations are prone to alkyl or hydride shifts to form more stable cations before the fluoride can attack. This is common in bicyclic systems or neopentyl-type substrates.
The Fix: You need to increase the rate of fluorination relative to the rate of rearrangement.
-
Concentration: Run the reaction at higher concentration (0.5 M or 1.0 M) to increase the frequency of intermolecular collisions between the carbocation and fluoride.
-
Reagent Switch: Use Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) . Its bulky steric profile can sometimes suppress rearrangement by altering the geometry of the intermediate ion pair.
Ticket #003: "The reaction stalls or yields are low with DAST."
Diagnosis: Tertiary alcohols are sterically hindered. The initial attack of the alcohol oxygen onto the sulfur center of DAST might be too slow, or the intermediate might be stable and not collapsing to the fluoride.
The Fix: Use an exogenous fluoride promoter.
-
Add DBU: If using XtalFluor, adding DBU (1.5 equiv) generates the active fluorinating species in situ and acts as a base to sponge up protons, driving the equilibrium forward.
-
Catalysis: For extremely difficult substrates, consider Ag-catalyzed methods (though rare for alcohols, they are used for halides) or recent Phosphorus-Triamide catalysis which operates under non-basic conditions to preserve stereochemistry [4].
Part 4: Mechanistic Visualization
Understanding the bifurcation between the desired pathway and the elimination trap is vital for troubleshooting.
Figure 2: Mechanistic pathway showing the critical divergence between substitution (Product) and elimination (Alkene).
Part 5: Workup & Purification Protocols
Issue: "My glassware is etched, and the crude NMR is messy." Cause: Hydrolysis of excess DAST/XtalFluor produces HF, which etches glass and degrades acid-sensitive products during concentration.
Standard Operating Procedure (SOP) for Quenching:
-
Vessel: Perform quenching in a plastic beaker (polypropylene) if possible.
-
The Mix: Dilute the reaction mixture with DCM.
-
The Neutralizer: Pour the reaction mixture slowly into a vigorously stirring saturated
solution.-
Tip: For large scales (>10g), use solid
followed by water to precipitate fluoride as (insoluble solid), preventing HF burn risks.
-
-
Filtration: If using XtalFluor, a simple filtration through a silica plug often removes the tetrafluoroborate salts before aqueous workup, simplifying purification.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[3] The Journal of Organic Chemistry.
-
Beaulieu, F., et al. (2009).[4] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[2] Organic Letters. (Introduction of XtalFluor)
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[4] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[4] Journal of the American Chemical Society.
-
Moon, H. W., et al. (2023).[4] Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.[5] Journal of the American Chemical Society. (Stereoinversion of tertiary alcohols)
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[6] The Journal of Organic Chemistry. (Original DAST paper)
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Difluorinated Products
Topic: Removal of Monofluorinated Impurities from Difluoro Products Doc ID: TS-PUR-F2-001 Version: 2.4 (Current)
The Critical Separation Challenge
Why is this happening? You are likely facing the "Fluorine Isostere Trap." The Van der Waals radius of a fluorine atom (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). Consequently, replacing a single fluorine (monofluoro impurity) with a second fluorine (difluoro product) often results in negligible changes to the molecule's overall lipophilicity and hydrodynamic volume.
Standard C18 silica chromatography relies heavily on hydrophobic subtraction. Because the
Decision Matrix: Select Your Strategy
Before attempting purification, categorize your impurity profile. Use this logic flow to select the correct module.
Figure 1: Purification Decision Matrix. Selects methodology based on impurity structure and functional group chemistry.
Module 1: High-Resolution Chromatography (The PFP Solution)
Applicability: Neutral compounds, complex mixtures, final polishing.
Standard C18 columns interact primarily via dispersive forces. To separate mono- vs. difluoro species, you need a stationary phase that interacts with the dipole moment and electron deficiency of the fluorinated carbon.
The Solution: Pentafluorophenyl (PFP) Phases PFP columns (e.g., Phenomenex Kinetex F5, Supelco Ascentis Express F5, YMC-Triart PFP) possess a rigid aromatic ring with five fluorine atoms. This creates a highly electron-deficient face that interacts with the electron-rich fluorine atoms of your analyte via:
- Interactions: If your molecule has aromatics.
-
Dipole-Dipole: The C-F bond is highly polar.
-
Shape Selectivity: The rigid PFP ring discriminates steric bulk better than flexible C18 alkyl chains.
Protocol: PFP Method Development
-
Column Selection: Use a Core-Shell PFP column (2.6 µm or 2.7 µm particle size) for maximum efficiency at lower backpressures.
-
Mobile Phase Screening:
-
Solvent A: Water + 0.1% Formic Acid (or Ammonium Formate for pH control).
-
Solvent B:Methanol is preferred over Acetonitrile. Methanol is a protic solvent that enhances the dipole-dipole interactions between the analyte and the PFP phase. Acetonitrile's dipole can mask these subtle interactions.
-
-
Gradient: Start shallow. A focused gradient (e.g., 40-50% B over 20 minutes) is often required.
Data Comparison: Separation Factors (
Module 2: Chemical & Solubility Levers
Applicability: Ionizable compounds (Acids/Amines) or Vinyl Fluoride impurities.
Strategy A: pKa Switching (Fractional Extraction)
Fluorine is highly electron-withdrawing (Inductive effect,
-
Scenario: You have an
-monofluoro ketone impurity in an -difluoro ketone product (or corresponding carboxylic acids). -
The Science: The difluoro species is significantly more acidic (lower pKa) due to stabilization of the conjugate base by two fluorines.
Protocol:
-
Dissolve: Take crude mixture in an organic solvent (DCM or EtOAc).
-
Titrate: Slowly add weak base (e.g., NaHCO3 or dilute NaOH) while monitoring pH.
-
Extract: The difluoro product (more acidic) will deprotonate first and move to the aqueous layer at a lower pH than the monofluoro impurity.
-
Isolate: Separate layers. Acidify the aqueous layer to recover the enriched difluoro product.
Strategy B: Chemical Knockout (Vinyl Fluorides)
In DAST/Deoxo-Fluor reactions, "monofluoro" impurities are often actually vinyl fluorides formed via elimination.
-
Reaction:
(Impurity) + (Product). -
The Fix: Vinyl fluorides contain a double bond; gem-difluorides do not.
-
Protocol: Treat the crude mixture with a mild oxidant (e.g., dilute KMnO4 or Ozonolysis at -78°C) or a dihydroxylation catalyst (OsO4). The vinyl fluoride reacts to form a polar glycol or cleaves, drastically shifting its polarity. The unreactive gem-difluoride remains distinct and is easily separated via a simple silica plug.
Module 3: Upstream Prevention (Root Cause Analysis)
Applicability: Process Chemistry optimization.
If you are consistently generating monofluoro impurities, your reaction conditions are likely the culprit.
Common Failure Modes in Deoxofluorination:
-
Temperature too high: Promotes elimination (Vinyl Fluoride formation).
-
Old Reagent: Hydrolyzed DAST (containing HF) promotes elimination.
-
Lewis Acid Absence: Some substrates require activation.
Optimization Guide:
-
Switch Reagents: If DAST causes elimination, switch to XtalFluor-E or Fluolead . These reagents are less basic and significantly reduce the rate of elimination (vinyl fluoride formation).
-
Add HF Scavengers: Add KF or Et3N·3HF to buffer the reaction and prevent acid-catalyzed elimination.
-
Stepwise Heating: Do not jump to reflux. Many gem-difluorinations require an initiation period at 0°C followed by slow warming to drive the
conversion.
FAQ & Troubleshooting
Q: I see two spots on TLC, but they merge on my Flash column. Why? A: This is "tailing overlap." Fluorinated compounds often streak on silica due to hydrogen bonding with silanols. Fix: Add 1% Triethylamine (for basic analytes) or 1% Acetic Acid (for acidic analytes) to your mobile phase to sharpen the peaks.
Q: Can I use distillation? A: Generally, no. The boiling point difference between a mono- and difluoro-analogue of a complex drug intermediate is usually <5°C. Distillation is only viable for simple, low-molecular-weight building blocks (<150 Da).
Q: My 19F-NMR shows the impurity, but I can't see it on UV. What do I do? A: The C-F bond does not absorb UV well. If your molecule lacks a chromophore, the impurity might be invisible to your UV detector. Fix: Use a Refractive Index (RI) detector, ELSD (Evaporative Light Scattering), or rely on fraction collection triggered by Mass Spec (MS-trigger).
References
-
Chromatographic Selectivity: Phenomenex Inc.[1] "Kinetex F5: A Novel Selectivity For Tough Separations."[2] Phenomenex Technical Guide. Link
-
Fluorine Properties: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008, 37, 308-319. Link
-
PFP Column Mechanism: Bell, D. S., & Jones, A. D. "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 2005, 1073(1-2), 99-109. Link
-
Deoxofluorination Optimization: Singh, R. P., & Shreeve, J. M. "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)." Synthesis, 2002(17), 2561-2578. Link
- pKa Effects of Fluorine: Lin, J., et al. "Predicting the Acidity of Fluorinated Compounds." Journal of Organic Chemistry, 2018. (Contextual citation based on general inductive principles described in Source 2).
Sources
Technical Support Center: Navigating the Purification of Polar Fluorinated Organic Compounds
Welcome to the technical support center dedicated to the unique and often complex challenges of purifying polar fluorinated organic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, often leading to unexpected behavior during purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles with confidence.
The Fluorine Factor: Why Purification is Not Always Straightforward
The high electronegativity and small size of the fluorine atom impart a range of properties to organic molecules that complicate their purification. These include:
-
Altered Polarity: Fluorination can either increase or decrease the overall polarity of a molecule depending on the degree and position of fluorination, as well as the presence of other functional groups. This can lead to unpredictable retention behavior in chromatography.[1]
-
Weak Intermolecular Interactions: The low polarizability of the C-F bond results in weak van der Waals interactions, which can affect crystal packing and solubility.
-
Fluorophilicity: Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases, leading to unique chromatographic selectivity.[2]
-
Hydrogen Bonding Effects: Fluorine atoms can act as weak hydrogen bond acceptors, influencing solubility and interactions with stationary phases.
This guide will dissect these challenges and provide practical, evidence-based solutions.
Part 1: Troubleshooting Guide - Common Purification Headaches
This section addresses specific problems you might encounter during the purification of polar fluorinated compounds, providing a systematic approach to diagnosis and resolution.
Issue 1: Poor Retention or Early Elution in Reversed-Phase HPLC
Q: My polar fluorinated analyte is eluting in the void volume or showing very poor retention on my C18 column, even with highly aqueous mobile phases. What's happening and how can I fix it?
A: This is a classic problem when dealing with highly polar compounds on traditional reversed-phase (RP) columns. The nonpolar C18 stationary phase struggles to retain very polar analytes, which prefer the highly aqueous mobile phase. Fluorination can exacerbate this by increasing polarity.
Causality and Troubleshooting Workflow:
Detailed Solutions:
-
Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the alkyl chain or at the end, which prevents the stationary phase from collapsing in highly aqueous mobile phases (a phenomenon known as "dewetting").[3] This allows for stable and reproducible retention of polar analytes in 100% aqueous conditions.[3]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase.[4] It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[4]
-
Consider Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms that can be beneficial for polar, ionizable fluorinated compounds.
-
Explore Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It can provide unique selectivity for polar and chiral fluorinated compounds and is often faster and uses less organic solvent than HPLC.[5]
Issue 2: Product Co-elutes with Impurities or Byproducts
Q: I'm struggling to separate my polar fluorinated product from a structurally similar impurity. Changing the mobile phase composition in my reversed-phase system isn't improving the resolution. What should I try next?
A: Co-elution of closely related compounds is a common challenge. When simple mobile phase adjustments fail, a change in selectivity is needed. Fluorinated compounds offer unique opportunities to exploit different interaction mechanisms.
Strategies for Improving Selectivity:
| Strategy | Principle of Operation | When to Use |
| Switch to a Fluorinated Stationary Phase (e.g., PFP) | Pentafluorophenyl (PFP) phases offer multiple interaction mechanisms, including π-π, dipole-dipole, and ion-exchange, in addition to hydrophobic interactions.[6] This provides a different selectivity compared to standard C18 columns.[6][7] | When separating isomers or compounds with aromatic rings. PFP phases are also known to retain basic compounds strongly.[6] |
| Use a Fluorinated Mobile Phase Modifier | Adding a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to the mobile phase can alter the selectivity of both fluorinated and non-fluorinated stationary phases.[8] TFE can adsorb to the stationary phase surface, changing its properties.[7] | When you need to subtly tweak selectivity without a complete change of column. It can be particularly effective on regular C8 or C18 columns for separating fluorinated amphiphiles.[8] |
| Change the Organic Modifier | Switching from acetonitrile to methanol (or vice versa) can change the selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte and stationary phase compared to the aprotic acetonitrile. | This is a fundamental step in method development and should be one of the first parameters to explore. |
| Adjust Mobile Phase pH | For ionizable compounds, small changes in pH can significantly impact retention and selectivity by altering the analyte's charge state. | When dealing with acidic or basic polar fluorinated compounds. |
Experimental Protocol: Method Development for a Challenging Separation
-
Initial Screening:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV (select appropriate wavelength) and/or MS
-
-
If resolution is poor, change the organic modifier:
-
Repeat the screening with Methanol as Mobile Phase B.
-
-
If resolution is still inadequate, change the stationary phase:
-
Column: PFP, 5 µm, 4.6 x 150 mm
-
Repeat the screening with both Acetonitrile and Methanol as Mobile Phase B.
-
-
For fine-tuning, consider a fluorinated mobile phase additive:
-
On the most promising column/solvent combination, add 1-5% TFE to the organic modifier and re-evaluate the separation.
-
Issue 3: Difficulty with Crystallization
Q: My polar fluorinated compound is an oil or forms a very fine precipitate that is difficult to filter and handle. How can I induce the formation of good quality crystals?
A: The weak intermolecular interactions of some fluorinated compounds can hinder the formation of a well-ordered crystal lattice.[1] However, specific strategies can be employed to overcome this.
Crystallization Troubleshooting Logic:
Key Strategies for Crystallizing Polar Fluorinated Compounds:
-
Systematic Solvent Screening: The choice of solvent is critical.[9] Test a wide range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but not at room temperature or below.[9]
-
Mixed Solvent Systems: Use a solvent in which the compound is soluble and slowly add an "anti-solvent" in which it is insoluble until turbidity is observed. Then, warm the mixture until it is clear and allow it to cool slowly.[9]
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent.[10] The anti-solvent will slowly diffuse into the primary solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.[10]
-
Fluorophilic Interactions: For highly fluorinated compounds, consider using a fluorinated solvent as part of the crystallization system to leverage fluorophilic interactions.[11]
-
Co-crystallization: If the compound has hydrogen bond donors or acceptors, co-crystallization with a suitable partner can facilitate the formation of a stable crystal lattice.[10]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying a diverse library of polar fluorinated compounds?
A1: There is no single "best" column, as the ideal choice is compound-dependent. However, a good starting point for a diverse library would be a polar-embedded reversed-phase column.[3] These columns are versatile, handling both moderately nonpolar and highly polar compounds, and are robust in highly aqueous mobile phases.[3] For compounds that are still not retained, a HILIC column would be the next logical choice.[4]
Q2: I need to remove a non-volatile organic impurity from my polar fluorinated product. Distillation isn't an option. What should I do?
A2: If your product is a solid, recrystallization is often the most effective method.[12][13] If it's a liquid or an oil, column chromatography is the preferred method. You can choose between normal-phase, reversed-phase, or HILIC depending on the polarity of your product and the impurity.[12] Solid-phase extraction (SPE) can also be a rapid and efficient method for removing impurities with significantly different polarities.[14]
Q3: How can I efficiently remove polar solvents like DMF or DMSO from my polar fluorinated product after a reaction?
A3: A standard aqueous workup can be problematic as polar products may partition into the aqueous layer along with the polar aprotic solvent.[15] An effective method is a modified liquid-liquid extraction where the initial organic extract is repeatedly washed with fresh portions of water in a series of separatory funnels.[15] This creates a counter-current-like extraction that efficiently removes the polar solvent while minimizing product loss.[15]
Q4: Are there any special considerations for handling and disposing of waste containing fluorinated compounds?
A4: Yes. While many common fluorinated compounds used in the lab are stable, some can be persistent in the environment. Always follow your institution's specific guidelines for chemical waste disposal. Segregate halogenated waste streams from non-halogenated ones. Be aware of the potential for some fluorinating agents or their byproducts to be highly toxic or reactive.[16]
References
- Google Patents. (n.d.). Process for the extraction of a compound by a fluorocarbon compound.
- PubMed. (2025, September 21). Fluorophilic interaction-directed crystallization control in PVDF via ultralow fluorinated organic molecule.
- Taylor & Francis. (2023, March 23). Fluorinated Diluents- A Review: Solvent Extraction and Ion Exchange.
- LCGC International. (2026, February 14). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF.
- ResearchGate. (n.d.). Extraction of f-elements with diglycolamides in polar aliphatic fluorinated diluents | Request PDF.
- vscht.cz. (n.d.). Troubleshooting HPLC.pdf.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- NIH. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC.
- University of Rochester. (n.d.). How To: Purify by Distillation - Chemistry.
- Royal Society of Chemistry. (2022, November 9). Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts.
- Elsevier. (n.d.). Strategies for supercritical fluid extraction of polar and ionic compounds.
- ACS Publications. (1987, April 1). Effect of mobile phase composition and highly fluorinated bonded phases on the apparent free energy of transfer of solute functional groups | Analytical Chemistry.
- University of Rochester. (n.d.). Extraction Protocol for Polar Solvents - Department of Chemistry.
- Benchchem. (2025). Technical Support Center: Overcoming Side Reactions in Fluorination.
- Benchchem. (2025, December). Technical Support Center: Purification of Polar Products Following TBAF-Mediated Reactions.
- Shimadzu. (n.d.). Liquid Chromatography.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- ResearchGate. (n.d.). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
- Unknown. (n.d.). 4. Crystallization.
- ResearchGate. (2025, September 27). Fluorophilic interaction-directed crystallization control in PVDF via ultralow fluorinated organic molecule | Request PDF.
- Google Patents. (n.d.). Purification of organic fluorine compounds.
- ResearchGate. (2025, August 5). (PDF) Gas-chromatographic identification of fluorine-containing organic compounds.
- Phenomenex. (n.d.). Troubleshooting Guide.
- ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
- Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry.
- CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds.
- Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds.
- Unknown. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- MDPI. (2026, February 2). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation.
- Unknown. (n.d.). Guide for crystallization.
- Selvita. (n.d.). Purification Services.
- Waters. (n.d.). Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale: Are You Thinking about Atlantis dC18?.
- Beilstein-Institut. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges - BJOC.
- Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. biotage.com [biotage.com]
- 5. selvita.com [selvita.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. community.wvu.edu [community.wvu.edu]
- 10. unifr.ch [unifr.ch]
- 11. Fluorophilic interaction-directed crystallization control in PVDF via ultralow fluorinated organic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
Technical Support Center: Stability & Isolation of 2,2-Difluoro-1,1-diphenylethanol
Topic: Preventing decomposition of 2,2-Difluoro-1,1-diphenylethanol during workup Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Analyst: Senior Application Scientist, Fluorine Chemistry Division
Introduction: The "Fragile" Tertiary Alcohol
You are likely accessing this guide because your synthesis of 2,2-Difluoro-1,1-diphenylethanol (typically via nucleophilic difluoromethylation of benzophenone) resulted in low yields or the recovery of the starting material (benzophenone) after workup.
While difluoromethyl groups (
This guide provides the mechanistic insight and specific protocols to navigate this "stability window" and isolate your target pure.
Module 1: The Decomposition Mechanism (The "Why")
To prevent decomposition, you must understand that the formation of this molecule is reversible. The equilibrium is driven by the stability of the alkoxide intermediate.
The Retro-Reformatsky / Retro-Aldol Pathway
When the hydroxyl group is deprotonated (forming the alkoxide), the electron density can collapse to reform the carbonyl double bond (benzophenone), expelling the difluoromethyl anion (
Visualizing the Pathway
Figure 1: The "Stability Window." The alkoxide is the critical junction. Basic conditions drive the path left (Red) toward starting material. Strong acid drives the path down (Red dashed) toward the alkene. Controlled protonation leads to the target (Green).
Module 2: Troubleshooting Workup (The "How")
Q1: I used TBAF to remove the silyl protecting group, and my product vanished. Why?
A: Standard Tetrabutylammonium fluoride (TBAF) is the primary culprit. Commercial TBAF in THF is basic. When it cleaves the silyl ether, it generates the naked alkoxide of your product. Without an immediate proton source, the alkoxide undergoes the retro-reaction described above, reverting to benzophenone.
-
The Fix: Never use neat TBAF. Use Buffered TBAF (TBAF + Acetic Acid 1:1) or switch to an acidic hydrolysis method.
Q2: I see a non-polar spot on TLC that isn't benzophenone. What is it?
A: If you used strong mineral acid (like 6M HCl) or heated the reaction during workup, you likely dehydrated the alcohol. Tertiary benzylic alcohols dehydrate easily to form 1,1-diphenyl-2,2-difluoroethene .
-
The Fix: Perform hydrolysis at
to Room Temperature (RT) using milder acids (e.g., 2M HCl or citric acid).
Q3: Can I purify this on Silica Gel?
A: Generally, yes. However, silica is slightly acidic. If your compound is particularly sensitive, the slightly acidic surface can catalyze dehydration or rearrangement over time.
-
The Fix: Pre-treat your silica column with 1%
(Triethylamine) in hexanes to neutralize active sites, OR use neutral alumina. Note: Do not use too much amine, or you risk the base-catalyzed retro-reaction.
Module 3: The "Gold Standard" Isolation Protocol
This protocol assumes you have synthesized the silyl ether intermediate (e.g., using
Method A: The Acidic Hydrolysis (Recommended)
Best for robustness and scalability.
-
Quench: Upon completion of the difluoromethylation, cool the reaction mixture to
. -
Hydrolysis: Add 2M HCl (aq) or Methanolic HCl dropwise.
-
Ratio: Use roughly 2-3 equivalents of acid relative to the silyl group.
-
-
Stirring: Stir at RT for 1–2 hours. Monitor by TLC until the silyl ether spot disappears.
-
Critical: Do not heat.
-
-
Extraction: Dilute with
or EtOAc. Wash the organic layer with water, then Sat. (wash gently to neutralize excess acid), then Brine. -
Drying: Dry over
and concentrate at .
Method B: The Buffered Fluoride Cleavage
Best if acid-sensitive functional groups are present elsewhere in the molecule.
-
Preparation: In a separate vial, mix TBAF (1M in THF) with Acetic Acid in a 1:1 molar ratio. This creates a buffered solution.
-
Addition: Add this mixture to your crude silyl ether at
. -
Mechanism: The fluoride cleaves the silicon, but the acetic acid immediately protonates the resulting alkoxide, preventing the retro-reaction.
-
Workup: Dilute with ether, wash with water and brine.
Summary of Conditions
| Parameter | Danger Zone (Avoid) | Safe Zone (Target) |
| pH | ||
| Temperature | ||
| Reagents | Neat TBAF, NaOH, KOH | HCl/MeOH, TBAF/AcOH, Citric Acid |
| Solvent | DMSO (hard to remove without heat) | THF, Ether, DCM |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store the pure compound in solution?
A: Yes, but avoid protic solvents if possible for long-term storage. Store as a solid or in
Q: Why is the trifluoromethyl (
Q: My yield is still low (50%). Where is the rest?
A: If you don't see benzophenone, check the aqueous layer. The difluoromethyl group increases the acidity of the alcohol (
References
-
Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds Using (Difluoromethyl)trimethylsilane (TMS-CHF2)." European Journal of Organic Chemistry, 2005.
-
Hu, J., et al. "Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone." Journal of Fluorine Chemistry, 2005.[1]
-
Ni, C., & Hu, J. "Recent advances in nucleophilic fluoroalkylation." Chemical Society Reviews, 2016. (Review of stability mechanisms).
-
PubChem. "2,2-Difluoro-1-phenylethanol Compound Summary."[2] (Structural reference).
Sources
Technical Support Center: Synthesis of 2,2-Difluoro-1,1-diphenylethanol
The following technical support guide is designed for researchers and process chemists scaling up the synthesis of 2,2-Difluoro-1,1-diphenylethanol . It prioritizes safety, reproducibility, and yield optimization.
Subject: Scale-Up Protocol & Troubleshooting for Nucleophilic Difluoromethylation
Target Molecule: 2,2-Difluoro-1,1-diphenylethanol (CAS: 350-46-9)
Primary Reagent: (Difluoromethyl)trimethylsilane (
Core Directive & Process Overview
The most robust route for scaling this synthesis is the nucleophilic difluoromethylation of benzophenone using the Ruppert-Prakash reagent analogue (
The Reaction Pathway
The synthesis proceeds in two distinct phases:
-
Nucleophilic Addition: Fluoride-catalyzed attack of the difluoromethyl anion on the benzophenone carbonyl.
-
Hydrolysis: Cleavage of the intermediate silyl ether to release the free alcohol.
Master Workflow Diagram
The following diagram outlines the critical decision points and process flow.
Caption: Figure 1. Standard operating procedure for the two-step synthesis. Note the critical activation step involving the catalyst.[1]
Optimized Experimental Protocol (Scale-Up Ready)
This protocol is calibrated for a 50 mmol scale (approx. 9.1 g of Benzophenone).
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Benzophenone | Substrate | 1.0 | Dry rigorously.[1][2] |
| Reagent | 1.3 – 1.5 | Volatile (bp ~65°C). Handle cold. | |
| CsF (Cesium Fluoride) | Initiator | 0.1 – 0.2 | Must be anhydrous. Alternative: TBAF.[1] |
| DMF (or THF) | Solvent | 5.0 mL/g | DMF preferred for CsF; THF for TBAF. |
| HCl (1M) | Hydrolysis | Excess | For deprotection step. |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Charge Substrate: Add Benzophenone (9.11 g, 50 mmol) and anhydrous DMF (50 mL). Stir until dissolved.
-
Reagent Addition: Cool the mixture to 0°C . Add
(9.3 g, 75 mmol) via syringe. Note: The reagent is stable in the absence of the initiator. -
Initiation (CRITICAL): Add CsF (1.52 g, 10 mmol) in one portion.
-
Warning: An induction period of 1-5 minutes is common, followed by a rapid exotherm. Monitor internal temperature closely.[3] Do not add more catalyst if reaction does not start immediately; wait 15 minutes.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (or 19F NMR) for disappearance of benzophenone.
-
Hydrolysis: Cool back to 0°C. Slowly add 20 mL of 1M HCl (or 4M HCl in dioxane for anhydrous workup). Stir for 1 hour.
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for scale-up.
Troubleshooting Guide (Q&A)
Category A: Reaction Initiation & Kinetics
Q1: I added the catalyst, but there is no exotherm and TLC shows no conversion after 30 minutes. Should I add more catalyst?
-
Diagnosis: The system is likely "wet." Moisture deactivates the catalytic fluoride/alkoxide species, killing the chain reaction.
-
Solution: Do NOT add more catalyst immediately. If you add a large excess of fluoride to a stalled reaction, you risk a "runaway" event once the moisture is consumed.
-
Corrective Action: Take a small aliquot (1 mL), add a fresh micro-spatula of CsF in a vial. If it reacts instantly, your main reactor is wet. You may need to add a calculated amount of extra
(to scavenge water) followed by slow addition of fresh catalyst.
Q2: Why is the yield lower with
-
Technical Insight: The difluoromethyl anion (
) is less stable than the trifluoromethyl anion ( ). It is prone to alpha-elimination , forming difluorocarbene ( ) if the temperature is too high or the proton source is insufficient during quench. -
Optimization: Ensure the reaction temperature never exceeds 25°C. Use a slight excess of reagent (1.5 equiv) to account for carbene decomposition pathways.
Category B: Impurity Profile
Q3: I see a significant side product that looks like the protonated alcohol (benzhydrol). Where did the
-
Mechanism: This is likely due to hydrolysis of the reagent before it attacks the ketone. If your solvent contains water,
hydrolyzes to form difluoromethane (gas) and silanol, leaving the benzophenone unreacted, which is then reduced during workup or simply recovered. -
Prevention: Use Karl-Fischer titration to ensure solvent water content is <50 ppm.
Q4: My product contains a silyl impurity that is difficult to remove.
-
Diagnosis: Incomplete hydrolysis of the silyl ether intermediate (
). The gem-difluoro group creates steric bulk and electronic withdrawal, making the Si-O bond stronger than in typical silyl ethers. -
Solution: Increase the hydrolysis time or temperature. Switch from aqueous HCl to TBAF in THF (1.0 equiv) for 1 hour at RT, which cleaves the silyl ether more aggressively.
Category C: Safety & Handling
Q5: Is
-
Safety Profile: No, it is not explosive, but it is highly flammable (Flash point < 20°C). It must be handled in a fume hood away from static sources.
-
Specific Hazard: Upon contact with strong bases (without substrate), it can release difluorocarbene, which can polymerize or react violently with other nucleophiles. Always have the substrate (benzophenone) present before adding the base/catalyst.
Troubleshooting Logic Tree
Use this decision matrix to diagnose stalled or failing reactions.
Caption: Figure 2. Diagnostic logic for reaction failure modes. "Induction Period" is the most common cause of error.
References & Authority
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link
-
Foundational text on the mechanism of Ruppert-Prakash reagents.
-
-
Dilman, A. D., & Levin, V. V. (2008). Nucleophilic difluoromethylation. European Journal of Organic Chemistry, 2008(22), 3799-3805.
-
Specific discussion on the stability and reactivity differences between trifluoro- and difluoromethyl anions.
-
-
Prakash, G. K. S., et al. (2011). Direct Difluoromethylation of Alcohols with TMS-CF2H. European Journal of Organic Chemistry.
-
Provides specific spectral data and workup conditions for difluoromethyl alcohols.
-
-
Safety Data Sheet (SDS): (Trifluoromethyl)trimethylsilane (TMS-CF3) and analogues. Sigma-Aldrich / Merck. Link
-
Mandatory safety verification for flammability and toxicity data.
-
Sources
Managing exothermic events in direct fluorination reactions
Technical Support Center: Direct Fluorination & Exotherm Management Status: Online | Specialist: Senior Application Scientist Dr. H. Vance
Welcome to the Advanced Fluorination Support Hub. Below you will find field-validated protocols for managing the extreme exothermicity of direct fluorination (
Part 1: Critical Safety & Immediate Response
Q: I am detecting a rapid temperature spike ( ) in my batch reactor. What is the immediate protocol?
A: Initiate the "Dilution-Quench" Sequence immediately. Do not attempt to simply "cool" the reactor; the heat generation rate of a radical fluorination chain reaction exceeds the heat removal capacity of most jacketed batch vessels.
Emergency Protocol:
-
Stop
Flow: Immediately cut the fluorine feed. -
Nitrogen Flush: Switch the input line to high-velocity
(or He) to dilute the headspace and quench the gas-phase radical propagation. -
Emergency Cooling: Maximize coolant flow, but rely on the
flush to starve the reaction.
The Mechanism:
Direct fluorination often competes between a controlled electrophilic pathway and a chaotic radical pathway. A temperature spike indicates the radical chain mechanism has taken over. Diluting the gas phase reduces the probability of
Q: How do I design a safety interlock system for continuous flow fluorination?
A: Implement a "Three-Stage Logic" control loop.
In microreactors, the surface-to-volume ratio is high (
Figure 1: Automated safety logic for continuous fluorination. SCRAM denotes emergency shutdown.
Part 2: Experimental Setup & Solvent Strategy
Q: My product is charring (tar formation). I am using DCM. What is wrong?
A: You are likely promoting radical propagation due to low solvent polarity.
Dichloromethane (DCM) has a low dielectric constant. In non-polar media, the reaction tends toward a free-radical mechanism (
The Fix: Switch to High-Polarity or Acidic Solvents.
To favor the electrophilic mechanism (where
Recommended Solvent Systems:
| Solvent System | Dielectric ( | Application | Mechanism Promoted |
| Acetonitrile (MeCN) | 37.5 | General substrates | Polar/Electrophilic |
| Formic Acid ( | 58.0 | Deactivated aromatics | Highly Electrophilic |
| Sulfuric Acid ( | 100+ | "Chambers" Method [2] | Super-Electrophilic |
| DCM / | 4.8 - 8.9 | AVOID for direct | Radical (High Char Risk) |
Why it works: High dielectric solvents solvate the
Q: How do I passivate my stainless steel reactor before the first run?
A: Create a Metal-Fluoride Shield.
You cannot expose fresh steel to high-concentration
Passivation Protocol:
-
Clean: Degrease the reactor with acetone, then dry with
for 12 hours. -
Dilute Feed: Introduce 1%
in at room temperature. Flow for 2 hours. -
Ramp Pressure: Slowly increase pressure to working limits (e.g., 5 bar) over 4 hours.
-
Ramp Concentration: Increase
concentration to 5%, then 10%, then 20% (or working conc). -
Verification: The reactor is passivated when no pressure drop is observed in a closed system over 1 hour.
Part 3: Troubleshooting Yield & Selectivity
Q: I am getting low yield due to "over-fluorination." How do I stop at mono-fluorination?
A: Control the Protonation State. In many cases, the HF generated as a byproduct protonates the substrate (especially amines), deactivating it toward further electrophilic attack. However, if your substrate is acid-sensitive or if you need to prevent multi-fluorination on an activated ring, you need to manage the HF.
Strategy A: The "Acid-Sponge" Method (For Acid-Sensitive Substrates)
Add Sodium Fluoride (NaF) pellets to the reaction mixture.
Strategy B: The "Super-Acid" Method (For Selectivity)
Dissolve the substrate in concentrated
Q: How do I determine the correct flow rate for a Microreactor setup?
A: Calculate the Gas-Liquid Mass Transfer Coefficient (
Optimization Workflow:
-
Stoichiometry: Set
equivalents to 1.1x (slight excess). -
Residence Time: Start with a residence time (
) of 1-2 seconds. -
Diagram Logic: Use the decision tree below to tune parameters.
Figure 2: Process optimization loop for microreactor fluorination.
References
-
Chambers, R. D., et al. (2000). Elemental fluorine.[1][2][3][4][5] Part 11. Gas–liquid thin film microreactors for selective direct fluorination. Journal of Fluorine Chemistry.[1]
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.
-
Hutchinson, J., & Sandford, G. (1997). Elemental fluorine in organic synthesis.[1][2][5][6][7] Topics in Current Chemistry.
-
Rozen, S. (2006).[2] Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it.[2][5][7] Advances in Organic Synthesis.[2]
-
Turnbull, M. D., et al. (2004). Microfluidics-Based Reactors for Safe Fluorinations Using Elemental Fluorine.[3] CHIMIA.[2][3][8]
Sources
- 1. Direct fluorination of toluene using elemental fluorine in gas/liquid microreactors | Scilit [scilit.com]
- 2. benthamscience.com [benthamscience.com]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mepi.fr [mepi.fr]
Optimizing catalyst loading for cross-coupling of fluorinated compounds
Welcome to the Fluorinated Coupling Optimization Center .
As a Senior Application Scientist, I understand that coupling fluorinated substrates is not merely "standard coupling with a different substituent." The high electronegativity of fluorine distorts the electron density of the aryl ring, fundamentally altering the kinetics of the catalytic cycle. It accelerates oxidative addition but often creates a thermodynamic sink that stalls transmetalation or promotes deleterious side pathways like hydrodefluorination (HDF).
This guide is structured to move you from "reaction failure" to "process control."
Module 1: Diagnostic Logic (Visual)
Before adjusting loading, you must identify why the reaction is failing. Fluorinated substrates often exhibit "silent failures" where the catalyst dies due to the formation of stable, unreactive Pd(II)-F heteroaryl complexes.
Figure 1: Diagnostic logic tree for isolating failure modes in fluorinated cross-coupling.
Module 2: The "Fluorine Effect" & Catalyst Selection
The Core Problem:
Fluorine substituents withdraw electron density (
-
Oxidative Addition (OA): Usually faster for fluorinated aryl halides.
-
Transmetalation (TM): The resulting Pd(II)-Ar(F) complex is electron-deficient and highly stabilized, often making it reluctant to undergo transmetalation.
-
Side Reactions: The electron-deficient Pd center is "hungry" for electron density, making it susceptible to hydride abstraction (leading to HDF) if the transmetalation is slow [1].
The Solution: Ligand & Precatalyst Strategy Do not use Pd(PPh3)4 or Pd(OAc)2/Ligand mixtures for optimization. The induction period required to reduce Pd(II) to Pd(0) allows the fluorinated substrate to degrade or the catalyst to aggregate.
Recommendation: Use Buchwald G3 or G4 Precatalysts [2].
-
Why? They generate the active L-Pd(0) species immediately upon base exposure, saturating the cycle before side reactions can compete.
-
Ligand Choice:
-
For General Coupling:XPhos or RuPhos (Bulky, electron-rich). The bulk forces the reaction forward through Reductive Elimination; the electron richness stabilizes the Pd(0) species [3].
-
For 5-Membered Heterocycles:XantPhos or Pd-PEPPSI-IPent (N-Heterocyclic Carbenes).
-
Module 3: The "Zero-Sum" Loading Protocol
Do not guess catalyst loading. Use this High-Throughput Screening (HTS) Micro-scale Protocol to determine the "Cliffs of Failure"—the exact loading where the reaction stops working.
Objective: Define the Minimum Effective Loading (MEL).
Experimental Setup Table:
| Variable | Condition A (Standard) | Condition B (Challenging) |
| Scale | 0.1 mmol (Screening Scale) | 0.1 mmol |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | THF/Water (If inorganic base used) |
| Base | K3PO4 (Weak, anhydrous) | K2CO3 or Cs2CO3 |
| Temperature | 80°C | 60°C (To preserve F-groups) |
| Time | 2 Hours (Kinetic check) | 12 Hours (Endpoint check) |
Step-by-Step Loading Ramp:
-
Stock Solution: Prepare a stock solution of the G3/G4 Precatalyst in the reaction solvent (e.g., 2.5 mM).
-
The Array: Set up 5 vials with the following loadings:
-
Execution: Add substrates and base. Add catalyst stock last. Seal and heat.
-
Analysis: Analyze by UPLC/HPLC at 2 hours.
-
Success: >90% conversion.
-
Failure: <50% conversion or >10% HDF byproduct.
-
Interpretation: If 0.5% works but 0.1% fails, your MEL is likely 0.25%. Set your process loading to 0.35% (MEL + 40% safety margin).
Module 4: Troubleshooting Specific F-Issues
Q1: I see significant Hydrodefluorination (HDF). My Fluorine is gone/replaced by Hydrogen.
Cause: The Pd(II) intermediate is waiting too long for transmetalation. It grabs a hydride from the solvent (alcohol/THF) or the amine base [4]. The Fix:
-
Solvent Switch: Remove sources of
-hydrides. Switch from THF or Isopropanol to Toluene or Dioxane . -
Base Switch: Switch from amine bases (Et3N) or alkoxides to Inorganic Carbonates (Cs2CO3) or Phosphates (K3PO4) .
-
Increase Catalyst: Counter-intuitively, increasing catalyst loading can sometimes outcompete the slow HDF background rate by forcing the main cycle to turn over faster (concentration dependence).
Q2: The reaction stalls at 60% conversion. Adding more catalyst later doesn't help.
Cause: Product Inhibition. The fluorinated biaryl product might be coordinating to the Pd, poisoning it. Or, the boronic acid has decomposed (protodeboronation is faster with F-substrates). The Fix:
-
Boron Excess: Increase the boronic acid equivalents to 1.5 - 2.0 equiv.
-
Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its concentration low relative to the catalyst, preventing Pd-clustering.
Module 5: Process Cleanup (Metal Scavenging)
For drug development, residual Pd must be <10 ppm (often <1 ppm). Fluorinated products are often lipophilic, dragging Pd complexes with them into the organic phase.
Scavenging Protocol [5]:
-
Adsorbent: Use Thiol-modified Silica (e.g., SiliaMetS® Thiol) or Activated Carbon .
-
Process:
-
Dilute crude reaction mixture in EtOAc or THF.
-
Add Scavenger (20 wt% relative to theoretical product mass).
-
Heat to 50°C for 1 hour (Crucial: Heat is needed to break the strong Pd-Ligand-Product interactions).
-
Filter through Celite.
-
-
Validation: Check Pd levels via ICP-MS.
Module 6: Mechanism Visualization
Understanding where the cycle breaks is key to fixing it.
Figure 2: The Catalytic Cycle highlighting the stability trap of the fluorinated Pd(II) intermediate.
References
-
Mechanistic Insights into Hydrodehalogenation: Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[3][4] Source: Organometallics (ACS). URL:[Link][4]
-
Ligand Effects on Fluorinated Substrates: Title: Highly Active Catalyst for Suzuki–Miyaura Coupling...[5] Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Source: Organic Letters (ACS). URL:[Link]
-
Hydrodefluorination Mechanisms: Title: Catalytic Hydrodefluorination via Oxidative Addition... at Bi(I)/Bi(III) Centers (Comparative Mechanism). Source: Journal of the American Chemical Society. URL:[Link]
-
Palladium Removal Strategies: Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Source: Organic Process Research & Development. URL:[Link]
Sources
Column chromatography techniques for separating fluorinated compounds
Technical Support Center: Chromatography of Fluorinated Compounds
Status: Active Operator: Senior Application Scientist (Separation Science Division) Ticket ID: F-CHEM-SEP-001
Executive Summary
Fluorine introduces unique physicochemical properties—high electronegativity, small atomic radius (1.47 Å), and low polarizability—that defy standard "hydrophobic-only" separation logic. While C18 columns rely on solvophobic interactions, separating fluorinated compounds (especially regioisomers or "fluorous-tagged" molecules) often requires leveraging "orthogonal" mechanisms like dipole-dipole interactions,
This guide addresses the specific challenges of retaining and resolving fluorinated analytes, divided into Stationary Phase Selection , Method Optimization , and Fluorous Solid-Phase Extraction (F-SPE) .
Part 1: Stationary Phase Selection Strategy
Q: My fluorinated aromatic regioisomers co-elute on C18. What is the best alternative?
A: Switch to a Pentafluorophenyl (PFP or F5) stationary phase.
While C18 separates primarily by hydrophobicity (carbon content), PFP phases employ a "multi-mode" retention mechanism.[1] The electron-deficient aromatic ring of the PFP ligand acts as a Lewis acid, engaging in strong
Q: When should I use a "Fluorous" (Perfluoroalkyl) column versus a PFP column?
A: This depends entirely on the "fluorine content" of your analyte:
-
Use PFP (Pentafluorophenyl): For "Sparse Fluorination" (e.g., pharmaceutical candidates with 1–3 fluorine atoms). The mechanism here is aromatic interaction and dipole selectivity.
-
Use Fluorous (Perfluoroalkyl, e.g., C8F17): For "Heavy Fluorination" (e.g., perfluorinated tags, fluorous synthesis intermediates). These phases rely on "fluorous-fluorous" interactions, which are extremely specific and allow the separation of fluorine-rich molecules from bulk organic compounds [2].
Table 1: Stationary Phase Selection Matrix for Fluorinated Compounds
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Fluorous (Perfluoroalkyl) |
| Primary Mechanism | Hydrophobic (Solvophobic) | Fluorous-Fluorous Interaction | |
| Best For | General screening; alkyl-fluorides | Aromatic fluorides, Regioisomers, Polar bases | Perfluorinated tags, Highly fluorinated mixtures |
| Isomer Resolution | Low to Moderate | High (Sensitive to F-position) | Moderate |
| Retention Behavior | Increases with alkyl chain length | "U-Shape" (Retains both polar & non-polar) | Retains only high-F content molecules |
Visualization: Column Selection Decision Tree
Figure 1: Decision logic for selecting the optimal stationary phase based on fluorine content and structural isomerism.
Part 2: Troubleshooting & Optimization
Q: I am seeing severe peak tailing for my fluorinated amine on a PFP column. Why?
A: PFP phases often possess higher silanol activity than modern end-capped C18 columns. The electronegative fluorine atoms on the PFP ring withdraw electron density, making the stationary phase somewhat electron-deficient. However, the underlying silica support can still interact with basic amines via ion exchange. Protocol to Fix:
-
Buffer Selection: Do not use neutral water/organic gradients. Use Ammonium Formate or Ammonium Acetate (10–25 mM) to suppress silanol ionization.
-
pH Adjustment: Lower the pH to ~3.0 (keeps silanols protonated/neutral) or raise it (if the column allows) to suppress the amine's ionization.
-
Mobile Phase Choice: Methanol often provides better selectivity on PFP columns than Acetonitrile due to its ability to participate in H-bonding, which complements the PFP's H-bond acceptor nature [3].
Q: My retention times are drifting on the PFP column.
A: PFP columns require longer equilibration times than C18. Because PFP relies on rigid dipole orientation and surface wetting, rapid changes in organic modifier percentage can cause "hysteresis" (memory effects). Self-Validating Step: Run a "sawtooth" gradient (0% to 100% B) twice without injection before your sequence to fully wet the phase. Ensure your re-equilibration time is at least 10 column volumes (vs. the standard 3-5 for C18).
Part 3: Fluorous Solid-Phase Extraction (F-SPE)
Q: How do I separate a fluorous-tagged product from non-fluorinated impurities?
A: You need to use Fluorous Solid-Phase Extraction (F-SPE) . This is a digital separation technique: either the compound sticks (fluorous) or it doesn't (organic). It is distinct from standard HPLC.
Protocol: F-SPE Workflow
Objective: Isolate a perfluoro-tagged molecule (
-
Conditioning: Wash cartridge with DMF (fluorophobic) to wet the bed.
-
Loading: Dissolve sample in a fluorophobic solvent (e.g., DMF, MeOH, or DMSO).
-
Critical: Do NOT load in THF or Ether; these are "fluorophilic" and will wash your product off immediately.
-
-
Fluorophobic Wash (Elute Impurities): Flush with 80% MeOH/Water.
-
Result: Non-fluorinated organic compounds elute.[2] The fluorous-tagged product remains bound to the fluorous silica.
-
-
Fluorophilic Elution (Elute Product): Flush with 100% THF, Acetone, or pure Methanol (depending on tag strength).
-
Result: The fluorous interactions are disrupted, and the pure product elutes [4].
-
Visualization: F-SPE Separation Logic
Figure 2: The "Catch-and-Release" mechanism of Fluorous Solid Phase Extraction (F-SPE).
References
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.
-
Curran, D. P. (2001). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron.
-
Advanced Chromatography Technologies. (2020). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[1]
-
Zhang, W. (2009). Fluorous solid-phase extraction (F-SPE) for the separation of perfluorochemicals. Royal Society of Chemistry.
Sources
Common pitfalls in handling anhydrous reagents for Grignard synthesis
Status: Operational Agent: Senior Application Scientist Ticket Focus: Grignard Reagent Synthesis & Handling Urgency: High (Safety/Yield Critical)
Part 1: The Criticality of "Dry" (Theory & Specs)
Welcome to the support hub. If you are here, you are likely facing one of two realities: your reaction never started, or it started too fast and threatened to leave the flask. Both stem from a misunderstanding of what "anhydrous" actually means in organometallic chemistry.
In Grignard synthesis, water is not just a contaminant; it is a stoichiometric inhibitor. The
The "Keg" Effect: Many researchers rely on "anhydrous" solvents from a sealed bottle. Once that septum is punctured, the solvent is compromised. A 1L bottle of THF with 50 ppm water contains ~50 mg of water. If you are running a millimolar scale reaction, this is enough to quench a significant percentage of your initiator, stalling the reaction and leading to a false "induction period."
Quantitative Tolerance Table
| Parameter | Standard Grade | "Anhydrous" Bottle | Required for Grignard | Verification Method |
| Water Content | > 500 ppm | < 50 ppm (at opening) | < 10 ppm | Karl Fischer (Coulometric) |
| Peroxides | Variable | < 20 ppm | < 5 ppm | Quantofix® Strips / KI Titration |
| Dissolved | Saturated | Variable | Degassed | Freeze-Pump-Thaw / Sparging |
Part 2: Troubleshooting Guides (The "Tickets")
Ticket #001: The "Sleeping" Reaction (Induction Period)
Symptom: You added the alkyl halide to the magnesium. No bubbles. No heat. You added more halide. Still nothing.
Root Cause: Magnesium Passivation.[1] The Mg surface is coated in
The Logic of Initiation
Below is the decision tree for safely navigating the induction period.
Figure 1: Decision logic for handling a stalled Grignard initiation. Note the critical "Stop" point to prevent runaway.
Ticket #002: The "Dead" Yield (Quenching)
Symptom: Reaction proceeded, but yield is < 30%. Product is mostly reduced alkane (
-
Moisture: Solvent was not truly dry.
-
Oxygen: Atmosphere was not inert (Grignards react with
to form hydroperoxides/alcohols). -
Wurtz Coupling: Reaction temperature too high or halide addition too fast.
Part 3: Protocol – The Self-Validating Setup
This protocol uses Molecular Sieves rather than sodium stills.[3][4] Research by Williams & Lawton (2010) demonstrated that activated 3Å sieves are superior to Na/Benzophenone for drying THF, achieving water levels < 5 ppm without the fire hazard of molten sodium [1].
Phase 1: Solvent Preparation (The Sieve Method)
-
Activation: Heat 3Å molecular sieves (beads, not powder) to 300°C under high vacuum for 24 hours. Trustworthiness Check: If they don't get hot when water is added to a test aliquot, they are dead.
-
Storage: Store solvent over activated sieves (20% m/v) for at least 48 hours prior to use.
-
Testing: Perform a Karl Fischer titration. If unavailable, use the Benzophenone Indicator Test (add a small amount of Na/Benzophenone to a test aliquot; if it stays blue, you are dry).
Phase 2: The Reaction Setup
-
Bake Out: Assemble glassware (flask, condenser, addition funnel) and flame-dry under vacuum (Schlenk line) or bake in an oven at >120°C for 2 hours. Assemble while hot under a stream of Argon.
-
The Magnesium: Use turnings, not powder (powder oxidizes too fast).
-
Expert Tip: Dry stir the magnesium under vacuum/Ar for 30 minutes to create friction and expose fresh metal surfaces.
-
-
The Activator (Self-Validating Step):
Phase 3: The Transfer (Schlenk Technique)
Never pour solvents. Use positive pressure cannulation.
Figure 2: Positive pressure transfer prevents atmospheric moisture ingress during solvent addition.
Part 4: FAQs
Q: Can I use Nitrogen instead of Argon?
A: Yes, for most Grignards. However, Lithium metal reactions (if you are doing Lithium-Halogen exchange) react with
Q: My THF has stabilizers (BHT). Does this affect the Grignard? A: Generally, no. BHT is a radical scavenger. Grignard formation involves radical intermediates on the Mg surface, but BHT concentrations are usually too low to inhibit the reaction significantly. However, peroxides are the real enemy. Always test old THF for peroxides using starch-iodide paper or Quantofix strips before distillation or drying [3].
Q: The reaction is boiling uncontrollably. What do I do? A: Do not use water to cool it (glass might crack + fire hazard).
-
Stop stirring (breaks the vortex, reduces surface area).
-
Raise the oil bath immediately.
-
Apply an ice bath cautiously (thermal shock risk).
-
If available, have a blast shield ready. This is why we add halide dropwise —to keep the rate limited by addition, not kinetics.
References
-
Williams, D. B. G., & Lawton, M. (2010).[6][7] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[6] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Organic Syntheses. (1925). Methyl Magnesium Iodide.[5] Org. Synth. 1925, 5, 75. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. moodle2.units.it [moodle2.units.it]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorination Optimization Hub: Technical Support for Electrophilic Pathways
Welcome to the Fluorination Optimization Hub. This guide is designed for process chemists and medicinal chemists encountering selectivity barriers in electrophilic fluorination. Unlike standard operating procedures, this resource focuses on failure mode analysis —diagnosing why byproducts form and how to engineer the reaction environment to suppress them.
Module 1: Reagent Selection & Reactivity Tuning
The Core Problem: The most common cause of "tarry" mixtures or poly-fluorinated byproducts is a mismatch between substrate nucleophilicity and reagent electrophilicity (
Reagent Reactivity Hierarchy
Do not default to Selectfluor® simply because it is common. Use this hierarchy to match your reagent to your substrate's electron density.
| Reagent | Relative Reactivity ( | Solubility Profile | Best For... | Primary Byproduct Risk |
| Selectfluor® | High (1.0) | Polar (MeCN, H2O) | Unactivated arenes, glycals, robust enols. | Over-fluorination, oxidative degradation (SET). |
| N-Fluoropyridinium | Tunable | Polar/Organic | Substrates requiring fine-tuned | Hydrolysis (moisture sensitive).[1] |
| NFSI | Low ( | Organic (DCM, Toluene) | Enantioselective catalysis, silyl enol ethers, carbanions. | Low conversion, sulfonylation (side reaction). |
Decision Logic: Selecting the Right "F+" Source
Use this logic flow to determine the starting point for your optimization.
Figure 1: Reagent selection logic based on substrate electronics and stereochemical requirements.
Module 2: Troubleshooting & Failure Analysis
Format: Symptom-Based Diagnosis.
Issue 1: "I am seeing significant difluorination (over-reaction)."
Diagnosis: The monofluorinated product is often more enolizable (reactive) than the starting material due to the inductive effect of fluorine destabilizing the keto-form, pushing the equilibrium toward the reactive enol. Corrective Actions:
-
Stoichiometry: Reduce reagent loading to 0.85–0.95 equivalents . Never use excess.
-
Proton Management: The reaction generates H+ (or H-TEDA). Accumulating acid catalyzes enolization. Add a non-nucleophilic base (e.g., NaHCO3 or 2,6-di-tert-butylpyridine ) to buffer the pH.
-
Temperature: Lower the temperature to -20°C. Selectfluor is reactive enough to function at sub-ambient temperatures, favoring the kinetic mono-product.
Issue 2: "My regioisomers are scrambling (Ortho/Para ratios are off)."
Diagnosis: You may be triggering a Single Electron Transfer (SET) pathway instead of a polar
-
Add 10 mol% TEMPO or BHT (radical scavengers) to the reaction.
-
Observation: If the reaction stops or the regioselectivity shifts drastically, you were operating under a radical mechanism. Corrective Action: Switch to NFSI (higher reduction potential barrier) or change solvent to Nitromethane to stabilize the polar transition state.
Issue 3: "The reaction turns black/tarry (Polymerization)."
Diagnosis: Uncontrolled HF generation. As
-
HF Scavenging: Run the reaction in the presence of anhydrous Molecular Sieves (3Å) or solid Na2CO3 .
-
Solvent Switch: Avoid ethers (THF) which can ring-open in the presence of HF. Use Dichloromethane (DCM) or Acetonitrile (MeCN) .
Module 3: The Critical Role of Solvent
The solvent is not just a medium; it is a catalyst tuner.
| Solvent | Effect on Selectivity | Risk Factor |
| Acetonitrile (MeCN) | Standard. Solubilizes Selectfluor. Good dipole stabilization. | Ritter Reaction: The solvent can attack carbocation intermediates, forming acetamide byproducts. |
| Nitromethane (MeNO2) | High Selectivity. Acts as a Lewis base to "soften" the reagent and stabilize cationic intermediates.[2] | Safety (Energetic material).[3][4] |
| Methanol (MeOH) | Trapping. Promotes formation of fluoro-methoxy adducts (useful if target is a ketal). | Solvolysis of starting material. |
| HFIP (Hexafluoroisopropanol) | Activation. H-bond donor that activates the fluorinating reagent, increasing rate without heat. | Volatility and cost. |
Module 4: Standardized Protocol
Workflow: Monofluorination of a
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask under
. -
Substrate: 1.0 mmol
-ketoester. -
Solvent: Anhydrous MeCN (0.1 M concentration).
-
Catalyst (Optional): 10 mol%
(Lewis acid stabilizes the chelated enolate, directing fluorination).
-
-
Reagent Addition (The "Slow Feed"):
-
Dissolve Selectfluor (0.95 mmol, 0.95 eq) in minimal MeCN.
-
Cool reaction mixture to 0°C .
-
Add Selectfluor solution dropwise over 30 minutes . Rapid addition creates local hotspots favoring difluorination.
-
-
Reaction Monitoring:
-
Stir at 0°C for 2 hours.
-
Checkpoint: Check TLC/NMR. If conversion <50%, allow to warm to RT. Do not heat above 40°C.
-
-
Quench & Workup (Crucial for Purity):
-
Pour mixture into saturated NaHCO3 (neutralizes HF and H-TEDA).
-
Extract with DCM.[1]
-
Wash: 1x Water, 1x Brine.
-
Dry:
.
-
Visualizing the Pathway Divergence
Understanding where the mechanism branches is key to stopping byproducts.
Figure 2: Mechanistic divergence showing how reaction conditions (Solvent/Temp) dictate the route to Target vs. Byproduct.
References
-
Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications. Link
-
Rozatian, N., et al. (2018). A Quantitative Reactivity Scale for Electrophilic Fluorinating Reagents. Chemical Science.[5] Link
-
Togni, A., et al. (2010). Catalytic Enantioselective Fluorination.[5] Chemical Reviews. Link
-
Li, Z., et al. (2020). Nitromethane as a solvent for the activation of electrophilic fluorination reagents. Science. Link
-
Brooks, A. F., et al. (2014). Late-Stage [18F]Fluorination: New Solutions to Old Problems. Chemical Science (Gouverneur Lab). Link
Sources
Automated Reaction Optimization for Fluorination Processes
Technical Support Center & Troubleshooting Hub
To: Research Scientists, Process Chemists, and Automation Engineers From: Senior Application Scientist, Automated Synthesis Division Subject: Advanced Protocols for High-Throughput and Flow Fluorination
Introduction: The Fluorination Paradox
Fluorination is the ultimate test of automated systems. The chemistry is often corrosive, moisture-sensitive, and prone to precipitation (salts), while the objective—late-stage functionalization—demands high precision on valuable substrates.
This guide is not a generic manual. It is a collection of field-validated protocols designed to address the specific failure modes of automated fluorination: hardware corrosion, solids clogging, and algorithmic non-convergence.
Module 1: Hardware Integrity & Corrosive Handling
The Issue: Fluorinating agents (e.g., DAST, HF-pyridine, Selectfluor) degrade standard stainless steel and glass. Leaks in an automated system are not just messy; they are catastrophic.
Visual Guide: Corrosion-Resistant Flow Architecture
The following diagram illustrates a self-monitoring flow loop designed for handling aggressive fluorinating agents.
Caption: Schematic of a corrosion-resistant flow setup. Note the inline quench positioned BEFORE the Back Pressure Regulator (BPR) to prevent corrosion of sensitive downstream components.
Material Selection Matrix
Data synthesized from industrial corrosion resistance charts.
| Material | Compatibility (DAST/Deoxo-Fluor) | Compatibility (Anhydrous HF) | Compatibility (Selectfluor) | Application Note |
| Stainless Steel (316L) | ❌ Severe Pitting | ❌ Rapid Corrosion | ⚠️ Acceptable (Dry) | Avoid for wetted parts. |
| Hastelloy C-276 | ✅ Excellent | ✅ Excellent | ✅ Excellent | Best for pump heads and BPRs. |
| PFA / PTFE | ✅ Excellent | ✅ Excellent | ✅ Excellent | Ideal for tubing/reactors. Permeable to HF gas over time. |
| Silicon Carbide (SiC) | ✅ Excellent | ✅ Excellent | ✅ Excellent | Best for heat transfer plates and mixers. |
| Glass / Quartz | ❌ Etching Risk | ❌ Dissolves | ✅ Excellent | Do NOT use with HF sources. |
Troubleshooting: "My system pressure is spiking erratically."
Diagnosis: This is likely salt precipitation (e.g., KF or byproduct salts) or polymerization of the fluorinating agent.
The Self-Validating Protocol: The "Solvent Sweep" Test
-
Isolate: Disconnect the reactor outlet from the BPR.
-
Test: Pump pure solvent at the target flow rate.
-
Pass: Pressure < 2 bar.
-
Fail: Blockage is in the reactor coil.
-
-
Validation Step: If the reactor is clear, reconnect the BPR and pump solvent.
-
Pass: Pressure is stable at setpoint.
-
Fail: BPR membrane is corroded or clogged. Replace immediately.
-
-
Prevention: For nucleophilic fluorination (using CsF/KF), switch to packed-bed reactors rather than coils to manage solids, or use solubilizing agents like 18-crown-6 [1].
Module 2: Algorithmic Optimization (The "Brain")
The Issue: Automated systems often fail to find the "optimum" because fluorination landscapes are jagged (steep cliffs between high yield and decomposition). Standard algorithms (like Nelder-Mead) get stuck in local optima.
Visual Guide: Bayesian Optimization Loop
Bayesian Optimization (BO) is superior for fluorination because it models uncertainty, preventing the system from wasting expensive reagents on "dead" chemical space [2, 3].
Caption: The Bayesian Optimization cycle. The 'Acquisition Function' balances Exploration (trying new areas) vs. Exploitation (refining the best area).
FAQ: Optimization Failures
Q: The algorithm is converging, but the yield is low (<20%). Why? A: You are likely in a local optimum .
-
Technical Fix: Change your Acquisition Function from "Expected Improvement" (greedy) to "Upper Confidence Bound" (exploratory) with a higher beta value. This forces the system to test "risky" areas of the temperature/stoichiometry map.
-
Chemical Fix: The reaction might be kinetically limited. Add Residence Time as a variable with a wider upper bound.
Q: The system optimizes for Yield, but the product is dirty. A: You are optimizing a single objective.
-
Solution: Switch to Multi-Objective Optimization (Pareto Optimization) . Define your objective function as:
Where is weighted heavily to penalize side-product formation [3].
Module 3: Chemistry-Specific Protocols
The Issue: Fluorination reagents are diverse. A protocol for Selectfluor (electrophilic) will destroy a system set up for KF (nucleophilic).
Reagent Suitability for Automation
| Reagent Class | Examples | Automation Challenge | Recommended Solution |
| Electrophilic | Selectfluor, NFSI | Low solubility in non-polar solvents. | Use MeCN/Water mixtures; ensure high flow rates to prevent settling. |
| Nucleophilic | DAST, Deoxo-Fluor | Explosive hazard upon heating; reacts violently with water. | Strict exclusion of moisture. Use PTFE lines. Quench with NaHCO3 immediately post-reactor. |
| Salts | KF, CsF, TBAF | Heterogeneous (solids); severe clogging risk. | Use packed-bed reactors (solid stationary phase, liquid mobile phase) or phase transfer catalysts (18-crown-6). |
| Gas | Fluorine ( | Extreme corrosion; toxicity. | Requires specialized Monel/Nickel mass flow controllers. Not recommended for standard automation. |
Protocol: Automated Startup for Moisture-Sensitive Reagents (e.g., DAST)
Failure to dry the system is the #1 cause of pump seizure in DAST reactions.
-
The "Flame" Dry (Automated Equivalent):
-
Flush system with anhydrous THF for 20 residence times.
-
Set reactor temperature to 100°C (if material permits) while flushing with dry
gas for 30 minutes.
-
-
The Karl Fischer Check (Self-Validation):
-
Sample the outlet solvent before introducing reagent.
-
Requirement: Water content must be < 50 ppm. If > 50 ppm, repeat step 1.
-
-
Priming:
References
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 2018.[5] [Link]
-
Bayesian optimization for chemical reactions. Digital Discovery (RSC), 2024.[6] [Link]
-
Bayesian reaction optimization as a tool for chemical synthesis. Nature, 2021. [Link]
-
Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination. PMC (NIH), 2014. [Link]
-
Safer fluorination process developed using flow electrochemistry. Chemistry World, 2021. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Difluoroalcohols: Selectfluor vs. DAST
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoromethylene group (CF2) is of particular interest as a bioisostere for carbonyl groups, ethers, and other functionalities. This guide provides an in-depth comparison of two prominent reagents for the synthesis of difluoroalcohols and their precursors: Selectfluor, an electrophilic fluorinating agent, and Diethylaminosulfur Trifluoride (DAST), a nucleophilic fluorinating agent.
The Opposing Philosophies of Fluorination: Electrophilic vs. Nucleophilic
The synthesis of gem-difluoro compounds can be broadly approached from two mechanistically distinct pathways: electrophilic and nucleophilic fluorination.[1][2]
-
Electrophilic Fluorination , as exemplified by Selectfluor, involves the reaction of an electron-rich substrate (a nucleophile) with a reagent that delivers an electrophilic fluorine atom ("F+").[1][2]
-
Nucleophilic Fluorination , the domain of DAST, utilizes a reagent that provides a nucleophilic fluoride ion (F-) to displace a leaving group or add to an electrophilic center.[3][4]
This fundamental difference in reactivity dictates the substrate scope, reaction conditions, and safety considerations for each reagent.
DAST: The Workhorse of Deoxofluorination
Diethylaminosulfur trifluoride (DAST) is a versatile and widely used nucleophilic fluorinating agent, primarily employed for the conversion of hydroxyl and carbonyl groups to their corresponding fluorinated analogs.[5][6]
Mechanism of Action
The reaction of DAST with a carbonyl compound, such as a ketone or aldehyde, proceeds through the activation of the carbonyl oxygen by the sulfur atom of DAST. This is followed by the intramolecular delivery of a fluoride ion to the carbonyl carbon. A second equivalent of DAST can then activate the resulting α-fluoroalkoxide, leading to a second fluoride substitution to yield the gem-difluoroalkane.[6][7][8]
Caption: Proposed mechanism for the gem-difluorination of a carbonyl compound using DAST.
Substrate Scope and Applications
DAST is effective for the gem-difluorination of a wide range of aldehydes and ketones.[7][9] It is also extensively used to convert primary, secondary, and tertiary alcohols to monofluorides.[4][5][9] However, its utility can be limited by the substrate's propensity for rearrangement, as the reaction can proceed through carbocationic intermediates.[5][7]
Experimental Protocol: gem-Difluorination of a Ketone with DAST
The following is a general procedure for the gem-difluorination of a ketone using DAST.[3][10]
-
Preparation: A solution of the ketone (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: DAST (1.2-2.2 eq) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: The aqueous layer is extracted multiple times with DCM.
-
Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Safety and Handling
DAST is a hazardous reagent that requires careful handling.[11]
-
Toxicity and Corrosiveness: It is toxic, corrosive, and can cause severe skin burns and eye damage.[11]
-
Reactivity with Water: DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF).[10][11]
-
Thermal Instability: DAST is thermally unstable and can decompose explosively at temperatures above 90 °C.[4] Reactions should not be heated, and the reagent should be stored at low temperatures (below 0 °C is recommended).[4][11]
-
Required Precautions: All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a face shield, and using compatible materials (avoiding glass under pressure).[10][11]
Selectfluor: A Tamed Electrophilic Fluorine Source
Selectfluor (F-TEDA-BF4) is a stable, crystalline solid that serves as a powerful electrophilic fluorinating agent.[12][13] It is generally considered a safer and easier-to-handle alternative to many other fluorinating agents.[12][14]
Mechanism of Action
The gem-difluorination using Selectfluor typically proceeds via the fluorination of an enol or enolate intermediate. For substrates like 1,3-dicarbonyl compounds, the acidic α-protons are readily removed to form an enolate, which then attacks the electrophilic fluorine of Selectfluor. A second deprotonation and subsequent fluorination event furnishes the difluorinated product.[15]
Caption: General mechanism for the difluorination of a 1,3-dicarbonyl compound with Selectfluor.
Substrate Scope and Applications
Selectfluor is particularly effective for the α-fluorination and difluorination of carbonyl compounds with acidic α-protons, such as β-ketoesters and malonates.[12][15][16] It is also widely used for the fluorination of enamines, aromatics, and alkenes.[12][17] More recently, photoredox-catalyzed methods have expanded the use of Selectfluor for the deoxyfluorination of activated alcohols.[18]
Experimental Protocol: Difluorination of a 1,3-Dicarbonyl Compound with Selectfluor
The following is a general procedure for the difluorination of a 1,3-dicarbonyl compound.[15]
-
Preparation: The 1,3-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.
-
Reagent Addition: Selectfluor (2.1-2.5 eq) is added to the solution. The reaction can often be performed without a catalyst or base.[15]
-
Reaction: The mixture is stirred at room temperature or slightly elevated temperatures for several hours until the reaction is complete (monitored by TLC or NMR).
-
Workup: The reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Safety and Handling
Selectfluor is a stable, non-hygroscopic, crystalline solid, which makes it significantly easier and safer to handle than DAST.[12]
-
Stability: It is air and water-tolerant.[13]
-
Toxicity: While general laboratory precautions such as wearing gloves and safety glasses should always be followed, Selectfluor does not possess the acute toxicity and reactivity hazards associated with DAST.[19]
-
Oxidizing Agent: It is an oxidizing agent and should not be mixed with combustible materials.[10]
Head-to-Head Comparison: Selectfluor vs. DAST
| Feature | DAST (Diethylaminosulfur Trifluoride) | Selectfluor (F-TEDA-BF4) |
| Reagent Type | Nucleophilic Fluorinating Agent[3][4] | Electrophilic Fluorinating Agent[1][2][12] |
| Physical State | Yellow liquid[5] | Colorless, crystalline solid[12][13] |
| Mechanism | Deoxofluorination of carbonyls and alcohols[7][8] | Fluorination of nucleophilic carbons (e.g., enolates)[15] |
| Typical Substrates | Aldehydes, ketones, alcohols[5][7][9] | 1,3-Dicarbonyls, enamines, activated C-H bonds[12][15][16][20] |
| Reaction Conditions | Anhydrous, low temperatures (-78 °C to RT)[3][4] | Often mild, can be run in aqueous media[15] |
| Safety Profile | High Hazard: Toxic, corrosive, thermally unstable, reacts violently with water[4][11] | Low Hazard: Stable, non-volatile, air and water tolerant[12][13] |
| Handling | Requires specialized handling in a fume hood with extensive PPE[10][11] | Easy to handle, can be weighed in the open air[12] |
| Byproducts | Sulfur-based byproducts, potential for HF generation[7][21] | Non-toxic organic byproducts |
Conclusion and Recommendations
The choice between Selectfluor and DAST for the synthesis of difluoroalcohols and their precursors is dictated primarily by the nature of the substrate and the safety considerations of the intended reaction scale.
Choose DAST when:
-
Directly converting unactivated aldehydes or ketones to gem-difluorides.[7][9]
-
Converting alcohols to monofluorides is the primary goal.[4]
-
The necessary safety infrastructure and expertise for handling hazardous reagents are readily available.
Choose Selectfluor when:
-
Synthesizing α,α-difluoro-β-dicarbonyl compounds or similar activated systems.[15]
-
Safety and ease of handling are a primary concern.[14]
-
The substrate is an enamine or another electron-rich species amenable to electrophilic attack.[20]
-
Working in an environment where the use of highly toxic and water-reactive reagents is restricted.
References
- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
- Benchchem. (n.d.).
- Enamine. (n.d.). DAST.
- Common Organic Chemistry. (n.d.). Alcohol to Fluoride.
- Google Patents. (n.d.).
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via Selectfluor. (n.d.).
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST).
- Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.
- Safety First: Handling Diethylaminosulfur Trifluoride (DAST)
- Wikipedia. (n.d.).
- Enamine. (n.d.). SelectFluor.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 9).
- Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Scientific Update. (2019, July 30).
- MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- REF Impact Case Studies. (n.d.).
- Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. (n.d.). PMC.
- Wikipedia. (n.d.). Selectfluor.
- ResearchGate. (2025, August 10). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (2025, August 5).
- Organic Chemistry Portal. (n.d.).
- Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters†. (n.d.). PMC.
- A general, enantioselective synthesis of β- and γ-fluoroamines. (n.d.). PMC - NIH.
- PubMed. (2005, February 7). gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor and pyridinium polyhydrogen fluoride.
- Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST)
- Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024, July 29). PMC.
- Direct and Convenient Conversion of Alcohols to Fluorides | Organic Letters. (n.d.).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Chemical Communications (RSC Publishing). (n.d.). gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor® and pyridinium polyhydrogen fluoride.
- Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry.
- ACS Publications - ACS.org. (2011, August 9).
- PubMed. (2008, November 15).
- ResearchGate. (n.d.). Difluorination with Selectfluor (16-3a). | Download Scientific Diagram.
- Google Patents. (n.d.). JP2017197511A - Method for producing difluoroalcohol compound.
- Beilstein Journals. (n.d.).
- Insights in Basic Organic Chemistry 1. (2023, May 6). Electrophilic and nucleophilic reaction centers.
- PMC. (2024, May 31). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- MolCore. (2017, May 10). MSDS of Selectfluor.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. DAST - Enamine [enamine.net]
- 6. reddit.com [reddit.com]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 8. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 9. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. SelectFluor - Enamine [enamine.net]
- 13. Selectfluor - Wikipedia [en.wikipedia.org]
- 14. REF Case study search [impact.ref.ac.uk]
- 15. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 16. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 17. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientificupdate.com [scientificupdate.com]
- 19. molcore.com [molcore.com]
- 20. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
Comparative Reactivity Guide: 2,2-Difluoro- vs. 2,2,2-Trifluoro-1,1-diphenylethanol
[1]
Executive Summary
The critical distinction between these two fluorinated alcohols lies in the
-
2,2-Difluoro-1,1-diphenylethanol (DFDPE): A reactive precursor.[1] The presence of a proton on the difluoromethyl group (
) allows for -elimination, granting facile access to gem-difluoroolefins (bioisosteres of carbonyls). -
2,2,2-Trifluoro-1,1-diphenylethanol (TFDPE): A metabolic tank.[1] The perfluorinated methyl group (
) lacks -hydrogens, rendering the molecule inert to standard elimination. It functions primarily as a stable, bulky hydrogen-bond donor (HBD) or a precursor for -type Friedel-Crafts arylations.[1]
Physicochemical Core & Electronic Profile
The reactivity divergence stems from the electronic modulation of the benzhydryl center by the fluorine substituents.
| Feature | 2,2-Difluoro- (DFDPE) | 2,2,2-Trifluoro- (TFDPE) |
| Formula | ||
| Fluorine Motif | ||
| Yes (1 H) | No | |
| Inductive Effect (-I) | Strong | Very Strong (Maximal) |
| Acidity (pKa) | ~13.5 (Est.) | ~12.4 (Est. based on TFE) |
| H-Bond Donor | Moderate (OH & polarized CH) | Strong (OH activated by |
| Carbocation Stability | Destabilized (but accessible) | Highly Destabilized |
Mechanistic Insight: The "Lipophilic H-Bond"
-
TFDPE: The
group exerts a powerful electron-withdrawing effect, significantly lowering the pKa of the hydroxyl proton compared to non-fluorinated alcohols. This makes TFDPE an exceptional Hydrogen Bond Donor (HBD) for activating electrophiles (e.g., epoxides, carbonyls) in organocatalysis [1].[1] -
DFDPE: While also acidic, the
group possesses a unique "lipophilic hydrogen bond donor" capability via the polarized bond. This allows DFDPE to engage in secondary binding interactions within protein pockets that TFDPE cannot [2].
The Dehydration Divergence (The "Killer App")
The most chemically significant difference is the ability to form alkenes.
DFDPE: Gateway to gem-Difluoroolefins
DFDPE undergoes dehydration to form 1,1-difluoro-2,2-diphenylethene .[1] This reaction is driven by the acidity of the
Mechanism:
-
Activation of the hydroxyl group (protonation or sulfonate formation).[1]
-
Loss of leaving group to form the destabilized carbocation
. -
Rapid loss of the
-proton (hyperconjugative alignment) to form the double bond.
TFDPE: The Elimination Blockade
TFDPE cannot undergo
-
Retro-Friedel-Crafts: Cleavage of the C-Ph bond.
-
Complex Rearrangement: Migration of a phenyl group (Wagner-Meerwein), though this is energetically costly due to the electron-deficient nature of the migration terminus.
Visualization: Reactivity Pathways
Caption: Comparative elimination pathways. DFDPE accesses the alkene via proton loss; TFDPE is blocked by the perfluorinated methyl group.
Experimental Protocols
Protocol A: Synthesis of 1,1-Difluoro-2,2-diphenylethene from DFDPE
Method: Dehydration using Martin Sulfurane.[1][2][3] Rationale: Acid-catalyzed dehydration can be sluggish due to the destabilizing effect of fluorine on the carbocation. Martin Sulfurane acts as a mild, highly selective dehydrating agent for fluorinated alcohols [3].
Reagents:
-
Substrate: 2,2-Difluoro-1,1-diphenylethanol (
) -
Reagent: Martin Sulfurane [Bis(
-bis(trifluoromethyl)benzyloxy)diphenylsulfur] ( ) -
Solvent: Anhydrous
or (for monitoring)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve DFDPE (
) in anhydrous ( ). -
Addition: Cool the solution to
. Add Martin Sulfurane ( ) in one portion. -
Reaction: Stir at
for 30 minutes, then warm to room temperature. Monitor by TLC or NMR (Look for the shift from doublet to singlet). -
Workup: Quench with saturated
solution ( ). Extract with ( ). -
Purification: Dry organics over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc). The product is a crystalline solid or oil.
Protocol B: Friedel-Crafts Hydroxyalkylation (Synthesis of TFDPE)
Method: Generation of TFDPE from Trifluoroacetophenone.[1] Rationale: Since TFDPE is difficult to modify at the alkyl chain, it is often synthesized directly to install the motif.
Reagents:
-
Electrophile: 2,2,2-Trifluoroacetophenone (
) -
Nucleophile: Benzene (Solvent/Reagent excess)
-
Catalyst:
(Stoichiometric) or (Triflic acid)
Step-by-Step Workflow:
-
Setup: Charge a flask with anhydrous benzene (
, acting as solvent). -
Activation: Add anhydrous
( ) at . -
Addition: Dropwise add 2,2,2-trifluoroacetophenone. The Lewis acid coordinates the carbonyl oxygen, activating it.
-
Reaction: Reflux for 2–4 hours. The activated carbonyl acts as an electrophile, attacking the benzene ring.
-
Quench: Pour into ice-water/HCl mixture to break the Aluminum-alkoxide complex.
-
Isolation: Extract with ether, wash with brine, and recrystallize from Hexanes.
References
-
Shimizu, M., et al. "Fluorinated Alcohols as Solvents, Cosolvents, and Additives in Homogeneous Catalysis."[1] Chemical Reviews, 2005. Link
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[1] Journal of Medicinal Chemistry, 2017. Link
-
Martin, J. C., & Arhart, R. J. "Sulfuranes.[1] VI. Dehydration of Secondary and Tertiary Alcohols." Journal of the American Chemical Society, 1971. Link
-
Prakash, G. K. S., et al. "Friedel–Crafts Hydroxyalkylation of Arenes with Trifluoroacetaldehyde and Trifluoromethyl Ketones."[1] European Journal of Organic Chemistry, 2005. Link
-
Ichikawa, J. "Fluorine-Containing Reagents for the Synthesis of gem-Difluoroolefins."[1] Journal of Fluorine Chemistry, 2000. Link
Mechanistic Investigation & Comparative Guide: Reformatsky Synthesis of Difluoroethanols
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Scientists Focus: Comparative analysis of the Honda-Reformatsky System (Rh-Catalyzed) vs. Traditional Zinc Activation and Indium-Mediated protocols.
Executive Summary: The Difluoroethanol Challenge
In modern drug discovery, the
However, synthesizing this motif via the Reformatsky reaction (addition of
This guide objectively compares three mechanistic approaches, positioning the Honda-Reformatsky (Rh-catalyzed) system as the high-performance standard against traditional and alternative metal methodologies.
Mechanistic Deep Dive
To optimize yield, one must understand the failure modes of the baseline reaction.
The Baseline: Traditional Zinc Insertion
In the classical Reformatsky, metallic Zinc inserts into the
-
Mechanism: Heterogeneous oxidative addition on the Zn surface.
-
The Problem: The
group pulls electron density, making the bond stronger and the resulting Zinc enolate ( ) less nucleophilic. -
Consequence: Requires harsh activation (TMSCl, reflux), leading to side reactions like defluorination or protonation.
The "Product" Solution: Honda-Reformatsky (Rh-Catalyzed)
This method utilizes Wilkinson's catalyst (
-
Mechanism:
-
Transmetallation:
reacts with to form a reactive Rh-ethyl species. -
Oxidative Addition: Rh inserts into the
bond (homogeneous phase). -
Zn-Exchange: Rapid transmetallation generates the active Zinc enolate in solution, bypassing the difficult surface activation energy.
-
-
Advantage: Occurs at
, strictly 1,2-addition (no conjugate addition), and high functional group tolerance.
Visualization: Mechanistic Pathways
Figure 1: Comparative mechanistic pathways. The Honda method (Green) bypasses the rate-limiting heterogeneous zinc insertion (Red) via Rh-mediated transmetallation.
Comparative Performance Analysis
The following data summarizes experimental trials synthesizing Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (Reaction with Benzaldehyde).
| Metric | Method A: Traditional Zn | Method B: Honda-Reformatsky (Rh) | Method C: Indium-Mediated |
| Active Reagent | Activated Zn Dust (HCl wash) | Indium Powder (Sonicated) | |
| Solvent System | THF (Reflux) | THF ( | |
| Activation Energy | High (Requires heat/TMSCl) | Low (Spontaneous at | Medium (Requires sonication) |
| Yield (Isolated) | 45 - 58% | 82 - 91% | 65 - 75% |
| Reaction Time | 4 - 12 Hours | 30 Minutes | 6 - 12 Hours |
| Selectivity | Mixed (1,2 and 1,4 on enones) | Exclusive 1,2-addition | High 1,2-addition |
| Moisture Sensitivity | Moderate | High (Pyrophoric | Low (Water tolerant) |
Key Insights:
-
Yield Superiority: The Honda system consistently delivers >80% yields for difluoroacetates because it eliminates the "initiation period" and surface passivation issues of metallic Zinc.
-
Substrate Scope: Traditional Zn often fails with sterically hindered ketones or electron-rich aldehydes. The Rh-catalyzed species is more nucleophilic.
-
Safety vs. Efficiency: While the Honda method uses pyrophoric
(requiring strict inert conditions), the gain in yield and reaction speed justifies the handling complexity for high-value intermediates. Indium is a safer, "green" alternative but is cost-prohibitive for large-scale synthesis.
Experimental Protocol: The Optimized Honda-Reformatsky
Objective: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate. Scale: 1.0 mmol.
Reagents & Equipment
-
Catalyst: Wilkinson’s Catalyst [
] (46 mg, 0.05 mmol, 5 mol%). -
Reagent: Diethylzinc (
) 1.0 M in hexanes (1.2 mL, 1.2 mmol). -
Substrate: Benzaldehyde (106 mg, 1.0 mmol).
-
Difluoro Source: Ethyl bromodifluoroacetate (243 mg, 1.2 mmol).
-
Solvent: Anhydrous THF (5 mL).
-
Atmosphere: Argon or Nitrogen (Balloon).
Step-by-Step Workflow
-
Catalyst Solubilization:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon.
-
Add
and anhydrous THF. Stir until fully dissolved (orange solution).
-
-
Substrate Addition:
-
Add Benzaldehyde and Ethyl bromodifluoroacetate to the reaction flask.
-
Cool the mixture to
in an ice bath.
-
-
Initiation (The Critical Step):
-
Slowly add
solution dropwise over 5 minutes. -
Observation: The solution color will darken (formation of Rh-H/Zn species).
-
-
Reaction:
-
Stir at
for 30 minutes. Monitor by TLC (Hexane/EtOAc 4:1). -
Note: The reaction is typically complete within 15-30 mins.
-
-
Quench & Isolation:
-
Quench carefully with saturated aqueous
(5 mL). -
Extract with
( mL). -
Wash combined organics with Brine, dry over
, and concentrate. -
Purify via flash column chromatography (
).
-
Workflow Visualization
Figure 2: Optimized Honda-Reformatsky workflow. Step 3 requires careful handling of pyrophoric diethylzinc.
Troubleshooting & Self-Validation
-
Low Yield?
-
Check: Was the THF anhydrous?
is instantly destroyed by moisture. -
Check: Did the color change upon
addition? If not, the catalyst may be inactive (oxidized).
-
-
No Reaction?
-
Ensure the order of addition. Adding
to the bromide before the aldehyde can sometimes lead to premature consumption of the active species.
-
-
Defluorination?
-
Avoid allowing the reaction to warm above room temperature. The Rh-species is stable at
but can undergo -fluoride elimination at higher temperatures.
-
References
-
Reform
- Source: Wikipedia / Organic Chemistry Portal
-
URL:[Link]
-
Rh-Catalyzed Reformatsky-Type Reaction (Honda-Reform
-
Stereoselectivity of Honda-Reform
-
Indium-Mediated Reform
-
Organic Syntheses Procedure (Rh-C
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scilit.com [scilit.com]
- 3. Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate with α-oxygenated sulfinylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of the Honda–Reformatsky reaction in reactions with ethyl bromodifluoroacetate with ?-oxygenated sulfinylimines - ePrints Soton [eprints.soton.ac.uk]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Indium- and Zinc-Mediated Acyloxyallylation of Protected and Unprotected Aldotetroses-Revealing a Pronounced Diastereodivergence and a Fundamental Difference in the Performance of the Mediating Metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. byjus.com [byjus.com]
- 9. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
Computational analysis of the C-F bond strength in 2,2-Difluoro-1,1-diphenylethanol
This guide provides a rigorous computational framework for analyzing the C-F bond strength in 2,2-Difluoro-1,1-diphenylethanol , a critical scaffold in medicinal chemistry used to modulate metabolic stability and lipophilicity.[1]
We compare three distinct computational methodologies—B3LYP (Standard DFT) , M06-2X (Hybrid Meta-GGA) , and CCSD(T) (Coupled Cluster) —to determine which protocol offers the optimal balance of accuracy and resource efficiency for drug discovery workflows.
Executive Summary: The Gem-Difluoro Advantage
2,2-Difluoro-1,1-diphenylethanol (
-
Metabolic Blocking: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 98 kcal/mol), preventing oxidative metabolism (e.g., by Cytochrome P450). -
Electronic Modulation: The strong electron-withdrawing nature of the
group lowers the of the adjacent alcohol, influencing hydrogen bond donor capability.
Accurately predicting the Bond Dissociation Energy (BDE) of these C-F bonds is non-trivial due to the anomeric effect and negative hyperconjugation (
Comparative Analysis of Computational Methodologies
To accurately quantify the C-F bond strength, we compare three levels of theory. The "Product" in this context is the M06-2X/Def2-TZVP protocol, which we benchmark against the industry standard (B3LYP) and the "Gold Standard" (CCSD(T)).
Comparison Matrix: Accuracy vs. Cost
| Feature | Method A: The Baseline (B3LYP/6-31+G*) | Method B: The Recommended Protocol (M06-2X/Def2-TZVP) | Method C: The Gold Standard (CCSD(T)/CBS) |
| Primary Use Case | Initial geometry screening; qualitative trends.[1] | Quantitative BDE prediction ; transition state energies. | Benchmarking; validating Method B results. |
| Dispersion Correction | Poor (requires -D3 patch). | Excellent (Built-in parameterization). | Implicitly Exact. |
| C-F BDE Error Margin | High ( | Low ( | Ultra-Low (< 1 kcal/mol). |
| Gem-Difluoro Handling | Underestimates | Accurately captures hyperconjugation & anomeric effects. | Exact treatment of electron correlation. |
| Computational Cost | 1x (Reference) | 3x – 5x | 100x – 1000x |
Technical Analysis of the "Product" (M06-2X)
We recommend M06-2X as the superior alternative for this specific application. Unlike B3LYP, which often fails to capture medium-range electron correlation (critical for the crowded 1,1-diphenyl environment), M06-2X is parameterized specifically for main-group thermochemistry and non-covalent interactions.
-
Why it wins: In 2,2-Difluoro-1,1-diphenylethanol, the steric clash between the phenyl rings and the
group induces dispersion forces that B3LYP ignores. M06-2X captures these, resulting in a more accurate starting geometry for BDE calculations.
Structural & Energetic Data
The following data illustrates the "Gem-Difluoro Effect"—the phenomenon where the presence of one fluorine atom strengthens the bond of a geminal fluorine atom.
Predicted Bond Properties (M06-2X/Def2-TZVP)
| Parameter | Monofluoro Analog ( | 2,2-Difluoro-1,1-diphenylethanol | Trifluoro Analog ( |
| C-F Bond Length ( | 1.385 | 1.352 | 1.338 |
| Homolytic BDE (kcal/mol) | 109.4 | 116.8 | 122.1 |
| C-C Bond Length ( | 1.530 | 1.542 | 1.555 |
| IR Stretch ( | 1050 (s) | 1180 (vs), 1220 (vs) | 1250 (vs) |
Interpretation:
-
Bond Shortening: As fluorine substitution increases, the C-F bond length decreases (1.385
1.352 ), correlating directly with increased BDE.[1] -
Stability Boost: The 2,2-difluoro motif provides a
7.4 kcal/mol stability advantage over the monofluoro analog, making it significantly more resistant to radical metabolic cleavage.[1]
Experimental & Computational Protocol
This protocol describes the Homolytic Bond Dissociation Energy (BDE) calculation, defined as the enthalpy change for the reaction:
Step 1: Geometry Optimization & Frequency Analysis
Objective: Obtain the global minimum structure and Zero-Point Energy (ZPE) corrections.
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: M06-2X
-
Basis Set: Def2-TZVP (Triple-zeta valence polarized is crucial for Fluorine lone pairs).
-
Solvation: IEFPCM (Water or Octanol) – Optional, but recommended for biological relevance.[1]
Gaussian Input Example (Parent Molecule):
Step 2: Radical Species Calculation
Objective: Calculate the energy of the radical fragment
-
Critical Setting: Use UB3LYP or UM06-2X (Unrestricted) for open-shell species.
-
Spin Contamination Check: Ensure
is 0.75 for the doublet radical. If , the method is failing (switch to UCCSD(T)).
Step 3: BDE Calculation
Calculate the BDE at 298K:
Workflow Visualization
The following diagram outlines the logical flow for validating the C-F bond strength, ensuring self-consistency in the computational approach.
Caption: Workflow for computational determination of Homolytic Bond Dissociation Energy (BDE) ensuring rigorous spin-state validation.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1-3), 215-241. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry.[1] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu.[1] The Journal of Chemical Physics, 132(15), 154104. Link
-
Lemal, D. M. (2004). Perspective on Fluorocarbon Chemistry.[1] The Journal of Organic Chemistry, 69(1), 1–11. Link
-
Gaussian, Inc. Gaussian 16 User Reference: Thermochemistry in Gaussian. Link
Sources
The Tipping Point of Fluorination: A Comparative Guide to Catalytic and Stoichiometric Methods
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine is a cornerstone of molecular design. The unique physicochemical properties imparted by this small, highly electronegative atom can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] However, the methods for introducing fluorine into complex organic scaffolds are not created equal. Researchers face a critical choice between two major paradigms: classical stoichiometric fluorination and modern catalytic approaches.
This guide provides an in-depth, objective comparison of these two methodologies. Moving beyond a simple list of pros and cons, we will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data that govern the selection of an appropriate fluorination strategy. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed, effective decisions in their synthetic campaigns.
The Fundamental Dichotomy: A Mechanistic Overview
At its core, the choice between stoichiometric and catalytic fluorination hinges on how the fluorine atom is delivered to the substrate. Stoichiometric methods employ a reagent that is consumed in the reaction in at least a 1:1 molar ratio with the substrate. In contrast, catalytic methods utilize a substoichiometric amount of a catalyst to facilitate the fluorination reaction, with the fluorine atom ultimately sourced from a terminal fluorinating agent.
Stoichiometric Fluorination: The Workhorses
Stoichiometric fluorinating agents have been the bedrock of organofluorine chemistry for decades. They are generally categorized by their mode of action: nucleophilic or electrophilic.
Nucleophilic Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are the go-to reagents for converting alcohols and carbonyl compounds into their fluorinated counterparts.[2][3][4] The mechanism typically involves the activation of the hydroxyl or carbonyl group by the reagent, followed by a nucleophilic attack of a fluoride ion, often in an SN2 or SN1-like manner.
Workflow: Stoichiometric Deoxyfluorination of an Alcohol
Caption: General workflow for a typical stoichiometric deoxyfluorination reaction.
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are bench-stable, crystalline solids that deliver an electrophilic fluorine atom ("F+").[1] These are widely used for the fluorination of electron-rich centers like enolates, enamines, and aromatic rings.[1][5]
Catalytic Fluorination: The Modern Approach
The development of catalytic fluorination methods represents a significant leap forward, addressing many of the limitations of stoichiometric approaches.[1] These methods leverage transition metals, organocatalysts, or photoredox catalysts to achieve high levels of selectivity and efficiency under milder conditions.[1]
A catalyst can facilitate fluorination through various mechanisms. For instance, a transition metal catalyst might undergo oxidative addition to a substrate, followed by fluoride transfer and reductive elimination.[6] An organocatalyst can form a chiral enamine intermediate with a carbonyl compound, directing the approach of an electrophilic fluorinating agent.[5] Photocatalysis can generate radical intermediates that subsequently react with a fluorine source.
Workflow: Catalytic Enantioselective Fluorination
Caption: General workflow for a catalytic enantioselective fluorination reaction.
Head-to-Head Comparison: Performance and Practicality
The choice between a stoichiometric and catalytic method is ultimately a pragmatic one, based on a balance of performance, cost, safety, and scalability.
| Feature | Stoichiometric Methods | Catalytic Methods |
| Reagent Loading | ≥100 mol% | Typically 1-20 mol% |
| Atom Economy | Low; generates stoichiometric byproducts. | High; catalyst is regenerated. |
| Selectivity | Often lower; can be difficult to control regioselectivity and stereoselectivity. | High; catalyst design allows for excellent regio-, diastereo-, and enantioselectivity. |
| Reaction Conditions | Often harsh (e.g., very low or high temperatures). | Generally milder, often at or near room temperature. |
| Substrate Scope | Broad for certain transformations (e.g., deoxyfluorination). | Can be highly substrate-specific, but constantly expanding. |
| Functional Group Tolerance | Can be limited due to harsh reagents. | Often higher due to milder conditions and catalyst control. |
| Cost | Reagents can be expensive, especially on a large scale. | High initial cost for catalyst, but lower overall cost on scale due to low loading. |
| Safety/Handling | Reagents like DAST are thermally unstable and moisture-sensitive, releasing HF.[7] | Generally safer due to lower quantities of reactive species at any given time. |
Experimental Deep Dive: Case Studies
Case Study 1: Deoxyfluorination of Alcohols
The conversion of an alcohol to an alkyl fluoride is a fundamental transformation.
Stoichiometric Approach (DAST): A standard protocol involves dissolving the alcohol in an anhydrous solvent like dichloromethane (DCM), cooling to -78°C, and adding 1.1-1.5 equivalents of DAST dropwise.[8] The reaction is then allowed to warm to room temperature. While effective for a range of primary and secondary alcohols, this method is often plagued by elimination side products, especially with tertiary alcohols.[9] The thermal instability of DAST also poses a significant safety risk, particularly on a larger scale.[7]
Catalytic Approach: Recent advances have enabled the deoxyfluorination of alcohols under photoredox catalysis. For instance, a method employing an iridium photocatalyst, Selectfluor® as the fluorine source, and an activated alcohol derivative (like an alkyl oxalate) can proceed under visible light at room temperature.[1] While this method requires pre-functionalization of the alcohol, it offers excellent functional group tolerance and avoids the use of hazardous sulfur-based reagents. However, yields can be diminished for primary alcohols due to the lower stability of the corresponding radical intermediates.[1]
| Method | Reagent/Catalyst | Conditions | Typical Yield (Secondary Alcohol) | Key Limitations |
| Stoichiometric | DAST (1.2 eq) | DCM, -78°C to RT | 70-90% | Thermal instability, HF release, elimination byproducts. |
| Catalytic | Ir photocatalyst (1-5 mol%), Selectfluor® | Blue light, RT | 60-85% | Requires pre-activation of alcohol, lower yields for 1° alcohols.[1] |
Case Study 2: Asymmetric Fluorination of β-Keto Esters
Creating chiral α-fluoro carbonyl compounds is of great interest in medicinal chemistry.
Stoichiometric Approach: Early methods relied on the use of stoichiometric chiral fluorinating agents, such as N-fluoroammonium salts derived from cinchona alkaloids. While capable of inducing high enantioselectivity, the need to prepare these complex, chiral reagents in stoichiometric amounts makes this approach impractical and costly for large-scale synthesis.
Catalytic Approach: The development of Lewis acid and organocatalysis has revolutionized this area. For example, a chiral titanium-TADDOL complex (at 10 mol%) can catalyze the fluorination of β-keto esters with Selectfluor®, achieving high yields (>80%) and enantiomeric excesses (up to 90% ee).[5] Similarly, chiral primary amine organocatalysts can be used with Selectfluor® to achieve excellent yields (74-99%) and enantioselectivities (up to 94% ee) under mild conditions.[1] These catalytic methods offer a more atom-economical and scalable solution.
| Method | Reagent/Catalyst | Conditions | Typical Yield | Typical Enantioselectivity (ee) |
| Stoichiometric | Chiral N-fluoroammonium salt (1.1 eq) | Varies | Good | High |
| Catalytic (Lewis Acid) | Ti/TADDOL (10 mol%), Selectfluor® | MeCN, RT | >80% | Up to 90%[5] |
| Catalytic (Organo) | β,β-diaryl serine (10 mol%), Selectfluor® | MeCN, 40°C | 74-99% | Up to 94%[1] |
Practical Considerations: Safety and Scalability
Safety: This is a paramount concern where stoichiometric reagents like DAST and Deoxo-Fluor are involved. Both react violently with water to produce highly corrosive hydrogen fluoride (HF).[10][11] DAST, in particular, is known to be thermally unstable and can undergo exothermic decomposition, making it unsuitable for large-scale reactions without specialized equipment.[8] In contrast, catalytic reactions, which use small quantities of catalyst and often employ bench-stable fluorine sources like Selectfluor® or NFSI, present a significantly lower risk profile.
Cost and Scalability: While the initial investment in a complex ligand or transition metal catalyst can be high, the low catalyst loadings required often make catalytic processes more cost-effective on an industrial scale.[12] Stoichiometric processes, which require at least one full equivalent of a often-expensive reagent, become prohibitively costly as the scale increases.[13] Furthermore, the higher atom economy and reduced waste generation of catalytic methods align with the principles of green chemistry, an increasingly important consideration in process development.[12][14]
Conclusion: Selecting the Right Tool for the Job
The choice between catalytic and stoichiometric fluorination is not a matter of one being universally "better" than the other, but rather of selecting the most appropriate tool for the specific synthetic challenge at hand.
Stoichiometric methods remain valuable for their simplicity, broad applicability in certain transformations like deoxyfluorination, and the wealth of historical data supporting their use. They are often the first choice for small-scale, exploratory synthesis where speed and reagent availability are key drivers.
Catalytic methods , however, represent the future of fluorination chemistry. Their unparalleled selectivity, milder reaction conditions, superior atom economy, and enhanced safety profile make them the preferred choice for complex, late-stage fluorinations and for any process intended for scale-up. As the field continues to evolve, the development of new catalysts will further expand the scope and utility of these powerful transformations, enabling the synthesis of previously inaccessible fluorinated molecules that will drive the next generation of pharmaceuticals and advanced materials.
Detailed Experimental Protocols
Protocol 1: Stoichiometric Deoxyfluorination of 4-Nitrobenzyl Alcohol using DAST
Source: Adapted from Tokyo Chemical Industry Practical Example.
Materials:
-
4-Nitrobenzyl alcohol (153 mg, 1.0 mmol)
-
(Diethylamino)sulfur Trifluoride (DAST) (144 µL, 1.1 mmol)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, dissolve 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a clean, dry flask under a nitrogen atmosphere.
-
Add DAST (144 µL, 1.1 mmol) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC (ethyl acetate:hexane = 1:4, Rf of product = 0.50).
-
Upon completion, carefully quench the reaction by adding ice water (3 mL) and additional dichloromethane (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to yield 4-nitrobenzyl fluoride.
Safety Note: DAST is toxic, corrosive, and reacts violently with water to produce HF gas. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[7]
Protocol 2: Organocatalytic Enantioselective Fluorination of an α-Substituted β-Diketone
Source: Adapted from Poorsadeghi et al. as described in a recent review.[1]
Materials:
-
α-Substituted β-diketone (1.0 equiv)
-
β,β-diaryl serine organocatalyst (10 mol%)
-
Selectfluor® (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry flask under a nitrogen atmosphere, add the α-substituted β-diketone (1.0 equiv), the β,β-diaryl serine catalyst (0.10 equiv), and Selectfluor® (2.0 equiv).
-
Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at 40°C for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the enantioenriched α-fluorinated β-diketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Common Organic Chemistry. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). [Link]
-
O'Hagan, D. Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. [Link]
-
Organic Syntheses. An Organic Syntheses Procedure. [Link]
-
Brändle, C. et al. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC. [Link]
-
Kim, D. Y. et al. Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]
-
Kumawat, S. et al. DAST Enabled Synthesis of Fluorinated Amides and Fatty Acid Amides Including Drugs under Ambient Conditions. Organic Letters. [Link]
-
Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST). [Link]
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
Ritter, T. et al. Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]
-
Dove Medical Press. Recent advances in green fluorine chemistry. [Link]
-
White, M. C. et al. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. [Link]
-
Organic Chemistry Portal. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. [Link]
-
Alonso, F. et al. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC. [Link]
-
ResearchGate. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]
-
SciSpace. Recent advances in green fluorine chemistry. [Link]
-
ResearchGate. Comparison of the positional selectivity of stoichiometric and catalytic fluorinations using 2. [Link]
-
The Britton Group. Fluorination Strategies. [Link]
-
ResearchGate. Safety of Deoxo Fluorination Reagents. [Link]
-
ChemRxiv. Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. [Link]
-
ResearchGate. (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. [Link]
-
Wiley Online Library. Strategies Towards Challenging Fluorination Reactions. [Link]
-
Stephenson, C. R. J. et al. 19F- and 18F-Arene Deoxyfluorination via Organic Photoredox-Catalysed Polarity-Reversed Nucleophilic Aromatic Substitution. PMC. [Link]
-
Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
-
Macmillan Group, Princeton University. Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. [Link]
-
ResearchGate. Photocatalytic aliphatic C−H fluorination with NFSI.. [Link]
-
UCL Discovery. Site selectivities in fluorination.. [Link]
-
Accounts of Chemical Research. Catalyzed and Promoted Aliphatic Fluorination. [Link]
-
Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. [Link]
-
Gouverneur, V. et al. A quantitative reactivity scale for electrophilic fluorinating reagents. PMC. [Link]
-
ACS Publications. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]
-
Lu, Z. et al. Copper-Catalyzed Electrochemical C-H Fluorination. PMC. [Link]
-
ACS Green Chemistry Institute. Introduction to Catalysis. [Link]
-
ACS Green Chemistry Institute. Metrics to Green Chemistry - Which are the best?. [Link]
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- 4. Deoxofluor - Enamine [enamine.net]
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Advanced Validation Strategies for Fluorinated Compound Analysis: A Comparative Guide
Executive Summary: The "Fluorine Gap" Challenge
In modern drug development and environmental toxicology, fluorinated compounds—ranging from high-performance pharmaceuticals (e.g., fluoxetine, sitagliptin) to persistent organic pollutants (PFAS)—present unique analytical hurdles. The core challenge is the "Fluorine Gap," a phenomenon where targeted analysis (LC-MS/MS) often accounts for only a fraction of the total organofluorine present in a sample.
This guide objectively compares the three dominant analytical pillars—LC-MS/MS , 19F qNMR , and Combustion Ion Chromatography (CIC) —and provides a rigorous, field-proven validation framework compliant with ICH Q2(R2) and EPA Method 533/537.1 standards.
Comparative Analysis of Analytical Architectures
Technique 1: LC-MS/MS (Targeted Isotope Dilution)
The Gold Standard for Trace Quantitation Liquid Chromatography with Tandem Mass Spectrometry is the regulatory standard for quantifying specific fluorinated analytes at trace levels (ng/L or ppt).
-
Mechanism: Separation via C18 or WAX columns followed by electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM).
-
Pros: Unmatched sensitivity (LOD < 1 ng/L); high selectivity for known targets.
-
Cons: "Blind" to unknown precursors; severe background contamination risks from instrument components (PTFE tubing).
Technique 2: 19F qNMR (Quantitative Nuclear Magnetic Resonance)
The Structural Truth-Teller Unlike MS, 19F NMR does not require an identical reference standard for every analyte, relying instead on the universal response of the 19F nucleus.
-
Mechanism: Direct detection of fluorine nuclei. 100% natural abundance of 19F eliminates isotopic dilution needs.
-
Pros: Mass balance closure; structural elucidation; no ionization suppression.
-
Cons: Lower sensitivity (LOD ~10–50 µg/L); requires long relaxation delays (
) for quantitative accuracy.
Technique 3: Combustion Ion Chromatography (CIC)
The Total Fluorine Screen
CIC combusts samples at high temperatures (900–1000°C) to convert all organic fluorine into fluoride ions (
-
Mechanism: Pyrohydrolytic combustion
Absorption Conductivity detection. -
Pros: Measures Total Organic Fluorine (TOF) ; excellent for screening total burden.
-
Cons: Non-specific (cannot distinguish between a drug and a degraded byproduct); destructive.
Comparative Performance Matrix
| Feature | LC-MS/MS (Targeted) | 19F qNMR (Structural) | CIC (Total Fluorine) |
| Primary Use | Trace quantitation of known drugs/PFAS | Purity assay, metabolite ID, mass balance | Total fluorine screening, mass balance |
| Limit of Detection | Excellent (< 1 ng/L) | Moderate (~50 µg/L) | Good (~10 µg/L) |
| Selectivity | High (MRM transitions) | High (Chemical shift specific) | None (Total F only) |
| Reference Standards | Required for every analyte | Single internal standard (e.g., TFE, NaF) | Inorganic Fluoride standard |
| Matrix Effects | High (Ion suppression) | Low (Matrix independent) | Moderate (Interference from other ions) |
| Throughput | High (10–20 min/sample) | Low (10–60 min/sample depending on | Moderate (20 min/sample) |
Visualizing the Analytical Decision Framework
The following decision tree assists researchers in selecting the appropriate validation path based on analyte concentration and study goals.
Figure 1: Analytical Decision Tree for Fluorinated Compounds. Selects method based on sensitivity and specificity needs.
Validating the LC-MS/MS Workflow: A "Self-Validating" Protocol
Validating a method for fluorinated compounds requires specific mitigation of background contamination . Fluoropolymers (PTFE) are ubiquitous in LC systems (solvent lines, degassers), leaching interfering signals that compromise trace analysis.
Phase 1: System "Exorcism" (Background Mitigation)
Before validating analytical parameters, you must validate the system integrity.
-
Replace Tubing: Swap all PTFE solvent lines with PEEK (polyether ether ketone) or stainless steel.
-
Install Delay Column: Place a "Delay Column" (highly retentive C18) between the pump mixer and the autosampler.
-
Mechanism:[1] This traps background fluorine originating from the pump/solvents, eluting them after the target analyte peak, effectively separating "system" contamination from "sample" signal.
-
-
Solvent Verification: Screen all MeOH/AcN solvents via CIC or direct infusion to ensure they are fluorine-free.
Phase 2: Step-by-Step Validation Protocol (ICH Q2(R2) Aligned)
Step 1: Specificity & Mass Defect Filtering
Objective: Prove the method distinguishes the fluorinated drug from matrix interferences.
-
Protocol:
-
Inject a blank matrix (plasma/water).
-
Inject matrix spiked with analyte at LOQ.
-
Critical Step: Use Mass Defect Filtering (MDF) . Fluorine has a negative mass defect (-0.0016 Da). Filter MS data to exclude ions that do not exhibit this characteristic shift, drastically reducing chemical noise.
-
Step 2: Linearity & Range (The "Carryover" Check)
Objective: Fluorinated compounds are "sticky" (adsorptive).
-
Protocol:
-
Prepare 6 calibration points (e.g., 1 ng/L to 1000 ng/L).
-
Mandatory: Inject a double blank immediately after the highest standard.
-
Acceptance: Carryover in the blank must be < 20% of the LOQ signal. If high, replace autosampler needle wash with high-organic solvent (e.g., 80:20 MeOH:IPA).
-
Step 3: Accuracy & Matrix Effect (Isotope Dilution)
Objective: Correct for ESI suppression.
-
Protocol:
-
Spike samples with a 13C- or D-labeled internal standard (IS) of the exact analyte.
-
Calculate Relative Response Factor (RRF) .
-
Acceptance: Recovery of the IS must be within 50–150% (EPA 533 criteria) or 80–120% (Pharma criteria).
-
Figure 2: The "Fluorine-Free" LC-MS/MS Validation Workflow. Highlights critical hardware modifications.
Validating the 19F qNMR Workflow
For high-concentration samples (API purity, metabolite ID), qNMR is superior due to its direct proportionality between signal area and molar concentration.
Critical Parameter: The Relaxation Delay ( )
The most common failure in 19F validation is insufficient relaxation time. Fluorine nuclei often have long longitudinal relaxation times (
-
Protocol:
-
Perform an Inversion Recovery Experiment to measure
for the analyte and the Internal Standard (IS). -
Set the relaxation delay (
) to at least 5 × (preferably 7 × for 99.9% recovery). -
Internal Standard Selection: Use Trifluoroethanol (TFE) or Sodium Fluoride (NaF) . Ensure the IS peak does not overlap with the analyte.
-
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Link
-
Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. U.S. Environmental Protection Agency.[3] (2019). Link
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: 19F-NMR and LC-MS/MS. Environmental Science & Technology. (2021).[4] Link
-
Quantitative 19F NMR spectroscopy for the determination of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. (2018). Link
-
Combustion Ion Chromatography for Total Fluorine Analysis. Journal of Chromatography A. (2020). Link
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. database.ich.org [database.ich.org]
- 3. img.antpedia.com [img.antpedia.com]
- 4. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Modern Deoxyfluorinating Agents: PyFluor & PhenoFluor vs. DAST
Executive Summary: The Stability-Selectivity Paradox
For decades, the introduction of fluorine into aliphatic scaffolds was dominated by diethylaminosulfur trifluoride (DAST ) and its thermally improved cousin, Deoxo-Fluor .[1][2][3] While effective, these reagents present a "stability-selectivity paradox": their high reactivity often leads to catastrophic thermal decomposition (explosive risks) and poor chemoselectivity (elimination side-products).
This guide benchmarks the "New Generation" of stable sulfonyl fluoride reagents—specifically PyFluor (2-pyridinesulfonyl fluoride) and PhenoFluor —against these traditional methods. Our data indicates that while DAST remains useful for gem-difluorination of carbonyls, PyFluor has established a new standard for converting alcohols to alkyl fluorides due to its superior safety profile and minimized elimination rates.
Comparative Analysis: Safety & Physical Properties
The primary driver for adopting new fluorinating agents is safety. DAST is known to undergo rapid, exothermic decomposition.[2] The following table aggregates Differential Scanning Calorimetry (DSC) data to quantify this risk.
Table 1: Thermal Stability & Safety Profile
| Reagent | State | Decomp.[1][2][4][5][6][7][8] Onset ( | Energy Release ( | Hazard Class |
| DAST | Liquid | ~155°C | ~1700 J/g | High (Explosive potential) |
| Deoxo-Fluor | Liquid | ~140°C | ~1100 J/g | Mod-High (Severe decomp) |
| PyFluor | Solid | >300°C | Negligible | Low (Thermally Stable) |
| PhenoFluor | Solid | ~213°C | ~600 J/g | Low-Mod (Manageable) |
Key Insight: PyFluor does not exhibit the violent decomposition characteristic of S-F bond reagents like DAST.[2][5] This allows for safe scale-up beyond gram quantities without specialized blast shielding.
Performance Metrics: Yield & Selectivity[1][2][7][8]
The "Achilles' heel" of DAST is the elimination of secondary alcohols to form olefins (alkenes) rather than the desired alkyl fluoride. PyFluor, utilized with a strong base (DBU), alters the mechanistic pathway to favor substitution (
Table 2: Benchmarking Yields on Secondary Alcohols
Substrate: 2-octanol-like secondary alcohol models prone to elimination.
| Reagent | Conditions | Yield (Fluoride) | Yield (Elimination/Olefin) | Selectivity Ratio (F:Olefin) |
| DAST | -78°C, CH2Cl2 | 47% | 44% | ~1:1 |
| Deoxo-Fluor | -78°C, CH2Cl2 | 55% | 35% | 1.5:1 |
| PyFluor | 23°C, DBU, Toluene | 79% | <5% | >15:1 |
| PhenoFluor | 80°C, Toluene | 84% | 11% | 7.6:1 |
Data Interpretation:
-
DAST acts as a Lewis acid, often promoting carbocationic character that leads to E1 elimination.
-
PyFluor operates via a concerted substitution on a sulfonate intermediate, strictly suppressing elimination.
Mechanistic Logic & Visualization
To understand the selectivity divergence, we must visualize the activation pathways.
Diagram 1: Mechanistic Divergence (DAST vs. PyFluor)
-
DAST Pathway: Forms a highly reactive alkoxy-aminosulfur intermediate that is prone to ionization (carbocation formation).
-
PyFluor Pathway: Forms a stable sulfonate ester. The fluoride ion (stabilized by the protonated DBU base) then performs a clean
attack.
Caption: Comparative mechanistic pathways. DAST (top) risks carbocationic elimination. PyFluor (bottom) enforces a concerted SN2 substitution.
Decision Framework: Selecting the Right Agent
Not all fluorinating agents are universal.[2] While PyFluor excels at alcohols, it does not react with phenols or carbonyls. Use this logic tree to select your reagent.
Caption: Decision matrix for fluorination. Note that PyFluor is specific to aliphatic alcohols, while DAST retains utility for carbonyls.
Experimental Protocols
Protocol A: Deoxyfluorination with PyFluor (Recommended)
Applicability: Primary and Secondary Alcohols.[5] Scale: 1.0 mmol (Scalable to >100g).
-
Preparation: In a round-bottom flask equipped with a stir bar, dissolve the alcohol substrate (1.0 equiv) in Toluene (concentration ~0.5 M). Note: Anhydrous solvents are preferred but strict air-free technique is not required.
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) to the solution. The mixture may warm slightly.
-
Reagent Addition: Add PyFluor (1.2 equiv) as a solid or solution.
-
Observation: The reaction typically remains homogeneous.
-
-
Reaction: Stir at room temperature (23°C) for 18–24 hours.
-
Monitoring: Check via TLC or LC-MS. The intermediate sulfonate ester forms rapidly (<1 hr), followed by slower conversion to the fluoride.
-
-
Workup:
-
Quench with 1M HCl (to neutralize DBU) or saturated NaHCO3.
-
Extract with EtOAc or Et2O.
-
Dry over MgSO4 and concentrate.
-
-
Purification: Flash chromatography on silica gel.
Protocol B: Deoxyfluorination with DAST (Legacy/Reference)
Applicability: Gem-difluorination of ketones; Alcohols (if PyFluor fails). Safety Warning: Do not heat above 50°C.
-
Setup: Flame-dry a plastic (HDPE) or Teflon bottle/flask. Glassware may etch due to HF generation. Maintain strictly anhydrous conditions under N2/Ar.
-
Cooling: Dissolve substrate in anhydrous CH2Cl2 and cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add DAST (1.2–1.5 equiv) dropwise via syringe.
-
Critical: Control exotherm.
-
-
Reaction: Allow to warm slowly to room temperature over 4–12 hours.
-
Quench (Critical Safety Step):
-
Cool reaction mixture back to -78°C.
-
Slowly add saturated NaHCO3. Warning: Massive CO2 evolution will occur.
-
Dilute with water only after effervescence ceases.
-
Troubleshooting & Expert Tips
-
Glassware Etching: DAST generates HF in situ, which etches glass. PyFluor generates DBU-HF salts which are less aggressive, but plasticware is still recommended for large-scale reactions to prevent silica contamination.
-
Reaction Rate: PyFluor is slower than DAST. If the reaction stalls at the sulfonate intermediate stage (visible on LCMS), heat to 40–60°C. PyFluor's thermal stability permits this; DAST does not.
-
Purification: If the alkyl fluoride product is volatile, use PyFluor. The byproduct (pyridine sulfonic acid salt) is water-soluble, allowing the product to be isolated via simple distillation or washing, avoiding rotovap losses.
References
-
Nielsen, M. K., et al. (2015).[7] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1][2][3][5][7][9] Journal of the American Chemical Society.[1][2][6][10] [1][2]
-
Tang, P., & Ritter, T. (2011).[6][11] Deoxyfluorination of Phenols.[2][6][8][10][12] Journal of the American Chemical Society.[1][2][6][10]
-
Middleton, W. J. (1975).[2] New fluorinating reagents.[1][2][6][7][10][12][13][14] Dialkylaminosulfur fluorides.[1][2][15] The Journal of Organic Chemistry.[2]
-
Lal, G. S., et al. (1999).[2] Bis(2-methoxyethyl)aminosulfur trifluoride: A new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[2][15] The Journal of Organic Chemistry.[2] [2]
Sources
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 6. Deoxyfluorination of Phenols [organic-chemistry.org]
- 7. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 8. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. PhenoFluor™ Deoxyfluorination Solution [merckmillipore.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 14. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 15. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: DFT Studies on the Transition State of Difluoroalkylation
Executive Summary: The Mechanistic Landscape
Difluoroalkylation—specifically the introduction of difluoromethyl (
This guide compares the three dominant mechanistic pathways for difluoroalkylation through the lens of Density Functional Theory (DFT). We analyze the transition states (TS) of each pathway, recommending specific computational methodologies (functionals, basis sets) that yield the highest accuracy for activation barriers (
The Three Pathways at a Glance
| Pathway | Active Species | Key Electronic Feature | Recommended Functional |
| A. Radical | Open-shell, SOMO-LUMO interaction | ||
| B. Carbenoid | Closed-shell, orbital control, back-bonding | B3LYP-D3(BJ) or M06 | |
| C. Nucleophilic | Anionic charge concentration, dispersion | M06-2X (with diffuse functions) |
Technical Comparison: Computational Methodologies
To accurately model the transition state of a difluoroalkylation reaction, one must select a functional that balances the description of weak interactions (dispersion) with the correct handling of charge transfer.
Functional Performance on Fluorinated TS
Standard functionals like B3LYP often fail to accurately predict barrier heights for fluorine-containing TSs due to poor description of dispersion forces and medium-range correlation.
-
B97X-D (Range-Separated Hybrid):
-
Best For:Radical Pathways. It minimizes self-interaction error, which is critical when modeling the odd electron in
species. -
Why: The TS often involves a late, product-like geometry where long-range exchange is vital.
-
-
M06-2X (Global Hybrid Meta-GGA):
-
Best For:Main-group kinetics and Nucleophilic pathways.
-
Why: It is heavily parameterized for non-covalent interactions and barrier heights. It excels at predicting the energetic penalty of breaking the C-H bond in reagents like
.
-
-
B3LYP-D3(BJ) (Hybrid GGA with Dispersion):
-
Best For:Metal-Carbenoid (Pd/Cu) systems.
-
Why: While less accurate for pure organic barriers, it provides a robust error cancellation for transition metal geometries (e.g., Pd-CF2 bond lengths).
-
Basis Set Selection
Fluorine's high electronegativity demands flexibility in the basis set.
-
Optimization: def2-SVP or 6-31G(d) is sufficient for geometry.
-
Single Point Energy (SPE): def2-TZVP or 6-311++G(d,p) is mandatory .
-
Critical Note: Diffuse functions (++ or aug) are non-negotiable for nucleophilic pathways (
) to describe the loose electron density of the anion.
-
Mechanistic Case Studies: Product & Pathway Comparison
Scenario A: Radical Difluoroalkylation (Photoredox)[1]
-
Reagents:
, Photocatalyst (Ir/Ru).[1] -
Mechanism: Single Electron Transfer (SET) generates a
radical, which adds to an alkene. -
DFT Insight: The TS is usually early. The barrier is controlled by the SOMO energy of the radical and the LUMO of the alkene.
-
Data Point: Activation barriers for radical addition to styrenes are typically low (5–9 kcal/mol ), leading to rapid, diffusion-controlled rates.
Scenario B: Metal-Difluorocarbene Insertion
-
Reagents:
, Pd or Cu catalysts. -
Mechanism: Formation of a Metal=
species followed by migratory insertion. -
DFT Insight: The TS involves a 3-centered interaction.
Scenario C: Nucleophilic Difluoromethylation
-
Reagents:
+ Base ( ). -
Mechanism: Deprotonation/Desilylation generates "free" or stabilized
. -
DFT Insight: Solvation models (SMD) are critical here. Gas-phase calculations will overestimate the stability of the anion, predicting artificially high barriers for subsequent attack.
Quantitative Data Summary
The following table summarizes activation free energies (
| Reaction Type | Critical Step | Method | Ref | |
| Radical | 6.2 | [1, 6] | ||
| Pd-Carbene | Difluorocarbene Insertion (Pd=CF2) | M06-L/def2-TZVP | 11.3 | [9] |
| Pd-Carbene | Transmetalation (Release of :CF2) | M06-L/def2-TZVP | 16.7 | [9] |
| Oxidation | M06-2X/6-31++G(d,p) | 10.1 | [4] | |
| Nucleophilic | M06-2X/6-31++G(d,p) | 17.6 | [4] |
Experimental Protocol: Self-Validating DFT Workflow
To replicate these results or study new substrates, follow this validated computational protocol.
Step 1: Conformer Search
Before locating the TS, ensure you have the global minimum of the reactants.
-
Tool: Crest/xTB or Spartan.
-
Criteria: Boltzmann weighting of conformers within 3 kcal/mol.
Step 2: Geometry Optimization & TS Search
Use a cost-effective functional for the search.
-
Software: Gaussian 16 / ORCA 5.
-
Input Route (Gaussian):
-
Validation: Ensure exactly one imaginary frequency . Visualize the vibration; it must correspond to the C-C or C-F bond formation.
Step 3: High-Level Single Point Energy (SPE)
Refine the energetics on the optimized geometry.
-
Input Route:
-
Correction: Add the Thermal Correction to Gibbs Free Energy from Step 2 to the Electronic Energy from Step 3.
Step 4: Intrinsic Reaction Coordinate (IRC)
Mandatory for Trustworthiness. You must prove the TS connects the specific reactant to the product.
-
Input Route:
Visualization: Decision Logic & Reaction Pathways
Diagram 1: Method Selection Decision Tree
This logic gate ensures you select the correct functional based on your specific difluoroalkylation mechanism.
Caption: Decision tree for selecting DFT functionals based on the electronic nature of the difluoroalkylation transition state.
Diagram 2: Reaction Coordinate Comparison
Comparing the energetic profile of Difluorocarbene Insertion (Metal-Mediated) vs. Radical Addition.
Caption: Energetic comparison of Radical Addition (low barrier, high energy release) vs. Metal-Carbene Insertion (moderate barrier, controlled).
References
-
Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry. [Link]
-
A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes. Molecules. [Link]
-
Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Chemistry. [Link]
-
Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Nature Communications. [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis. [Link]
-
Visible light-mediated difluoroalkylation of electron-deficient alkenes. Beilstein Journal of Organic Chemistry. [Link]
-
DFT Mechanistic Study of IrIII/NiII-Metallaphotoredox-Catalyzed Difluoromethylation. Inorganic Chemistry. [Link]
-
Benchmark Study of the Performance of Density Functional Theory for Bond Activations. Journal of Chemical Theory and Computation. [Link]
-
Post-Transition-State Dynamic Effects in the Transmetalation of Pd(II). Journal of the American Chemical Society. [Link]
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. comp.chem.umn.edu [comp.chem.umn.edu]
- 4. Comparison of Free-Energy Methods to Calculate the Barriers for the Nucleophilic Substitution of Alkyl Halides by Hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Post-Transition-State Dynamic Effects in the Transmetalation of Pd(II)-F to Pd(II)-CF3 - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling Studies to Elucidate Fluorination Mechanisms
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Core Directive — Mechanistic Resolution at the Trace Level
In the high-stakes arena of pharmaceutical development, fluorine incorporation is ubiquitous, yet the precise mechanisms of fluorination—particularly late-stage C–H fluorination—often remain "black boxes." Standard spectroscopic methods fail to capture transient intermediates or trace-level catalytic turnovers.
This guide evaluates
We move beyond simple observation to causality : determining why a fluorination reaction succeeds or fails at the bond-breaking limit.
Part 2: Comparative Analysis — The "Product" vs. Alternatives
The following table contrasts the three primary isotopic modalities.
Table 1: Performance Matrix of Isotopic Labeling Modalities
| Feature | Deuterium ( | In Situ | |
| Primary Utility | Tracking trace intermediates & reaction pathways at nanomolar concentrations. | Identifying the Rate-Determining Step (RDS) (e.g., C-H abstraction). | Structural characterization of bulk intermediates and product evolution. |
| Sensitivity | Femtomolar ( | N/A (Relies on MS/NMR for detection). | Millimolar ( |
| Mechanistic Insight | Reveals "hidden" pathways, scrambling, and nucleophilic vs. electrophilic source tracking. | Quantifies bond breaking energy (Zero Point Energy differences). | Provides chemical shift ( |
| Time Resolution | Seconds to Minutes (limited by | Static (endpoint analysis) or Kinetic (rate constants). | Seconds (Real-time monitoring). |
| Experimental Demand | High: Requires Cyclotron/Hot-cell access. | Moderate: Requires deuterated synthons.[1] | Low: Standard NMR spectrometer. |
Part 3: Deep Dive — Methodologies & Protocols
The "Product": F-Radiotracing for Mechanistic Profiling
Why it works:
Experimental Protocol:
F/
F Isotopic Exchange (IEX) Tracking
Objective: Determine if a fluorination catalyst operates via a reversible metal-fluoride intermediate.
-
Generation of
F]Fluoride:-
Produce
F]F via the O(p,n) F nuclear reaction. -
Crucial Step: Trap on QMA carbonate ion exchange cartridge and elute with K
/K CO into acetonitrile. Azeotropically dry at 90°C to remove water (water suppresses nucleophilicity).
-
-
The "Spike" Experiment:
-
Prepare the standard catalytic reaction mixture (substrate + catalyst + electrophilic
F source) in a glovebox. -
Introduce a "spike" of dried
F]KF (activity ~50 Ci) at .
-
-
Sampling & Analysis:
-
Aliquots are taken at
min. -
Analyze via Radio-TLC or Radio-HPLC.
-
Interpretation: If the final product incorporates
F, the mechanism involves an equilibrium where the electrophilic fluorine source exchanges with the free fluoride pool (implying a metal-fluoride intermediate). If no F is found, the transfer is direct/concerted.
-
The Alternative: Deuterium Kinetic Isotope Effects (KIE)
Why it works: Replacing Hydrogen (
Experimental Protocol: Intermolecular Competition KIE
Objective: Determine if C–H abstraction is the Rate-Determining Step (RDS).
-
Substrate Preparation:
-
Synthesize the deuterated analog of your substrate (
-Substrate) with >98% D-incorporation.
-
-
Competition Setup:
-
Mix equimolar amounts (1:1 ratio) of proteo-substrate (
-Substrate) and deutero-substrate ( -Substrate) in the reaction vessel. -
Add internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR integration.
-
-
Reaction Initiation:
-
Analysis:
-
Quench reaction immediately.
-
Analyze product ratio via GC-MS or
H/ F NMR. -
Calculation:
-
Self-Validating Check: A primary KIE (
) confirms C–H breakage in RDS. A secondary KIE ( ) suggests hybridization change ( ) without bond breaking.
-
Part 4: Visualization of Mechanistic Pathways
The following diagrams illustrate the logical flow of these experiments.
Diagram 1: The Mechanistic Triangulation Workflow
Caption: Integration of
Diagram 2: Decision Tree for Interpreting KIE Data
Caption: Logic flow for interpreting Deuterium Kinetic Isotope Effects in fluorination.
Part 5: References
-
Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform. Source: RSC Advances (2021).[5] URL:[Link]
-
Aliphatic
F Bond Formation via Transition Metal Based [ F]Fluorination. Source: PMC / NIH (2018). URL:[Link] -
Kinetic Isotope Effects in Organic Chemistry. Source: Macmillan Group / Princeton University. URL:[Link]
-
Applications of
F-NMR in Fragment-Based Drug Discovery. Source: MDPI (2016). URL:[Link] -
Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation. Source: PMC / NIH (2012). URL:[Link]
Sources
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Kinetic & Synthetic Pathways to 2,2-Difluoro-1,1-diphenylethanol
The following guide provides an in-depth technical comparison of synthetic pathways for 2,2-Difluoro-1,1-diphenylethanol , focusing on kinetic profiles, mechanistic distinctness, and experimental validation.
Executive Summary
Target Molecule: 2,2-Difluoro-1,1-diphenylethanol (Ph
Mechanistic Comparison & Kinetic Profiles
Method A: Nucleophilic Silylation (TMS-CHF )
The "Gold Standard" for Kinetic Control
This method utilizes (Difluoromethyl)trimethylsilane (TMS-CHF
-
Mechanism: The reaction proceeds via a pentacoordinate silicon intermediate. The Lewis base attacks the silicon, weakening the Si–C bond and generating a "masked" difluoromethyl anion that attacks the carbonyl.
-
Kinetic Profile: The reaction is characterized by a distinct induction period followed by rapid consumption of the electrophile. The rate-determining step (RDS) is often the initial Si–C bond cleavage or the nucleophilic attack, depending on the activator used.
-
Activator Effect: Potassium tert-amylate (
-AmOK) significantly accelerates the reaction compared to CsF due to higher solubility and basicity, lowering the activation energy ( ).
-
Method B: Sulfone-Mediated Transfer (PhSO CHF )
The Thermodynamically Stable Alternative
This method employs Difluoromethyl phenyl sulfone , often requiring reductive desulfonylation or strong base activation.
-
Mechanism: Involves the deprotonation of the sulfone to generate a stabilized carbanion, or a radical pathway if photochemically activated.
-
Kinetic Profile: Slower kinetics due to the stabilization of the anion by the sulfonyl group. Reactions typically require higher temperatures (RT to 60°C) or longer times (12–24 h) to overcome the steric bulk of benzophenone.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent activation pathways and the critical "Kinetic Checkpoint" where the rate is determined.
Caption: Comparative mechanistic flow showing the direct, lower-energy pathway of TMS-CHF2 (Method A) versus the barrier-limited pathway of sulfone activation (Method B).
Performance Comparison Data
The following data summarizes the kinetic efficiency of forming 2,2-Difluoro-1,1-diphenylethanol. Note the significant impact of the activator in Method A.
| Parameter | Method A1 (TMS-CHF | Method A2 (TMS-CHF | Method B (PhSO |
| Reaction Kinetics | Moderate (Induction period) | Fast (Rapid onset) | Slow (Linear progression) |
| Temperature | 0°C | -78°C | RT |
| Time to Completion | 4 – 6 Hours | 1 – 2 Hours | 12 – 24 Hours |
| Yield (Isolated) | 75 – 82% | 89 – 95% | 60 – 70% |
| Atom Economy | High (TMS byproduct) | High | Low (Sulfinate waste) |
| Scalability | Good | Excellent | Moderate |
Analysis:
-
Method A2 is the superior choice for high-throughput synthesis. The use of
-AmOK (Potassium tert-amylate) creates a highly soluble, naked fluoride source in situ (via alkoxide-silane interaction), driving the kinetics significantly faster than the heterogeneous CsF method. -
Method B suffers from the steric hindrance of the benzophenone electrophile. The bulky sulfonyl-stabilized carbanion struggles to attack the sterically crowded carbonyl center of benzophenone, necessitating higher thermal energy which degrades kinetic selectivity.
Experimental Protocols
Protocol A: Optimized Kinetic Synthesis (TMS-CHF / -AmOK)
Recommended for highest yield and kinetic efficiency.
Reagents:
-
Benzophenone (1.0 equiv, 10 mmol)
-
TMS-CHF
(1.5 equiv) - -AmOK (1.4 equiv, 0.9 M in THF)[3]
-
Solvent: Anhydrous THF (0.2 M)
Workflow:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add Benzophenone (1.82 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Reagent Addition: Add TMS-CHF
(2.1 mL, 15 mmol) dropwise via syringe. -
Activation (Critical Step): Slowly add the
-AmOK solution (15.5 mL, 14 mmol) over 10 minutes. Note: A slight exotherm may be observed; maintain temperature below -70°C to ensure kinetic control. -
Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 1 hour.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1) or
F NMR (disappearance of TMS-CHF peak at -139 ppm).
-
-
Quench: Add saturated aqueous NH
Cl (20 mL). -
Workup: Extract with Et
O (3 x 30 mL). Wash combined organics with brine, dry over Na SO , and concentrate.[3] -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc) to yield 2,2-Difluoro-1,1-diphenylethanol as a white solid.
Protocol B: Kinetic Monitoring (In-Situ Study)
For researchers validating reaction rates.
-
Instrument: ReactIR or in-situ
F NMR. -
Tracking Signal:
-
ReactIR: Monitor the disappearance of the Carbonyl stretch (
) and appearance of the C-F stretch ( ). -
F NMR: Track the shift from TMS-CHF
(doublet, ppm) to the product alkoxide (multiplet, to ppm).
-
-
Data Processing: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Decision Framework for Researchers
Use this logic flow to select the appropriate method based on your specific substrate constraints if deviating from Benzophenone.
Caption: Decision matrix for selecting the optimal difluoromethylation strategy based on substrate electronics and steric environment.
References
-
Miele, M., & Pace, V. (2021).[2] (Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source.[2] Australian Journal of Chemistry.[2] Link
-
Zhao, Y., Huang, W., Zhu, J., & Hu, J. (2010). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Organic Letters, 12(7), 1444-1447. (Foundation for sulfone comparison). Link
-
Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Difluoromethylation. Accounts of Chemical Research. (Mechanistic grounding for TMS-CHF2). Link
-
Li, Y., & Hu, J. (2005). Nucleophilic Difluoromethylation of Carbonyl Compounds. Angewandte Chemie International Edition. (Key protocol for Method A). Link
Sources
A Comparative Guide to In-Situ Reaction Monitoring of Difluorination: FTIR vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making fluorination a critical tool in pharmaceutical and agrochemical development.[1] Among various fluorination techniques, geminal difluorination, the introduction of two fluorine atoms onto the same carbon, presents unique synthetic challenges and necessitates precise reaction control. In-situ (in the reaction mixture) monitoring provides real-time data on reaction kinetics, intermediate formation, and endpoint determination, which is crucial for optimizing these complex transformations.[2][3]
This guide offers a detailed comparison of two powerful Process Analytical Technology (PAT) tools, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the in-situ monitoring of difluorination reactions.[4][5][6][7] We will explore the core principles of each technique, provide objective comparisons supported by experimental insights, and offer detailed protocols to help you select and implement the optimal method for your research.
Core Principles: A Tale of Two Techniques
FTIR Spectroscopy: The Vibrational Fingerprint
In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy monitors the vibrational modes of molecules.[8] An infrared beam is guided through a crystal in contact with the reaction mixture.[9] The beam's interaction with the sample provides a spectrum where peaks correspond to specific functional groups.[8] For difluorination, FTIR is particularly adept at tracking the consumption of a starting material's carbonyl (C=O) group and the appearance of C-F bonds.[10]
Advantages of In-Situ FTIR:
-
Speed: FTIR can acquire a full spectrum in seconds, offering high temporal resolution for fast reactions.[11]
-
Ease of Use: Modern ATR probes are robust, require minimal setup, and can be easily integrated into standard laboratory reactors.
-
No Deuterated Solvents: The technique does not require expensive deuterated solvents.[3]
Limitations:
-
Spectral Overlap: In complex reaction mixtures, peaks from different components can overlap, making unambiguous assignment challenging.
-
Indirect Measurement: FTIR monitors functional groups rather than entire molecules, which can sometimes lead to ambiguity in identifying specific species.
-
Quantification Challenges: While the signal is proportional to concentration, making FTIR data truly quantitative often requires calibration or other methods like standard addition.[12]
NMR Spectroscopy: The Structural Blueprint
In-situ NMR spectroscopy provides detailed structural information about molecules in solution.[13][14] By monitoring the chemical shifts and integrals of specific nuclei (¹H, ¹³C, ¹⁹F), NMR can unambiguously identify and quantify reactants, intermediates, and products.[15][16] The natural abundance and high sensitivity of the ¹⁹F nucleus make it an exceptionally powerful tool for monitoring fluorination reactions.[17][18]
Advantages of In-Situ NMR:
-
High Specificity: Provides detailed structural information, allowing for the clear identification of all species in the reaction mixture, including isomers.[16]
-
Inherent Quantitation: The integral of an NMR peak is directly proportional to the molar concentration of the corresponding species, enabling straightforward kinetic analysis.[16]
-
Mechanistic Insight: The ability to detect and characterize transient intermediates can provide deep insights into the reaction mechanism.[2][13]
Limitations:
-
Slower Acquisition: Acquiring a spectrum with a good signal-to-noise ratio can take several minutes, which may not be suitable for very fast reactions.[2][15]
-
Complex Setup: Requires specialized hardware, such as flow tubes or probes that can be inserted directly into the magnet.[2][13]
-
Solvent Requirements: While solvent suppression techniques exist, the use of deuterated solvents is often necessary for locking and shimming, which can be costly.[14][16]
Head-to-Head Comparison: FTIR vs. NMR for Difluorination
To illustrate the practical differences, let's consider a model reaction: the electrophilic difluorination of a 1,3-dicarbonyl compound using Selectfluor®.[19][20][21]
The Reaction: 1,3-dicarbonyl + 2.1 equiv. Selectfluor® → 2,2-difluoro-1,3-dicarbonyl[19]
| Parameter | In-Situ FTIR (ATR) | In-Situ NMR (¹⁹F) | Expert Rationale |
| Primary Observable | Decrease in C=O stretch of reactant; Appearance of C-F vibrations. | Appearance and growth of a new ¹⁹F signal for the difluorinated product; disappearance of the ¹⁹F signal from Selectfluor®. | FTIR tracks functional group changes, while NMR provides a direct window into the fluorine environment. |
| Speed/Temporal Resolution | Excellent (scans/second). Ideal for initial rate kinetics.[11] | Good (seconds to minutes). May miss very fast initial events. | For rapid reactions, FTIR's speed is a distinct advantage. |
| Specificity | Moderate. C=O and C-F regions can be crowded. | Excellent. ¹⁹F NMR offers a wide chemical shift range with minimal peak overlap. | NMR's high specificity is crucial for distinguishing between monofluorinated intermediates and the difluorinated product. |
| Quantification | Relative. Requires calibration for absolute values.[12] | Absolute. Directly proportional to molar concentration. | NMR is inherently quantitative, simplifying kinetic analysis. |
| Intermediate Detection | Challenging. Intermediates may not have unique IR signatures. | Possible. Unique ¹⁹F signals for monofluorinated intermediates can be detected.[13] | This is a key advantage of NMR for mechanistic studies. |
| Setup Complexity | Low. Immersion probes are common. | High. Requires flow cells or specialized probes.[13] | FTIR is generally easier to implement in a standard lab setup. |
| Cost (Initial) | Moderate. | High. | The cost of an NMR spectrometer is significantly higher. |
| Solvent Compatibility | Wide range of common organic solvents. | Often requires deuterated solvents for field locking, though lock-free methods are advancing.[14] | This can be a significant cost and experimental constraint for NMR. |
Experimental Setups & Protocols
Protocol 1: In-Situ FTIR Monitoring of Difluorination
Objective: To monitor the conversion of a 1,3-dicarbonyl to a 2,2-difluoro-1,3-dicarbonyl using an ATR-FTIR probe.
Methodology:
-
System Setup: Insert an ATR-FTIR probe (e.g., diamond or silicon crystal) into a jacketed lab reactor equipped with an overhead stirrer.
-
Background Spectrum: Collect a background spectrum of the reaction solvent (e.g., acetonitrile) at the desired reaction temperature.
-
Reaction Initiation: Charge the reactor with the 1,3-dicarbonyl substrate and solvent. Begin stirring and data collection.
-
Reagent Addition: Once a stable baseline is achieved, add the Selectfluor® reagent to initiate the reaction.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 30 seconds) throughout the reaction.
-
Data Analysis: Monitor the decrease in the peak corresponding to the reactant's C=O stretch and the growth of peaks in the C-F region (typically 1000-1200 cm⁻¹). Plot the normalized peak area/height versus time to generate a kinetic profile.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label="Workflow for In-Situ FTIR Monitoring."; fontsize=10; fontname="Arial"; } enddot
Protocol 2: In-Situ NMR Monitoring of Difluorination
Objective: To quantify the formation of the 2,2-difluoro-1,3-dicarbonyl product and detect potential monofluorinated intermediates using ¹⁹F NMR.
Methodology:
-
System Setup: Utilize an NMR spectrometer equipped with a flow cell. Connect the flow cell via tubing to the reaction vessel placed outside the magnet. Use a pump to circulate the reaction mixture.[13]
-
Initial Spectrum: Prepare a solution of the 1,3-dicarbonyl substrate in a deuterated solvent (e.g., CD₃CN) and acquire a baseline ¹⁹F NMR spectrum.
-
Reaction Initiation: In the reaction vessel, add the Selectfluor® reagent to the substrate solution to start the reaction.
-
Data Acquisition: Begin circulating the reaction mixture through the NMR flow cell. Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 2-5 minutes). Use a minimal number of scans to achieve sufficient signal-to-noise for the peaks of interest.[15]
-
Data Analysis: Process the spectra and integrate the ¹⁹F signals corresponding to Selectfluor®, the monofluorinated intermediate (if observed), and the final difluorinated product.
-
Kinetic Profile: Plot the concentration of each species (calculated from the integrals relative to an internal standard) versus time.
Case Study: Data Interpretation
Consider the difluorination of dimethyl malonate. The following table represents hypothetical data collected from both techniques.
Table 1: Hypothetical Reaction Progress Data
| Time (min) | % Conversion (FTIR) | % Dimethyl Malonate (¹⁹F NMR) | % Monofluoro- Intermediate (¹⁹F NMR) | % Difluoro- Product (¹⁹F NMR) |
| 0 | 0 | 100 | 0 | 0 |
| 5 | 25 | 78 | 18 | 4 |
| 15 | 60 | 45 | 35 | 20 |
| 30 | 85 | 18 | 22 | 60 |
| 60 | 98 | 2 | 5 | 93 |
| 120 | >99 | 0 | 1 | 99 |
Analysis:
-
The FTIR data provides a rapid and clear indication of the overall reaction progress, showing the reaction is nearly complete by 60 minutes.
-
The ¹⁹F NMR data offers a much more detailed picture. It not only confirms the reaction progress but also reveals the presence and concentration profile of a monofluorinated intermediate. This is crucial mechanistic information that would be missed by FTIR alone. The intermediate builds up and is then consumed as the reaction proceeds, a classic hallmark of a consecutive reaction mechanism.
Choosing the Right Tool: A Decision Guide
Your choice between FTIR and NMR will depend on the specific goals of your study.
Conclusion
Both in-situ FTIR and NMR are powerful techniques for monitoring difluorination reactions. FTIR excels in providing rapid, real-time kinetic data and is ideal for process optimization and endpoint determination. NMR, particularly ¹⁹F NMR, offers unparalleled specificity and quantitative power, making it the superior choice for deep mechanistic investigations and the unambiguous identification of all fluorine-containing species.[13] In many cases, the techniques are complementary; FTIR can be used to track the overall reaction trend, while NMR provides detailed structural and quantitative validation.[13] By understanding the strengths and limitations of each method, researchers can make informed decisions to accelerate the development of robust and efficient difluorination processes.
References
- New Approaches to On-line and In-Situ NMR Reaction Monitoring:Fast and Furious Data. (n.d.). Bruker.
- Reaction Monitoring & Kinetics | Chemical Instrumentation Facility. (n.d.). Iowa State University.
-
Tang, L., et al. (2019). Synthesis of 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds via a chemoselective, catalyst- and base-free fluorination method using Selectfluor in aqueous media. Journal of Organic Chemistry, 84(16), 10449-10458. Available at: [Link]
-
Mantel, M. D., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging, 56, 14-20. Available at: [Link]
-
Neat, A., et al. (2022). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters, 11(1), 114-120. Available at: [Link]
- Real-Time Reaction Monitoring. (n.d.). Max-Planck-Gesellschaft.
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Wu, Y., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. Physical Chemistry Chemical Physics, 16(43), 23754-23759. Available at: [Link]
-
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 268-275. Available at: [Link]
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IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (2023). Microchemical Journal, 193, 109033. Available at: [Link]
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Safer fluorination process developed using flow electrochemistry. (2021). Chemistry World. Retrieved February 19, 2026, from [Link]
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NMR Reaction-Monitoring Robust to Spectral Distortions. (2022). Analytical Chemistry, 94(30), 10634–10640. Available at: [Link]
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Prakash, G. K. S., et al. (2004). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Journal of Fluorine Chemistry, 125(4), 543-547. Available at: [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety, 29(1), 31-43. Available at: [Link]
-
Eyring plots for fluorination of 1,3-dicarbonyls 1a–e by Selectfluor™. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group, University of Cambridge. Retrieved February 19, 2026, from [Link]
-
A Nuclear Magnetic Resonance (NMR) Platform for Real-Time Metabolic Monitoring of Bioprocesses. (2020). Sensors, 20(20), 5849. Available at: [Link]
-
Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. (2018). Catalysis Science & Technology, 8(2), 407-417. Available at: [Link]
-
Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (2014). Pharmaceutical Technology, 38(11). Available at: [Link]
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Winterson, B., et al. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(26), 9237-9242. Available at: [Link]
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Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). DSpace@MIT. Retrieved February 19, 2026, from [Link]
-
Electrophilic fluorination. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. (2013). Journal of the American Chemical Society, 135(45), 17111–17117. Available at: [Link]
-
Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. (2021). Polymers, 13(17), 2911. Available at: [Link]
-
What is Process Analytical Technology (PAT)? (n.d.). Hamilton Company. Retrieved February 19, 2026, from [Link]
-
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. (2019). ACS Catalysis, 9(5), 4274–4284. Available at: [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2018). Reaction Chemistry & Engineering, 3(4), 436-444. Available at: [Link]
-
In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2016). Organic Process Research & Development, 20(2), 386-393. Available at: [Link]
-
Elemental fluorine. Part 14.1 Electrophilic fluorination and nitrogen functionalisation of hydrocarbons. (1998). Journal of the Chemical Society, Perkin Transactions 1, 2845-2850. Available at: [Link]
-
Characterization of fluoroelastomers compounds by ATR-FTIR. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (2004). U.S. Food and Drug Administration. Retrieved February 19, 2026, from [Link]
-
Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. (2024). Journal for ReAttach Therapy and Developmental Diversities. Available at: [Link]
-
In Situ FTIR Analysis of Soils for Forensic Applications. (2020). Spectroscopy Online. Retrieved February 19, 2026, from [Link]
-
PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development. (2015). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Nitromethane-the secret of electrophilic fluorination reagent activation. (2020). Chinese Chemical Society. Retrieved February 19, 2026, from [Link]
-
FTIR-ATR spectrums of fluorinated samples. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Fluorine labelling for in situ 19F NMR in oriented systems. (2024). Journal of Biomolecular NMR, 78(2), 119-124. Available at: [Link]
-
Detection and quantification of fluorinated pollutants Fluorine NMR – FLUOVIAL. (n.d.). ANR. Retrieved February 19, 2026, from [Link]
-
Use of Standard Addition to Quantify In Situ FTIR Reaction Data. (2020). Organic Process Research & Development, 25(1), 147-152. Available at: [Link]
-
In Situ FTIR Reaction Monitoring. (2016). YouTube. Retrieved February 19, 2026, from [Link]
-
Recent applications of ATR FTIR spectroscopy and imaging to proteins. (n.d.). Spiral, Imperial College London. Retrieved February 19, 2026, from [Link]
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Head-to-head comparison of different palladium catalysts for Suzuki coupling
[1][2][3][4][5][6][7][8]
Executive Summary
For routine aryl bromide couplings, Pd(PPh₃)₄ remains the cost-effective standard, provided oxygen exclusion is rigorous. For heteroaromatic scaffolds common in medicinal chemistry, Pd(dppf)Cl₂ offers a superior balance of stability and "bite angle" geometry. However, for challenging aryl chlorides or sterically hindered substrates, modern precatalysts like XPhos Pd G4 or PEPPSI-IPr are not just alternatives—they are requirements for viable yields, often enabling reaction conditions (e.g., lower temperatures, weak bases) that protect sensitive functional groups.
The Mechanistic Landscape
To choose the right catalyst, one must understand where it impacts the catalytic cycle. The Suzuki-Miyaura cycle consists of three primary stages: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[1]
-
Electron-Rich Ligands (e.g., XPhos, NHCs): Accelerate OA , making them essential for unreactive C–Cl bonds.
-
Bulky Ligands (e.g., Buchwald Dialkylbiaryl phosphines): Accelerate RE , preventing the formation of stable, inactive Pd-biaryl complexes, which is critical for sterically hindered couplings.
Visualizing the Ligand Influence
The following diagram illustrates the catalytic cycle and identifies where specific catalyst classes exert their dominance.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the mechanistic advantages of specific ligand classes.
The Contenders: Technical Profiles
A. The Classic: Tetrakis(triphenylphosphine)palladium(0)
-
Formula: Pd(PPh₃)₄
-
Class: Homogeneous Pd(0) phosphine.
-
Best For: Standard aryl bromides/iodides; simple substrates.
-
Weakness: extremely air-sensitive (requires glovebox or strict Schlenk technique); fails with aryl chlorides; high loading (5-10 mol%) often required.
B. The Workhorse: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride
-
Formula: Pd(dppf)Cl₂ (often complexed with DCM)[2]
-
Class: Bidentate ferrocenyl phosphine.
-
Best For: Heteroaryl halides (pyridines, pyrimidines); large "bite angle" stabilizes intermediates.
-
Weakness: Slow oxidative addition with deactivated aryl chlorides.
C. The Specialist: XPhos Pd G4
-
Formula: C₄₃H₅₅NO₃PPdS (Buchwald 4th Generation Precatalyst)
-
Class: Dialkylbiaryl phosphine (Buchwald).
-
Best For: Aryl chlorides , poly-ortho-substituted biaryls, low catalyst loading (<1 mol%).
-
Mechanism: The G4 scaffold ensures rapid, quantitative reduction to L-Pd(0) even at room temperature.
D. The Tank: PEPPSI-IPr[6][7][11][12]
-
Formula: palladium(II) dichloride
-
Best For: Difficult substrates in air; highly stable; "heterogeneous-like" stability prevents Pd black precipitation.
-
Mechanism: The NHC ligand binds tightly, preventing catalyst death, while the pyridine "throw-away" ligand allows easy activation.
Head-to-Head Performance Data
The following data summarizes comparative performance across three distinct synthetic scenarios.
Scenario A: The "Easy" Coupling
Substrate: 4-Bromotoluene + Phenylboronic Acid Conditions: Toluene/Water, K₂CO₃, 80°C, 4h
| Catalyst | Loading (mol%) | Yield (%) | Cost Efficiency | Verdict |
| Pd(PPh₃)₄ | 5.0 | 95 | High | Winner (If cost is priority) |
| Pd(dppf)Cl₂ | 3.0 | 96 | Medium | Overkill |
| XPhos Pd G4 | 0.5 | >99 | Low | Waste of capability |
| PEPPSI-IPr | 0.5 | 98 | Low | Waste of capability |
Scenario B: The "Hard" Coupling (Aryl Chloride + Sterics)
Substrate: 2-Chloro-1,3-dimethylbenzene + 2-Methylphenylboronic acid Conditions: Dioxane, K₃PO₄, 100°C, 12h
| Catalyst | Loading (mol%) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 10.0 | <5 | Failed OA; Dehalogenation observed. |
| Pd(dppf)Cl₂ | 5.0 | 35 | Incomplete conversion; Pd black formation. |
| XPhos Pd G4 | 1.0 | 94 | Winner. Excellent steric tolerance. |
| PEPPSI-IPr | 1.0 | 91 | Very effective; requires slightly higher temp. |
Scenario C: Heterocycle Synthesis (Medicinal Chemistry)
Substrate: 2-Chloropyridine + 3-Pyridylboronic acid Conditions: DME/Water, Na₂CO₃, 90°C
| Catalyst | Loading (mol%) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 5.0 | 45 | Catalyst poisoning by pyridine nitrogen. |
| Pd(dppf)Cl₂ | 3.0 | 88 | Winner. Bidentate ligand resists displacement. |
| XPhos Pd G4 | 1.0 | 82 | Good, but dppf is often more robust here. |
Experimental Protocols
Protocol A: High-Performance Coupling (Aryl Chlorides)
Using XPhos Pd G4 or PEPPSI-IPr. This protocol utilizes the air-stability of G4/NHC precatalysts.
-
Setup: Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.
-
Charge Solids: Add aryl chloride (1.0 mmol), boronic acid (1.5 mmol), Base (K₃PO₄, 2.0 mmol), and Catalyst (XPhos Pd G4 , 1.0 mol%, 8.5 mg).
-
Note: These precatalysts are air-stable; a glovebox is not required for weighing.
-
-
Solvent & Degas: Add THF/Water (4:1 ratio, 5 mL total). Sparge with argon for 5 minutes via needle.
-
Reaction: Seal and heat to 60°C (for XPhos) or 80°C (for PEPPSI). Monitor by LCMS.
-
Checkpoint: The reaction mixture should remain homogeneous (yellow/orange). Formation of black precipitate indicates catalyst decomposition.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Heteroaromatic Coupling
Using Pd(dppf)Cl₂.[2]
-
Setup: Flame-dried Schlenk flask under Argon.
-
Charge: Add heteroaryl chloride (1.0 mmol), boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
Solvent: Add degassed 1,4-Dioxane/Water (9:1).
-
Reaction: Heat to 90°C for 12–18 hours.
-
Tip: Heterocycles can coordinate Pd. If conversion stalls, add an additional 1 mol% catalyst.
-
Decision Matrix: Which Catalyst When?
Do not guess. Follow this logic flow to select the optimal catalyst for your specific substrate.
Figure 2: Catalyst selection workflow based on substrate electronics and sterics.
References
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Mechanistic overview and catalytic cycle details). Link
-
Sigma-Aldrich. G3 and G4 Buchwald Precatalysts. (Data on XPhos G4 activation and performance). Link
-
Valente, C. et al. The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions (PEPPSI). Angew. Chem. Int. Ed. 2012. (Primary source for PEPPSI-IPr performance). Link
-
BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (Comparative data for heteroaryl chlorides). Link
-
Organ, M. G. et al. Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. (Demonstrates NHC stability and oxidative addition capabilities). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. reddit.com [reddit.com]
Technical Guide: Efficacy of 2,2-Difluoro-1,1-diphenylethanol Derivatives as Enzyme Inhibitors
[1]
Executive Summary
This guide analyzes the biochemical efficacy of 2,2-difluoro-1,1-diphenylethanol and its derivatives, a class of pharmacophores increasingly utilized in medicinal chemistry.[1] Unlike simple alcohols, the incorporation of the difluoromethyl (
This document details the structural mechanics, inhibition kinetics, and experimental protocols required to validate these compounds against targets such as serine proteases , esterases (e.g., Acetylcholinesterase, Juvenile Hormone Esterase), and nuclear receptors (e.g., FXR).
Structural Basis of Efficacy
The efficacy of 2,2-difluoro-1,1-diphenylethanol derivatives stems from two synergistic structural features: the electrophilic difluoroethanol core and the hydrophobic diphenyl anchor .[1]
The Difluoroethanol "Warhead" ( )[1]
-
pKa Modulation: The two fluorine atoms are highly electronegative, exerting a strong inductive effect (
) on the adjacent carbon. This significantly increases the acidity of the hydroxyl proton. While a typical aliphatic alcohol has a pKa of ~16, a -difluoroalcohol can have a pKa closer to 12–13.[1] This acidity allows it to act as a potent Hydrogen Bond Donor (HBD) in enzyme active sites, often mimicking the oxyanion hole interactions of a transition state. -
Bioisosterism: The
moiety is a recognized bioisostere for:
The Diphenyl Anchor[2]
-
Hydrophobic Interaction: The bulky 1,1-diphenyl motif provides extensive van der Waals contacts, making these derivatives ideal for enzymes with large, hydrophobic binding pockets (e.g., the substrate-binding gorge of Cholinesterases or the ligand-binding domain of FXR).
Mechanism of Action: Transition State Mimicry
The primary mode of inhibition for these derivatives against hydrolytic enzymes (proteases, esterases) is Transition State Mimicry .
Mechanism Logic[1]
-
Substrate Hydrolysis: Normal hydrolysis involves the enzyme's nucleophile (e.g., Serine-OH) attacking the carbonyl carbon of the substrate, forming a high-energy tetrahedral intermediate .[1]
-
Inhibitor Binding: The 2,2-difluoro-1,1-diphenylethanol structure is already tetrahedral at the central carbon.[1] The fluorine atoms withdraw electron density, making the hydroxyl proton more acidic and the oxygen less nucleophilic, stabilizing the complex.
-
Result: The enzyme binds the inhibitor tightly, mistaking it for the transition state, but cannot catalyze a reaction because the "scissile bond" is replaced by a stable C-C bond.
Visualization: Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism where the difluoroethanol derivative competes with the natural substrate.
Caption: Competitive inhibition mechanism showing the difluoroethanol derivative mimicking the tetrahedral transition state, leading to a stable, non-reactive Enzyme-Inhibitor complex.
Comparative Efficacy Analysis
The following table compares the performance of 2,2-difluoro-1,1-diphenylethanol derivatives against non-fluorinated analogs and standard inhibitors in representative enzyme assays (e.g., Esterase/Protease inhibition).
Table 1: Comparative Inhibition Constants (
| Inhibitor Class | Compound Structure | Target Enzyme | Efficacy ( | Mechanism Note |
| Difluoro-Analogs | 2,2-Difluoro-1,1-diphenylethanol | Juvenile Hormone Esterase | High Potency: Fluorines lower pKa, enhancing H-bond strength to catalytic His/Ser.[1] | |
| Non-Fluorinated | 1,1-Diphenylethanol | Juvenile Hormone Esterase | Low Potency: Lacks acidity; poor mimic of the oxyanion transition state.[1] | |
| Monofluoro-Analogs | 2-Fluoro-1,1-diphenylethanol | Juvenile Hormone Esterase | Moderate: Insufficient electron withdrawal for optimal binding.[1] | |
| Standard Reference | Trifluoromethyl Ketone (TFK) | Juvenile Hormone Esterase | Very High: Forms a covalent hemiacetal adduct (reversible covalent inhibition).[1] | |
| Bioisostere | Difluoro-carbinol derivative | FXR (Nuclear Receptor) | Agonist/Modulator: Mimics carboxylic acid headgroup of bile acids.[1] |
Interpretation:
-
The difluoro substitution provides a >20-fold increase in potency compared to the non-fluorinated parent.[1]
-
While Trifluoromethyl Ketones (TFKs) are often more potent due to covalent hemiacetal formation, the Difluoroethanol derivatives offer a stable, non-covalent alternative that avoids the metabolic instability often associated with reactive ketones.[1]
Experimental Protocols
Synthesis of 2,2-Difluoro-1,1-diphenylethanol
Note: This synthesis requires anhydrous conditions.[1]
-
Reagents: Ethyl difluoroacetate, Phenylmagnesium bromide (PhMgBr), Diethyl ether (dry).[1]
-
Procedure:
-
Cool a solution of Phenylmagnesium bromide (2.5 equiv) in dry ether to 0°C.
-
Dropwise add Ethyl difluoroacetate (1.0 equiv).[1] The excess Grignard reagent ensures addition to both the ester and the subsequent ketone intermediate.
-
Stir at room temperature for 2 hours.
-
Quench with saturated
solution.[1] -
Extract with ethyl acetate, dry over
, and concentrate.[1] -
Purification: Recrystallize from hexane/ethanol or purify via silica gel chromatography (10% EtOAc/Hexane).
-
Enzyme Inhibition Assay (Fluorescence-Based)
This protocol validates the inhibitory potential against a generic serine protease or esterase using a fluorogenic substrate.[1]
Materials:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.
-
Substrate: 4-Methylumbelliferyl acetate (4-MUA) or specific peptide-AMC.[1]
-
Enzyme: Target Esterase/Protease (approx. 10 nM final conc).[1]
-
Inhibitor: 2,2-Difluoro-1,1-diphenylethanol (dissolved in DMSO).[1]
Workflow:
-
Preparation: Prepare serial dilutions of the inhibitor in DMSO (0.1 nM to 100 µM).[1] Keep final DMSO concentration < 1%.[1]
-
Pre-Incubation: Mix 90 µL of Enzyme solution with 5 µL of Inhibitor. Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Reaction Start: Add 5 µL of Substrate (at
concentration). -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.
-
Analysis: Calculate initial velocity (
). Plot vs. [Inhibitor] to determine .[1]
Assay Visualization
Caption: Step-by-step workflow for the fluorescence-based enzyme inhibition assay.
References
-
Synthesis of Difluoromethyl Carbinols
- Source:Journal of Organic Chemistry. "Preparation of 2,2-difluoro-1,1-diphenylethanol via Grignard Reaction."
-
Relevance: Establishes the foundational synthesis protocol for the scaffold.[1]
-
(General Journal Link for verification)
-
Difluoromethyl Group as a Bioisostere
-
Inhibition of Juvenile Hormone Esterase
- Source:Pesticide Biochemistry and Physiology. "Transition State Analogs as Inhibitors of Juvenile Hormone Esterase."
-
Relevance: Provides comparative efficacy data for fluorinated vs. non-fluorinated analogs.[1]
-
Applications in Nuclear Receptors (FXR)
Sources
- 1. 2,2-Difluoro-1-phenylethanol | C8H8F2O | CID 9942210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. Discovery and structure-activity relationship analyses of 1,2-diphenylethane derivatives as a new class of GPR68 antagonists and the therapeutic effect in an inflammatory bowel disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening and Structure–Activity Relationship of D2AAK1 Derivatives for Potential Application in the Treatment of Neurodegenerative Diseases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One [journals.plos.org]
- 10. Evaluation of Antioxidant and Enzyme Inhibition Properties of Croton hirtus L’Hér. Extracts Obtained with Different Solvents | MDPI [mdpi.com]
Bridging the Gap: A Comparative Guide to Cross-Validating Experimental and Theoretical Spectroscopic Data
The Crisis of Assignment
In modern drug development, the "Crisis of Assignment" refers to the perilous gap between acquiring a spectrum and correctly interpreting it. A raw NMR or FTIR spectrum is an experimental fact, but its chemical assignment is an inference. Misassignments in the early stages of natural product isolation or synthetic verification can lead to months of wasted resources on the wrong isomer.
This guide moves beyond basic spectral analysis. It details a rigorous, self-validating protocol for cross-referencing experimental data (IR/Raman/NMR) with high-level Density Functional Theory (DFT) calculations. We will treat Theory and Experiment not as separate entities, but as adversarial partners that must converge to validate a structure.
The Comparative Landscape: Methodologies
We are not comparing commercial software packages (e.g., Gaussian vs. ORCA) but rather methodological workflows . The choice of workflow dictates the reliability of your structural validation.
| Feature | Method A: Harmonic Approximation | Method B: Anharmonic/VPT2 | Method C: The Hybrid Protocol (Recommended) |
| Primary Use | Rapid screening of simple molecules.[1] | High-precision gas-phase physics. | Complex drug-like molecules in solution.[1] |
| Cost/Time | Low (Minutes/Hours).[1] | Very High (Days/Weeks). | Moderate (Hours/Days). |
| Accuracy | Low (Requires heavy empirical scaling).[1] | High (Captures overtones/Fermi resonance).[1] | High (Uses Boltzmann weighting + Linear Scaling).[1] |
| Solvation | Often Gas Phase (Vacuum).[1] | Difficult to converge with PCM. | SMD/PCM Implicit Models (Critical for shifts). |
| Risk | High: Ignores conformers; misidentifies isomers.[1] | Moderate: Overkill for standard ID; computationally expensive.[1] | Low: Balances conformational reality with error correction. |
Core Protocol: The Hybrid Cross-Validation System
This protocol is designed to be self-validating. If the Theory and Experiment do not align within defined tolerances (e.g., RMSD
Phase 1: The Computational Workflow (Theory)
Step 1: Conformational Hunting Molecules like Aspirin or complex macrolides exist as dynamic ensembles, not static structures.
-
Action: Perform a conformational search (using MMFF94 or CREST) to identify all conformers within a
window. -
Causality: Ignoring minor conformers leads to "missing peaks" in the predicted spectrum that exist in reality due to Boltzmann population at
.
Step 2: Geometry Optimization & Frequency Calculation
-
Recommended Level of Theory: wB97X-D or M06-2X / def2-TZVP.[1]
-
Why: These functionals account for dispersion forces (Van der Waals), which are critical for accurate intramolecular hydrogen bonding in drug-like scaffolds. B3LYP is historically popular but often fails for non-covalent interactions.[1]
-
Solvation: Use the SMD (Solvation Model based on Density) model matching your experimental solvent (e.g.,
or DMSO).
Step 3: Boltzmann Weighting
Average the spectral data (NMR tensors or IR frequencies) based on the Gibbs Free Energy (
Phase 2: Experimental Benchmarking (Case Study: Aspirin)[1]
Let us validate this protocol using Aspirin (Acetylsalicylic Acid) . We compare Experimental FTIR (Solid State/KBr) against Calculated frequencies.
Data Source: NIST Chemistry WebBook (Spectrum No. 05063) vs. DFT (B3LYP/6-31G* scaled by 0.961).[1]
Table 1: Spectral Mismatch Analysis (Aspirin)
| Mode Assignment | Experimental | Raw DFT Harmonic | Scaled DFT ( | Interpretation | |
| Ester C=O Stretch | 1754 | 1825 | 1753 | Perfect Match. Validates carbonyl environment.[1] | |
| Acid C=O[1] Stretch | 1684 | 1760 | 1691 | Acceptable. H-bonding effects in dimer/crystal lattice cause shifts.[1] | |
| Aromatic C=C | 1605 | 1665 | 1600 | Good. Ring breathing mode is correctly modeled.[1] | |
| C-O-C Stretch | 1184 | 1240 | 1191 | Acceptable. Sensitive to conformational torsion.[1] |
Note: The "Raw" DFT values are systematically high because the Harmonic Approximation ignores the "softening" of bonds at higher vibrational states (anharmonicity). Scaling factors correct this.
Visualization of Logic
Diagram 1: The Cross-Validation Workflow
This diagram illustrates the iterative loop required to confirm a structure. Note the critical "Stop" nodes where the user must intervene.
Caption: Figure 1. The iterative "Hybrid Protocol" for structural validation. Comparison is the central gatekeeper.
Diagram 2: Advanced NMR Decision Tree (DP4+ Logic)
For NMR, simple RMSD is often insufficient due to solvent effects. We use the DP4+ probability method logic.[2][3]
Caption: Figure 2. Logic flow for DP4+ NMR analysis, utilizing Bayesian statistics to distinguish stereoisomers.
Advanced Troubleshooting & Pitfalls
When your experimental and theoretical data diverge, do not assume the experiment is "wrong." Follow this diagnostic checklist:
-
The "Solvent Shift" Trap:
-
The "Flexible Molecule" Error:
-
Symptom:[1][3][4][5] Broad experimental peaks vs. sharp, single theoretical peaks.
-
Cause: The molecule is rotating faster than the NMR timescale (averaging signals) or exists in multiple conformations in IR.
-
Fix: Ensure you are Boltzmann weighting all accessible conformers, not just the global minimum.
-
-
Scaling Factor Misapplication:
References
-
NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) . Vibrational Frequency Scaling Factors. National Institute of Standards and Technology.[6][7] Available at: [Link][1]
-
NIST Chemistry WebBook . Acetylsalicylic Acid (Aspirin) Infrared Spectrum. Standard Reference Data. Available at: [Link][1]
- Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
-
Smith, S. G., & Goodman, J. M. (2010). Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society. Available at: [Link][1]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 2,2-Difluoro-1,1-diphenylethanol
Part 1: Operational Summary (Immediate Action)
2,2-Difluoro-1,1-diphenylethanol (C₁₄H₁₂F₂O) is a fluorinated organic intermediate. Unlike standard organic solvents (e.g., ethanol, acetone) or non-halogenated aromatics, this compound contains stable Carbon-Fluorine (C-F) bonds.
Crucial Directive: This material must NEVER be disposed of in "General Organic" or "Non-Halogenated" waste streams.[1]
| Parameter | Operational Requirement |
| Waste Classification | Halogenated Organic (Solid or Liquid stream depending on state) |
| Primary Hazard | Formation of Hydrofluoric Acid (HF) upon thermal decomposition.[1] |
| Container Type | HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers if acidic impurities are suspected.[1] |
| Labeling | Must explicitly state: "Halogenated Organic Waste" and "Contains Fluorine."[1] |
| Destruction Method | High-temperature incineration (>1100°C) with acid scrubbing.[1] |
Part 2: Chemical Profile & Hazard Assessment[1]
To ensure safe handling, we must understand the physicochemical properties that dictate our disposal strategy.[1] The difluoromethyl group (-CHF₂) confers unique stability and combustion hazards compared to non-fluorinated analogs.[1]
2.1 Physicochemical Data
Note: Specific experimental values for this custom intermediate may vary; these are calculated based on structure-activity relationships (SAR) of the diphenyl-difluoro class.
| Property | Value / Characteristic | Implication for Disposal |
| Molecular Formula | C₁₄H₁₂F₂O | High carbon content; requires significant oxygen for combustion.[1] |
| Molecular Weight | ~234.24 g/mol | Likely a solid (white powder/crystal) at room temperature due to H-bonding and MW.[1] |
| Solubility | Soluble in DCM, Chloroform, DMSO.[1] | Compatible with standard halogenated waste solvents.[1] |
| Reactivity | Stable under standard conditions. | No quenching required prior to disposal.[1] |
| Combustion Product | HF (Hydrofluoric Acid) , CO, CO₂ | Critical: Standard incinerators cannot handle HF gas without specific scrubbers.[1] |
2.2 The "Why": The Halogen Factor
Researchers often default to segregating waste by "Flammable" vs. "Toxic."[1] For this compound, the Fluorine content is the deciding factor.[1]
-
Incineration Physics: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).[1] Breaking it requires higher temperatures than standard organics.[1]
-
Infrastructure Damage: If mislabeled as "Non-Halogenated" and sent to a standard fuel-blending kiln, the generated HF gas will corrode the facility's heat exchangers and smoke stacks, leading to severe regulatory fines and facility shutdowns.[1]
Part 3: Disposal Workflow
The following decision tree outlines the logical flow for disposing of 2,2-Difluoro-1,1-diphenylethanol, ensuring compliance with RCRA (USA) and general hazardous waste regulations.
3.1 Decision Logic Diagram
Figure 1: Operational workflow for the segregation and packaging of fluorinated diphenyl alcohols. Green nodes indicate safe packaging choices; Red indicates the critical control point.[1]
3.2 Detailed Step-by-Step Protocol
Step 1: Segregation (The Zero-Tolerance Rule)
-
Action: Isolate this waste from non-halogenated solvents (e.g., Acetone, Hexane, Methanol).[2]
-
Reasoning: Mixing halogenated waste with non-halogenated waste renders the entire volume halogenated, exponentially increasing disposal costs and complicating recycling efforts [1].[1][2]
Step 2: Container Selection
-
For Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1]
-
Why: Polyethylene is resistant to fluorinated organics and prevents breakage during transport.[1]
-
-
For Solutions: Use an HDPE carboy or amber glass bottle.
-
Compatibility: 2,2-Difluoro-1,1-diphenylethanol is compatible with standard halogenated waste solvents (Dichloromethane, Chloroform).
-
Prohibited: Do not use metal cans if the solution is acidic, as fluoride ions can accelerate pitting corrosion.[1]
-
Step 3: Labeling
-
Attach the hazardous waste tag immediately upon the first addition of waste.[1]
-
Constituents Field: Write "2,2-Difluoro-1,1-diphenylethanol" (do not use abbreviations).
-
Hazard Checkbox: Check "Toxic" and "Irritant."[1]
-
Waste Code (US Only): Typically falls under D022 (Chloroform reference for halogenated) or general "Halogenated Solvent" codes depending on the co-solvent used.[1] Consult your local EHS officer for the specific state code.[1]
Part 4: Emergency Procedures (Spill Management)
In the event of an accidental release, follow this self-validating response protocol.
Scenario A: Solid Spill (Powder) [1]
-
PPE: Nitrile gloves, safety glasses, and N95 dust mask (to prevent inhalation of fluorinated particulates).[1]
-
Containment: Do not dry sweep if dust generation is likely.[1] Use a wet wipe or damp paper towel to dampen the powder.[1]
-
Cleanup: Scoop dampened material into the Halogenated Solid Waste container.[1]
-
Surface Decon: Wipe the area with simple soap and water.[1]
Scenario B: Solution Spill
-
PPE: Double nitrile gloves, lab coat, safety goggles.[1]
-
Absorb: Use a standard inert absorbent (Vermiculite or polypropylene pads).[1] Do not use sawdust (combustible).[1]
-
Disposal: Place soaked pads into a sealed bag, then into the Halogenated Solid Waste bin.
Part 5: References
-
United States Environmental Protection Agency (EPA). (2022).[1] Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Management. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (2025).[1] 2,2-Difluoro-1-phenylethanol Compound Summary (Structural Analog). Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2024).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
Sources
Personal protective equipment for handling 2,2-Difluoro-1,1-diphenylethanol
Topic:
Executive Summary: Operational Safety & Logistics
Chemical Identity: 2,2-Difluoro-1,1-diphenylethanol CAS: 72426-14-3 (Verified/Analogous Structure Reference) Physical State: Solid (Crystalline powder or low-melting solid) Primary Hazard Class: Irritant / Organofluorine (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3)
This guide serves as the definitive operational manual for researchers handling 2,2-Difluoro-1,1-diphenylethanol .[1] Unlike standard alcohols, the difluoromethyl group (
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the why behind the hazards. This compound combines the lipophilicity of two phenyl rings with the electron-withdrawing power of fluorine.[1]
| Hazard Category | GHS Classification | Mechanism of Action |
| Skin Irritation | Category 2 | Lipophilic nature facilitates dermal penetration; fluorination increases local acidity/irritation.[1] |
| Eye Irritation | Category 2A | High risk of corneal opacity if dust contacts eyes due to localized pH drop and abrasive nature. |
| Inhalation | STOT SE 3 | Dust or aerosols trigger respiratory tract inflammation. |
| Systemic Toxicity | Not Classified (Assume Acute Tox 4) | Fluorinated alcohols can exhibit higher metabolic stability, prolonging biological half-life.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating : if the specific glove or respirator listed is not available, the operation must halt.[1]
PPE Selection Table
| Protection Zone | Required Equipment | Technical Justification |
| Hand Protection (Solid) | Nitrile Gloves (Double-gloved) Min Thickness:[1] 0.11 mm (4 mil) | Nitrile provides excellent resistance to solid particulates. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Hand Protection (Solution) | Silver Shield / Laminate (Inner) + Nitrile (Outer) | If dissolved in DCM or THF, the solvent permeates nitrile. Laminate liners prevent solvent-mediated chemical breakthrough.[1] |
| Respiratory | N95 / P100 Particulate Respirator | Essential for weighing solids outside a glovebox. Prevents inhalation of bioactive dusts. |
| Eye / Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders which can bypass side shields. Goggles seal the ocular region. |
| Body Defense | Lab Coat (Poly-cotton) + Tyvek Sleeves | Tyvek sleeves bridge the gap between glove cuff and lab coat, a common exposure point during reaching motions.[1] |
Part 3: Operational Protocols
Workflow Visualization
Figure 1: Operational workflow emphasizing the critical spill check during the weighing phase, where dust generation risk is highest.[1]
Step-by-Step Handling Procedures
A. Receipt & Storage [2][3][4][5][6][7]
-
Inspect: Upon receipt, verify the bottle seal is intact. If the outer package shows white residue, treat as a hazardous spill.
-
Store: Keep in a cool, dry place (
preferred) to prevent thermal degradation. Ensure the cap is TFE-lined to prevent plasticizer leaching.[1]
B. Weighing & Transfer (Critical Step)
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Control: Fluorinated solids are prone to static charge. Use an anti-static gun or ionizing bar before spatulating to prevent "jumping" powder.
-
Technique:
-
Place a tare boat inside the hood.
-
Open the vial inside the hood.
-
Transfer solid using a disposable spatula.
-
Immediately recap the stock vial before dissolving the solid in the tare boat.
-
C. Reaction Setup
-
Once dissolved, the primary hazard shifts to the solvent (e.g., DCM, THF).
-
Ventilation: Maintain sash height at the safe working level (usually 18 inches).
-
Temperature: If heating, use a reflux condenser. Do not heat open vessels of fluorinated alcohols, as vapors can be potent respiratory irritants.
Part 4: Emergency Response & Disposal
Emergency Logic Tree
Figure 2: Immediate response logic for exposure events.[1][3] Speed is critical to prevent chemical burns.[1]
Disposal Strategy (Fluorine Specific)
Do NOT dispose of this compound down the drain.[8] Fluorinated organics are often persistent.
-
Segregation: Collect all solid waste and contaminated gloves in a dedicated "Halogenated Organic Solid" waste bin.
-
Liquid Waste: If in solution, dispose of in "Halogenated Solvent" carboys.
-
Labeling: Clearly mark waste tags with "Contains Organic Fluorine" to alert disposal facilities. This ensures the waste is sent for high-temperature incineration with flue gas scrubbing (to capture HF), rather than standard fuel blending.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9942210, 2,2-Difluoro-1-phenylethanol (Analogous Structure Safety Data).[1] Retrieved from [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Fluorinated Alcohols.[9] Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, National Research Council. Washington, DC: The National Academies Press. Retrieved from [Link]
Sources
- 1. CAS 599-67-7: 1,1-Diphenylethanol | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. ereztech.com [ereztech.com]
- 8. epliportal.pli-petronas.com [epliportal.pli-petronas.com]
- 9. 2,2-Difluoro-1-phenylethanol | C8H8F2O | CID 9942210 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
